molecular formula C43H78N7O18P3S B15598983 2-Hydroxybehenoyl-CoA

2-Hydroxybehenoyl-CoA

Cat. No.: B15598983
M. Wt: 1106.1 g/mol
InChI Key: TXHBQUJRFDOFJT-FBLBILBLSA-N
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Description

2-hydroxybehenoyl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybehenic acid. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C43H78N7O18P3S

Molecular Weight

1106.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxydocosanethioate

InChI

InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-31(51)42(56)72-26-25-45-33(52)23-24-46-40(55)37(54)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-36(67-69(57,58)59)35(53)41(66-32)50-30-49-34-38(44)47-29-48-39(34)50/h29-32,35-37,41,51,53-54H,4-28H2,1-3H3,(H,45,52)(H,46,55)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31?,32-,35-,36-,37+,41-/m1/s1

InChI Key

TXHBQUJRFDOFJT-FBLBILBLSA-N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of 2-Hydroxybehenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of lipids critically involved in both the structural integrity of cell membranes and in signal transduction. A specialized subset of these, the 2-hydroxylated sphingolipids, are distinguished by the presence of a hydroxyl group at the C-2 position of their N-acyl chain. These molecules are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1] The synthesis of these vital lipids is entirely dependent on the availability of 2-hydroxy fatty acyl-CoAs, with 2-Hydroxybehenoyl-CoA being a key precursor for very long-chain 2-hydroxylated sphingolipids. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and functional significance of this compound, detailing its central role in sphingolipid metabolism and its implications in health and disease.

Introduction: The Significance of Fatty Acid 2-Hydroxylation

The introduction of a hydroxyl group at the C-2 position of a fatty acid profoundly alters its biophysical properties, enabling unique molecular interactions. This modification is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[2][3] The resulting 2-hydroxy fatty acids are essential building blocks for a specific subclass of sphingolipids, including galactosylceramides (GalCer) and sulfatides (B1148509), which are integral components of the myelin sheath in the central and peripheral nervous systems.[4][5] The presence of the 2-hydroxyl group is believed to stabilize membrane structures through the formation of additional intermolecular hydrogen bonds.[1]

Defects in the synthesis of 2-hydroxylated sphingolipids, stemming from mutations in the FA2H gene, lead to severe neurodegenerative disorders, such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35).[1][2] These conditions are characterized by progressive demyelination, white matter loss, and iron accumulation in the brain, underscoring the indispensable role of this metabolic pathway.[2][3] this compound, derived from the C22:0 very long-chain fatty acid (VLCFA) behenic acid, is a crucial intermediate in the synthesis of the most abundant 2-hydroxylated sphingolipids in myelin.

Biosynthesis of this compound and its Incorporation into Sphingolipids

The formation of 2-hydroxylated sphingolipids begins with the hydroxylation of a very long-chain fatty acid, followed by its activation and incorporation into a ceramide backbone.

Step 1: Fatty Acid 2-Hydroxylation The initial and rate-limiting step is the hydroxylation of a fatty acid, such as behenic acid, at the C-2 position. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[6] The enzyme is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid.[7][8]

Step 2: Acyl-CoA Activation The newly synthesized 2-hydroxybehenic acid is then activated by the attachment of Coenzyme A. This reaction is catalyzed by an acyl-CoA synthetase (ACS), yielding this compound.[1]

Step 3: Ceramide Synthesis this compound serves as a substrate for ceramide synthases (CerS). All six mammalian CerS enzymes can utilize 2-hydroxy fatty acyl-CoAs.[1] CerS enzymes catalyze the N-acylation of a sphingoid base (like sphinganine (B43673) or sphingosine) with this compound to form 2-hydroxy-dihydroceramide or 2-hydroxy-ceramide.

Step 4: Formation of Complex Sphingolipids The 2-hydroxy-ceramide backbone is then further modified in the Golgi apparatus to produce complex sphingolipids. For example, the addition of galactose by UDP-galactose:ceramide galactosyltransferase (CGT) forms 2-hydroxy-galactosylceramide (2-OH-GalCer), a major component of myelin.[4] This can be further sulfated to form 2-hydroxy-sulfatide.

Sphingolipid_Synthesis Behenic_Acid Behenic Acid (C22:0) hBehenic_Acid 2(R)-Hydroxybehenic Acid Behenic_Acid->hBehenic_Acid FA2H (Fatty Acid 2-Hydroxylase) hBehenoyl_CoA This compound hBehenic_Acid->hBehenoyl_CoA ACS (Acyl-CoA Synthetase) hDHCer 2-Hydroxy-dihydroceramide hBehenoyl_CoA->hDHCer Sphinganine Sphinganine Sphinganine->hDHCer CerS (Ceramide Synthase) hCer 2-Hydroxy-ceramide hDHCer->hCer DEGS1 (Desaturase) hGalCer 2-Hydroxy-Galactosylceramide hCer->hGalCer CGT (Galactosyltransferase) hSulfatide 2-Hydroxy-Sulfatide hGalCer->hSulfatide

Caption: Biosynthesis of 2-Hydroxylated Sphingolipids.

Functional Roles of 2-Hydroxylated Sphingolipids

The sphingolipids derived from this compound play indispensable structural and signaling roles.

  • Myelin Sheath Stability: 2-hydroxylated galactolipids are highly concentrated in the myelin of the mammalian nervous system.[4] The 2-hydroxyl group participates in an extensive hydrogen-bonding network with adjacent lipids and proteins, which is critical for the compaction, stability, and long-term integrity of the myelin sheath.[1] Mice lacking a functional FA2H gene develop late-onset axon and myelin sheath degeneration.[5]

  • Epidermal Permeability Barrier: In the skin, 2-hydroxylated ceramides (B1148491) and glucosylceramides are essential for the formation of epidermal lamellar membranes, which create the water permeability barrier that prevents dehydration.[1][7]

  • Plasma Membrane Organization: The hydroxyl groups of these sphingolipids are crucial for the organization of plasma membrane nanodomains, also known as lipid rafts.[9] These domains are platforms for signal transduction, and the absence of 2-hydroxylated sphingolipids can impair cellular processes like the oxidative burst in immune responses.[9][10]

Catabolism of 2-Hydroxylated Sphingolipids

The degradation of 2-hydroxylated sphingolipids is also a regulated process, allowing for the recycling or removal of their components.

  • Hydrolysis: Complex 2-hydroxylated sphingolipids are broken down in lysosomes by specific hydrolases. The amide bond of 2-hydroxy-ceramide is cleaved by acid ceramidase, releasing the 2-hydroxy fatty acid and the sphingoid base.[1]

  • Peroxisomal α-Oxidation: Unlike non-hydroxylated fatty acids, which are typically degraded via β-oxidation, 2-hydroxy fatty acids are catabolized primarily through peroxisomal α-oxidation.[1] The 2-hydroxy fatty acid is first activated to its CoA ester. Then, the enzyme 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves the 2-hydroxyacyl-CoA.[11] This cleavage yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.[11]

Catabolism_Pathway hComplexSL 2-Hydroxy Complex Sphingolipid hCer 2-Hydroxy-ceramide hComplexSL->hCer Hydrolases hFA 2-Hydroxy Fatty Acid hCer->hFA Acid Ceramidase SphingoidBase Sphingoid Base hCer->SphingoidBase Acid Ceramidase hFA_peroxi 2-Hydroxy Fatty Acid hFA->hFA_peroxi Transport hFA_CoA 2-Hydroxyacyl-CoA hFA_peroxi->hFA_CoA ACS Formyl_CoA Formyl-CoA hFA_CoA->Formyl_CoA 2-Hydroxyphytanoyl- CoA Lyase n_1_Aldehyde Fatty Aldehyde (n-1) hFA_CoA->n_1_Aldehyde 2-Hydroxyphytanoyl- CoA Lyase

Caption: Catabolism of 2-Hydroxylated Sphingolipids.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the metabolism of 2-hydroxylated fatty acids and sphingolipids.

ParameterValueOrganism/SystemSignificanceReference
FA2H Optimal pH 7.6 - 7.8HumanDefines optimal condition for enzyme activity.[7]
FA2H KM for Tetracosanoic Acid < 0.18 µMHumanHigh affinity for very long-chain fatty acid substrates.[7]
2-OH Fatty Acid Content in Myelin GalCer Increases from ~5% to 60%Rat Sciatic Nerve (4 to 60 days old)Shows dramatic upregulation during myelination.[4]
2-OH Fatty Acid Content in Myelin Sulfatide Increases from ~5% to 35%Rat Sciatic Nerve (4 to 60 days old)Indicates significant incorporation into sulfatides during development.[4]
FA2H Activity Increase During Myelination ~5-fold increaseMouse Brain (Postnatal day 1 to 20)Correlates with the period of active myelin synthesis.[12]
Residual 2-OH Sphingolipids in fah1/fah2 mutant 32.8%Arabidopsis thalianaSuggests the existence of other fatty acid 2-hydroxylase enzymes.[9]

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol describes a sensitive method to measure FA2H activity in vitro using gas chromatography-mass spectrometry (GC-MS).[13]

Objective: To quantify the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product by FA2H in a given biological sample (e.g., cell microsomes, tissue homogenates).

Materials:

  • Biological sample (e.g., microsomes from FA2H-transfected cells or brain tissue homogenate).

  • Substrate: [3,3,5,5-D4]tetracosanoic acid.

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

  • Purified NADPH:cytochrome P-450 reductase (if using a reconstituted system).

  • Reaction Buffer: Potassium phosphate (B84403) buffer, pH 7.6.

  • α-cyclodextrin for substrate solubilization.

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Internal standard (e.g., a non-endogenous 2-hydroxy fatty acid).

  • GC-MS system.

Methodology:

  • Substrate Preparation: Solubilize the [3,3,5,5-D4]tetracosanoic acid substrate in an α-cyclodextrin solution.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the NADPH regeneration system, and the biological sample containing FA2H.

  • Initiate Reaction: Add the deuterated substrate to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be demonstrated to be linear with respect to time and protein concentration.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding an acidic solution. Add the internal standard and perform a lipid extraction (e.g., Folch extraction).

  • Derivatization: Evaporate the organic solvent and derivatize the lipid extract by heating with BSTFA to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This increases volatility for GC analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The 2-hydroxylated product will be separated by gas chromatography and detected by the mass spectrometer.

  • Quantification: Quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed by comparing its peak area to that of the internal standard, using selected ion monitoring (SIM) for specific fragment ions of the analyte and standard.

Assay_Workflow cluster_Reaction 1. Enzymatic Reaction cluster_Processing 2. Sample Processing cluster_Analysis 3. Analysis A Prepare Reaction Mix: - Microsomes (FA2H source) - NADPH Regeneration System - Buffer (pH 7.6) B Add Substrate: [D4]Tetracosanoic Acid A->B C Incubate at 37°C B->C D Terminate Reaction & Add Internal Standard C->D E Lipid Extraction (e.g., Folch method) D->E F Derivatization (TMS ethers) E->F G GC-MS Analysis F->G H Quantification of [D4]2-OH-Tetracosanoic Acid G->H

Caption: Experimental Workflow for an In Vitro FA2H Assay.
Analysis of 2-Hydroxylated Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis and quantification of sphingolipid species from biological samples.

Objective: To identify and quantify individual 2-hydroxylated sphingolipid species (e.g., 2-OH-C22:0-Cer, 2-OH-C24:1-GalCer) in a complex biological extract.

Methodology Outline:

  • Lipid Extraction: Extract total lipids from the sample (cells, tissue, plasma) using a robust method like a modified Bligh-Dyer or Folch extraction. A cocktail of appropriate internal standards (e.g., odd-chain or deuterated sphingolipids) must be added prior to extraction.[14]

  • Chromatographic Separation: Separate the different lipid classes using liquid chromatography. For sphingolipids, either normal-phase or reverse-phase chromatography can be used. Normal-phase LC separates lipids based on the polarity of their headgroups (e.g., separating ceramides from galactosylceramides), while reverse-phase LC separates lipids based on acyl chain length and saturation.[15]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (typically a triple quadrupole or QTRAP instrument) via electrospray ionization (ESI).

  • Identification and Quantification:

    • Identification: Specific sphingolipid classes can be identified by precursor ion or neutral loss scans that detect characteristic fragments of the headgroup or sphingoid base.[14]

    • Quantification: For precise quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (representing the intact lipid) is selected and fragmented, and a specific product ion is monitored. Each lipid species and its corresponding internal standard has a unique MRM transition (precursor ion -> product ion).[16] The amount of each endogenous lipid is calculated from the ratio of its peak area to that of its corresponding internal standard.

Conclusion

This compound stands as a linchpin in the specialized branch of sphingolipid metabolism responsible for producing 2-hydroxylated sphingolipids. Its synthesis by FA2H and subsequent incorporation into ceramides initiates a pathway that is fundamental to the structural integrity of the myelin sheath and the skin's permeability barrier. The profound neurological consequences of impaired 2-hydroxy fatty acid synthesis highlight the non-redundant and critical functions of the resulting sphingolipids. A thorough understanding of the metabolism of this compound and its derivatives is therefore essential for developing therapeutic strategies for a range of debilitating neurodegenerative and skin diseases.

References

An In-depth Technical Guide to the 2-Hydroxybehenoyl-CoA Synthesis Pathway in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 2-Hydroxybehenoyl-CoA is a critical step in the peroxisomal α-oxidation pathway, a metabolic process essential for the degradation of certain fatty acids that cannot be processed through the more common β-oxidation pathway. This guide provides a comprehensive overview of the core synthesis pathway in mammals, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms. This pathway is of significant interest in the study of metabolic disorders, such as Refsum disease, and holds potential for therapeutic intervention.

Core Synthesis Pathway

The synthesis of this compound from behenic acid (C22:0), a very-long-chain saturated fatty acid, involves a two-step process that occurs within the peroxisome. A parallel and well-studied pathway for the α-oxidation of the branched-chain fatty acid, phytanic acid, provides a valuable model for understanding this process.

  • Activation of Behenic Acid: The metabolic journey begins with the activation of behenic acid to its coenzyme A (CoA) ester, Behenoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). While multiple ACS enzymes exist with overlapping substrate specificities, very-long-chain acyl-CoA synthetases (ACSVL) are primarily responsible for the activation of fatty acids with chain lengths of C22 and longer. This activation step is crucial as it prepares the fatty acid for subsequent enzymatic modifications.

  • 2-Hydroxylation of the Acyl-CoA: The defining step in the synthesis of this compound is the introduction of a hydroxyl group at the α-carbon (C2) of the fatty acyl-CoA chain.

    • For straight-chain fatty acids like behenic acid, this hydroxylation is carried out by fatty acid 2-hydroxylase (FA2H) .[1][2][3] This enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1]

    • In the analogous pathway for phytanic acid, the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA is catalyzed by the peroxisomal enzyme phytanoyl-CoA dioxygenase (PHYH) , also known as phytanoyl-CoA 2-hydroxylase.[4][5][6] This enzyme requires Fe(II) and 2-oxoglutarate as co-factors.[4]

The product of this hydroxylation step, this compound, is the central molecule of this guide.

Subsequent Fate of this compound

Following its synthesis, this compound is a substrate for 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[7] HACL1 cleaves the C1-C2 bond of this compound, yielding formyl-CoA and the (n-1) aldehyde, heneicosanal.[7] Heneicosanal is subsequently oxidized to heneicosanoic acid, which can then enter the β-oxidation pathway for energy production.

Quantitative Data

The following table summarizes available quantitative data for the key enzymes involved in the this compound synthesis pathway. It is important to note that kinetic data for behenic acid and its derivatives are not always available, and data from related substrates are provided for context.

EnzymeSubstrateKmVmaxOptimal pHSource
Fatty Acid 2-Hydroxylase (FA2H)Tetracosanoic Acid (C24:0)<0.18 µMNot Reported7.6-7.8[8]
Phytanoyl-CoA Dioxygenase (PHYH)Phytanoyl-CoANot ReportedNot ReportedNot Reported[4][9]
2-Hydroxyacyl-CoA Lyase (HACL1)2-Hydroxyoctadecanoyl-CoANot ReportedNot ReportedNot Reported[10]

Note: Further research is required to determine the specific kinetic parameters of these enzymes for behenoyl-CoA and this compound.

Experimental Protocols

Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a method for measuring FA2H activity using a deuterated substrate and gas chromatography-mass spectrometry (GC-MS).[11]

a. Materials:

  • Microsomal fraction from cells or tissue expressing FA2H.

  • [3,3,5,5-D4]Tetracosanoic acid (deuterated substrate).

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Purified NADPH:cytochrome P-450 reductase.

  • α-cyclodextrin.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6-7.8).

  • Reagents for lipid extraction (e.g., chloroform/methanol).

  • Reagents for derivatization (e.g., trimethylsilyl (B98337) ether derivatizing agent).

  • Internal standard (e.g., a different chain length 2-hydroxy fatty acid).

b. Procedure:

  • Prepare a solution of the deuterated substrate solubilized in α-cyclodextrin.

  • In a reaction tube, combine the microsomal fraction, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.

  • Initiate the reaction by adding the deuterated substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent for lipid extraction.

  • Extract the lipids from the reaction mixture.

  • Derivatize the hydroxyl group of the product to a trimethylsilyl ether.

  • Analyze the sample by GC-MS to quantify the formation of deuterated 2-hydroxy tetracosanoic acid relative to the internal standard.

Quantification of 2-Hydroxy Fatty Acids by GC-MS

This protocol provides a general workflow for the quantification of 2-hydroxy fatty acids in biological samples.[12][13]

a. Materials:

  • Biological sample (e.g., tissue homogenate, plasma).

  • Internal standards (deuterated or odd-chain 2-hydroxy fatty acids).

  • Reagents for lipid extraction (e.g., Folch method).

  • Reagents for saponification (e.g., methanolic KOH).

  • Reagents for methylation (e.g., BF3 in methanol).

  • Reagents for derivatization of the hydroxyl group (e.g., pentafluorobenzoyl chloride or a trimethylsilylating agent).[12][13]

  • Solvents for extraction and chromatography.

b. Procedure:

  • Homogenize the biological sample.

  • Add internal standards to the homogenate.

  • Perform a total lipid extraction.

  • Saponify the lipid extract to release free fatty acids.

  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • Derivatize the hydroxyl group of the 2-hydroxy FAMEs.

  • Analyze the derivatized samples by GC-MS, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific quantification.

Regulation of the Pathway

The regulation of the this compound synthesis pathway is intrinsically linked to the overall control of fatty acid metabolism, particularly peroxisomal oxidation.

Transcriptional Regulation by PPARs

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as ligand-activated transcription factors.[14][15][16] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[15] Fatty acids and their derivatives can act as ligands for PPARα.[17] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[16]

Several genes encoding enzymes of the peroxisomal β-oxidation pathway are known targets of PPARα.[14][15] While direct regulation of FA2H by PPARα has not been definitively established, the induction of phytanoyl-CoA hydroxylase (PHYH) activity by phytanic acid has been observed, although this effect was not mediated by PPARα or RXR in one study.[18] Further research is needed to fully elucidate the transcriptional control of the enzymes involved in this compound synthesis.

Visualizations

Diagrams of Pathways and Workflows

Synthesis_Pathway Behenic_Acid Behenic Acid (C22:0) Behenoyl_CoA Behenoyl-CoA Behenic_Acid->Behenoyl_CoA Acyl-CoA Synthetase (ACSVL) ATP, CoA Two_Hydroxybehenoyl_CoA This compound Behenoyl_CoA->Two_Hydroxybehenoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) NAD(P)H, O2 Heneicosanal Heneicosanal + Formyl-CoA Two_Hydroxybehenoyl_CoA->Heneicosanal 2-Hydroxyacyl-CoA Lyase (HACL1) Thiamine Pyrophosphate (TPP) Heneicosanoic_Acid Heneicosanoic Acid Heneicosanal->Heneicosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Heneicosanoic_Acid->Beta_Oxidation

Caption: The mammalian synthesis pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Total Lipid Extraction Homogenization->Lipid_Extraction Saponification Saponification (Release of Free Fatty Acids) Lipid_Extraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Derivatization Derivatization of Hydroxyl Group Methylation->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Quantification Quantification (Relative to Internal Standard) GC_MS->Quantification

Caption: Workflow for quantifying 2-hydroxy fatty acids.

Regulation_Pathway Fatty_Acids Fatty Acids / Derivatives PPARa PPARα Fatty_Acids->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoter) PPARa_RXR->PPRE binds to Gene_Transcription Increased Gene Transcription PPRE->Gene_Transcription leads to Alpha_Oxidation_Enzymes α-Oxidation Enzymes (e.g., PHYH, FA2H) Gene_Transcription->Alpha_Oxidation_Enzymes of

Caption: Transcriptional regulation of α-oxidation by PPARα.

Conclusion

The synthesis of this compound is a fundamental component of the α-oxidation pathway in mammals, enabling the metabolism of very-long-chain and branched-chain fatty acids. Understanding the enzymes, kinetics, and regulation of this pathway is crucial for elucidating its role in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important metabolic route and its potential as a therapeutic target. Further research is warranted to fill the existing gaps in the quantitative understanding of this pathway, particularly concerning the specific kinetics of the involved enzymes with behenoyl-CoA as a substrate.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zellweger spectrum disorder (ZSD) represents a group of severe, inherited metabolic diseases caused by defects in peroxisome biogenesis.[1][2] This failure in organelle assembly leads to the cytosolic mislocalization and subsequent dysfunction of numerous peroxisomal enzymes crucial for lipid metabolism.[3][4] A key affected pathway is the alpha-oxidation of fatty acids, a process necessary for the degradation of β-methyl branched fatty acids like phytanic acid and certain 2-hydroxy straight-chain fatty acids.[5][6] The enzyme 2-hydroxyacyl-CoA lyase (HACL1) is critical for this pathway, cleaving 2-hydroxyacyl-CoA intermediates.[6][7] In Zellweger syndrome, the functional loss of HACL1 and other peroxisomal enzymes leads to the accumulation of upstream metabolites, including very long-chain fatty acids (VLCFAs) and phytanic acid, which serve as primary diagnostic markers.[8][9] This guide details the biochemical pathway involving 2-hydroxybehenoyl-CoA, its disruption in Zellweger syndrome, the resulting quantitative metabolite changes, and the experimental protocols used for their analysis.

Introduction to Zellweger Spectrum Disorders

Zellweger spectrum disorders are autosomal recessive conditions arising from mutations in any of over a dozen PEX genes, which encode proteins (peroxins) essential for the proper assembly of peroxisomes.[10][11][12] The clinical presentation exists on a continuum, with Zellweger syndrome being the most severe form, characterized by neonatal onset of profound hypotonia, seizures, distinctive craniofacial features, hepatomegaly, and severe neurological abnormalities.[1][3][13] Milder phenotypes include neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[11]

The fundamental cellular defect in ZSD is the inability to import peroxisomal matrix enzymes from the cytosol into the organelle.[4][12] This results in "peroxisomal ghosts"—empty membrane structures—and a near-complete disruption of peroxisomal metabolic functions.[3][12] Consequently, metabolites that are normally processed within the peroxisome accumulate to toxic levels in plasma and tissues, leading to the multisystem pathology of the disease.[3][10][14]

The Peroxisomal Alpha-Oxidation Pathway

The alpha-oxidation pathway is essential for the catabolism of fatty acids that cannot be degraded by the more common beta-oxidation pathway due to a methyl group at the third carbon (C3 or β-position).[5] The archetypal substrate for this pathway is phytanic acid, a dietary branched-chain fatty acid derived from chlorophyll.[5][7] The pathway also processes 2-hydroxy long-chain fatty acids.[5][6] The entire process is believed to occur within the peroxisome.[7]

The key enzymatic steps are as follows:

  • Activation: The fatty acid (e.g., phytanic acid) is esterified to coenzyme A, forming an acyl-CoA ester (e.g., phytanoyl-CoA).[7]

  • Hydroxylation: The acyl-CoA is hydroxylated at the second carbon (C2 or α-position) by an Fe(II) and 2-oxoglutarate-dependent oxygenase. For phytanoyl-CoA, this enzyme is phytanoyl-CoA 2-hydroxylase (PAHX), producing 2-hydroxyphytanoyl-CoA.[5][7][15]

  • Cleavage: The C1-C2 bond of the 2-hydroxyacyl-CoA intermediate is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[6][7][16] This reaction yields an aldehyde shortened by one carbon (n-1) and formyl-CoA.[5][6]

  • Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form the corresponding carboxylic acid (e.g., pristanal (B217276) is oxidized to pristanic acid).[5][7] This product, now lacking the β-methyl branch impediment, can proceed to degradation via the peroxisomal beta-oxidation pathway.[7]

This compound, derived from the C22:0 very long-chain fatty acid behenic acid, is a substrate for HACL1 and is processed in the same manner at the cleavage step.[5][6]

Peroxisomal_Alpha_Oxidation cluster_pathway Peroxisomal Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid (Branched-Chain FA) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase PAHX PAHX Phytanoyl_CoA->PAHX Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA HACL1 HACL1 Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal (n-1 Aldehyde) ALDH ALDH Pristanal->ALDH Pristanic_Acid Pristanic Acid Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation Formyl_CoA Formyl-CoA Behenic_Acid Behenic Acid (VLCFA, C22:0) + 2-Hydroxylation Hydroxybehenoyl_CoA This compound Behenic_Acid->Hydroxybehenoyl_CoA Hydroxybehenoyl_CoA->HACL1 Heptadecanal Heptadecanal (n-1 Aldehyde) PAHX->Hydroxyphytanoyl_CoA HACL1->Pristanal HACL1->Formyl_CoA HACL1->Heptadecanal ALDH->Pristanic_Acid ZSD_Block Pathway Blocked in Zellweger Syndrome (Enzyme Mislocalization) ZSD_Block->PAHX ZSD_Block->HACL1

Caption: Peroxisomal Alpha-Oxidation Pathway and its disruption in Zellweger syndrome.

Biochemical Defect and Pathophysiology in Zellweger Syndrome

In ZSD, the defective peroxisome biogenesis prevents the import of PAHX, HACL1, and beta-oxidation enzymes into the peroxisome.[17] This functional deficiency of the entire alpha- and beta-oxidation pathways leads to a systemic accumulation of their substrates.

  • Accumulation of VLCFAs: The most consistent and pronounced biochemical abnormality is the elevation of very long-chain fatty acids, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in plasma and tissues.[8][18] Impaired peroxisomal beta-oxidation is the direct cause.[14][19]

  • Accumulation of Phytanic Acid: Due to the non-functional alpha-oxidation pathway, phytanic acid from dietary sources accumulates.[9][20]

  • Accumulation of 2-Hydroxy Fatty Acids: The block at HACL1 leads to the buildup of its substrates. While not a primary diagnostic marker, the accumulation of 2-hydroxyphytanic acid has been demonstrated in HACL1-deficient mouse models, providing direct evidence for the consequence of this enzymatic block.[21][22] By extension, this compound and other 2-hydroxy long-chain fatty acids would also be expected to accumulate.

  • Other Metabolic Disturbances: Patients also exhibit deficient levels of plasmalogens (ether phospholipids (B1166683) crucial for nerve cell membranes) and reduced bile acid synthesis.[3][8][9]

The accumulation of these lipid species is believed to be cytotoxic, causing neuronal membrane injury, demyelination, and contributing to the severe neurological and hepatic dysfunction seen in ZSD.[3][10]

Pathophysiology_Cascade cluster_pathways Affected Pathways cluster_accumulation Metabolic Consequences PEX_Mutation PEX Gene Mutations Perox_Biogenesis Defective Peroxisome Biogenesis PEX_Mutation->Perox_Biogenesis Enzyme_Misloc Mislocalization of Peroxisomal Matrix Enzymes to Cytosol Perox_Biogenesis->Enzyme_Misloc Pathway_Failure Functional Failure of Peroxisomal Metabolic Pathways Enzyme_Misloc->Pathway_Failure Alpha_Ox Alpha-Oxidation (PAHX, HACL1) Pathway_Failure->Alpha_Ox Beta_Ox Beta-Oxidation Pathway_Failure->Beta_Ox Plasmalogen_Synth Plasmalogen Synthesis Pathway_Failure->Plasmalogen_Synth Phytanic_Accum ↑ Phytanic Acid & 2-Hydroxy FAs Alpha_Ox->Phytanic_Accum VLCFA_Accum ↑ VLCFAs (C26:0, C24:0) Beta_Ox->VLCFA_Accum Plasmalogen_Def ↓ Plasmalogens Plasmalogen_Synth->Plasmalogen_Def Cell_Dysfunction Cellular Dysfunction (Membrane Instability, Demyelination) VLCFA_Accum->Cell_Dysfunction Phytanic_Accum->Cell_Dysfunction Plasmalogen_Def->Cell_Dysfunction Clinical_Phenotype Clinical Phenotype (Neurological, Hepatic, Renal Disease) Cell_Dysfunction->Clinical_Phenotype

Caption: Pathophysiological cascade from PEX gene mutation to clinical disease in ZSD.

Quantitative Data on Biomarker Accumulation

The measurement of accumulated metabolites is the cornerstone of biochemical diagnosis for ZSD.[2] Very long-chain fatty acids (VLCFAs) are particularly robust biomarkers, with levels correlating with disease severity.[18]

BiomarkerPatient Group (n=15)[18]Milder ZSD (n=3)[18]Control Range (Typical)Significance
C26:0 (µg/mL) 5.20 ± 1.780.76 ± 0.46< 0.5The concentration of C26:0 is a strong predictor of survival time, with higher levels indicating a poorer prognosis.[18]
C26:0/C22:0 Ratio 0.65 ± 0.180.11 ± 0.09< 0.02Ratios are used to normalize for dietary variations and are significantly elevated in ZSD patients.[18][20]
C24:0/C22:0 Ratio Significantly elevated[20]Elevated[20]< 1.0Also used for diagnosis, though the C26:0/C22:0 ratio is often more markedly increased.[2]

Table based on data from Stradomska et al. (2020). Control ranges are typical reference values and may vary by laboratory.

Key Experimental Protocols

Analysis of VLCFA and Phytanic Acid in Plasma

The standard method for quantifying fatty acids for the diagnosis of peroxisomal disorders is gas chromatography-mass spectrometry (GC-MS).[8][20]

Objective: To measure the concentrations of C24:0, C26:0, phytanic acid, and other fatty acids in patient plasma or serum.

Methodology:

  • Sample Preparation: A small volume of plasma or serum (e.g., 100 µL) is used.[20]

  • Internal Standard Addition: A known quantity of an odd-chain or deuterated fatty acid (not naturally abundant) is added to each sample to serve as an internal standard for precise quantification.

  • Lipid Extraction & Hydrolysis: Total lipids are extracted using a solvent system (e.g., chloroform:methanol). The fatty acids are then liberated from complex lipids (triglycerides, phospholipids, etc.) by acid or alkaline hydrolysis (saponification).

  • Derivatization: The free fatty acids are converted into their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., methanolic HCl or BF₃-methanol).[20] This step is crucial for enabling the fatty acids to be analyzed by gas chromatography.

  • GC-MS Analysis:

    • The FAMEs mixture is injected into the gas chromatograph.

    • Separation: The FAMEs are separated on a long capillary column based on their boiling points and polarity. VLCFA FAMEs will have longer retention times than shorter-chain FAMEs.

    • Detection & Quantification: As the FAMEs elute from the column, they enter the mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode, where it is set to detect specific, characteristic ions for each target FAME.[20] The abundance of these ions is proportional to the concentration of the fatty acid in the sample.

  • Data Analysis: The peak areas of the target fatty acids are compared to the peak area of the internal standard. Concentrations and diagnostic ratios (C26:0/C22:0, C24:0/C22:0) are calculated.

Fibroblast Studies for Peroxisomal Function

Cultured skin fibroblasts from patients are used to confirm a diagnosis and assess the residual function of peroxisomal pathways.[11]

Objective: To measure the rate of beta-oxidation of C26:0 as an indicator of peroxisomal function.

Methodology:

  • Cell Culture: Primary skin fibroblasts are obtained from a skin biopsy and cultured under standard conditions.

  • Metabolic Labeling: The cultured fibroblasts are incubated in a medium containing a radiolabeled substrate, such as [1-¹⁴C]C26:0.

  • Incubation: The cells are incubated for a set period (e.g., 24-72 hours) to allow for the uptake and metabolism of the radiolabeled VLCFA.

  • Measurement of Beta-Oxidation: The rate of beta-oxidation is determined by measuring the amount of radiolabeled product generated. A common method is to measure the production of ¹⁴C-labeled water-soluble products (acetyl-CoA and its downstream metabolites) that are released from the fatty acid chain during oxidation.

  • Data Analysis: The amount of radioactivity in the water-soluble fraction is quantified using liquid scintillation counting and normalized to the total protein content of the cell culture. The rate of oxidation in patient cells is compared to that of control fibroblasts. In ZSD, this rate is severely reduced.[11]

Diagnostic_Workflow cluster_samples Clinical_Suspicion Clinical Suspicion of ZSD (e.g., Neonatal Hypotonia, Seizures) Sample_Collection Sample Collection Clinical_Suspicion->Sample_Collection Plasma Plasma / Serum Fibroblasts Skin Fibroblasts Biochem_Screen Tier 1: Biochemical Screening Functional_Assay Tier 2: Functional Confirmation GCMS GC-MS Analysis of Plasma Biochem_Screen->GCMS GCMS_Results Results: ↑ C26:0, C24:0, Phytanic Acid ↑ C26:0/C22:0 Ratio GCMS->GCMS_Results GCMS_Results->Functional_Assay If abnormal Fibroblast_Culture Fibroblast Culture & Metabolic Assays Functional_Assay->Fibroblast_Culture Fibroblast_Results Results: ↓ VLCFA Beta-Oxidation ↓ Plasmalogen Synthesis Fibroblast_Culture->Fibroblast_Results Genetic_Test Tier 3: Genetic Confirmation Fibroblast_Results->Genetic_Test Confirms peroxisomal defect PEX_Sequencing PEX Gene Sequencing Genetic_Test->PEX_Sequencing Diagnosis Definitive Diagnosis of ZSD PEX_Sequencing->Diagnosis

Caption: A typical diagnostic workflow for Zellweger spectrum disorders.

Conclusion and Future Directions

The link between this compound and Zellweger syndrome is rooted in the fundamental failure of peroxisome biogenesis that defines the disease. While not a primary diagnostic analyte itself, this compound is a substrate for the peroxisomal enzyme HACL1, whose mislocalization and subsequent inactivation contribute to the overall metabolic disruption. The resulting accumulation of VLCFAs and phytanic acid remains the key biochemical signature used for diagnosis and prognosis. Understanding the complete metabolic profile, including the accumulation of minor species like 2-hydroxy fatty acids, continues to refine our knowledge of ZSD pathophysiology. Future research, particularly utilizing advanced metabolomic and proteomic techniques, may further elucidate the role of these less-studied metabolites in disease progression and identify novel targets for therapeutic intervention in this devastating disorder.[21][22]

References

An In-depth Technical Guide to 2-Hydroxybehenoyl-CoA: Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-Coenzyme A (CoA) is a long-chain acyl-CoA molecule that plays a crucial role in the peroxisomal alpha-oxidation of very-long-chain fatty acids (VLCFAs). While its direct "discovery" as a singular event is not extensively documented, its existence and metabolic significance are intrinsically linked to the elucidation of the alpha-oxidation pathway. This guide provides a comprehensive overview of the characterization of 2-Hydroxybehenoyl-CoA, including its metabolic fate, methods for its analysis and synthesis, and its relevance in cellular physiology and disease.

Core Concepts: The Peroxisomal Alpha-Oxidation Pathway

This compound is a key intermediate in the peroxisomal alpha-oxidation of 2-hydroxybehenic acid, a 22-carbon saturated fatty acid. This pathway is essential for the degradation of 2-hydroxy and branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway.

The central enzyme in the metabolism of this compound is 2-hydroxyacyl-CoA lyase (HACL) , which exists in two isoforms, HACL1 (peroxisomal) and HACL2 (endoplasmic reticulum-localized)[1]. HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of 2-hydroxyacyl-CoAs[2].

The degradation of 2-hydroxybehenic acid proceeds as follows:

  • Activation: 2-hydroxybehenic acid is first activated to its CoA ester, this compound.

  • Cleavage: HACL1 cleaves this compound into two products: formyl-CoA and a C21 aldehyde, heneicosanal[2].

  • Further Metabolism: Formyl-CoA is further metabolized, while heneicosanal (B12653095) can be oxidized to heneicosanoic acid and subsequently undergo beta-oxidation.

This pathway is particularly important for the breakdown of dietary phytanic acid and for the metabolism of 2-hydroxy fatty acids that are components of sphingolipids.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, we can infer its properties and behavior based on studies of related very-long-chain acyl-CoAs and the enzymes that metabolize them.

ParameterValue/RangeMethod of DeterminationReferences
Molecular Weight 1106.5 g/mol Mass SpectrometryN/A
Cellular Concentration Not directly measured. Levels of very-long-chain fatty acids are in the picomole to nanomole per milligram of tissue range.HPLC-MS/MS[3][4]
HACL1 Substrate Specificity HACL1 acts on 2-hydroxy long-chain fatty acyl-CoAs. HACL2 shows greater activity towards 2-hydroxy very-long-chain acyl-CoAs.In vitro enzymatic assays[1]
Kinetic Parameters (HACL1) Not specifically determined for this compound. For other 2-hydroxyacyl-CoAs, kinetic analysis has been performed.Spectrophotometric or HPLC-based enzyme assays[5][6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of long-chain acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A. A method for synthesizing 2-hydroxyhexadecanoyl-CoA has been described and can be adapted for this compound[7].

Principle: This chemo-enzymatic method involves the activation of 2-hydroxybehenic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Materials:

  • 2-hydroxybehenic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (free acid)

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Buffer solutions (e.g., Sodium bicarbonate)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Activation of 2-hydroxybehenic acid:

    • Dissolve 2-hydroxybehenic acid and NHS in anhydrous dichloromethane.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Remove the dicyclohexylurea byproduct by filtration.

    • Evaporate the solvent to obtain the crude 2-hydroxybehenoyl-NHS ester.

  • Synthesis of this compound:

    • Dissolve the 2-hydroxybehenoyl-NHS ester in a minimal amount of dimethylformamide.

    • Prepare a solution of Coenzyme A in sodium bicarbonate buffer.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification:

    • Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a methanol/water mixture.

    • Lyophilize the purified product.

Characterization: Confirm the identity and purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantification of this compound by LC-MS/MS

Principle: This method utilizes the high sensitivity and specificity of tandem mass spectrometry to quantify this compound in biological samples.

Materials:

  • Biological tissue or cell samples

  • Internal standard (e.g., a stable isotope-labeled or odd-chain 2-hydroxyacyl-CoA)

  • Solvents for extraction (e.g., isopropanol, acetonitrile)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue or cell pellet in a cold extraction solvent containing the internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Perform solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid to separate the acyl-CoAs.

    • Detect the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for this compound and the internal standard for accurate quantification[3][8][9].

  • Data Analysis:

    • Construct a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzymatic Assay for HACL Activity with this compound

Principle: The activity of 2-hydroxyacyl-CoA lyase (HACL) can be measured by monitoring the formation of one of its products, the C21 aldehyde (heneicosanal), or the disappearance of the substrate, this compound.

Materials:

  • Purified recombinant HACL1 or a cell lysate containing HACL activity

  • Synthesized this compound (substrate)

  • Thiamine pyrophosphate (TPP) cofactor

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Reagents for detecting the aldehyde product (e.g., a fluorescent probe) or an HPLC system to monitor substrate depletion.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, TPP, and the HACL enzyme source.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding this compound.

  • Detection and Measurement:

    • Aldehyde Detection: At various time points, stop the reaction and measure the amount of heneicosanal formed using a suitable method, such as derivatization with a fluorescent reagent followed by fluorescence measurement.

    • HPLC-based Assay: At various time points, stop the reaction (e.g., by adding acid) and analyze the reaction mixture by HPLC to measure the decrease in the peak area of this compound.

  • Kinetic Analysis:

    • Perform the assay at varying concentrations of this compound.

    • Determine the initial reaction velocities at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km and Vmax.

Signaling Pathways and Logical Relationships

The primary role of this compound is within the metabolic pathway of peroxisomal alpha-oxidation. Its levels are logically linked to the activity of upstream enzymes involved in the formation of 2-hydroxybehenic acid and the downstream enzyme, HACL.

Peroxisomal_Alpha_Oxidation cluster_synthesis Synthesis cluster_degradation Degradation Behenic_Acid Behenic Acid (C22:0) 2_Hydroxybehenic_Acid 2-Hydroxybehenic Acid Behenic_Acid->2_Hydroxybehenic_Acid Fatty Acid 2-Hydroxylase (FA2H) 2_Hydroxybehenoyl_CoA This compound 2_Hydroxybehenic_Acid->2_Hydroxybehenoyl_CoA Acyl-CoA Synthetase Heneicosanal Heneicosanal (C21 Aldehyde) 2_Hydroxybehenoyl_CoA->Heneicosanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA 2_Hydroxybehenoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Heneicosanoic_Acid Heneicosanoic Acid Heneicosanal->Heneicosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Heneicosanoic_Acid->Beta_Oxidation

Caption: Metabolic pathway of this compound in peroxisomal alpha-oxidation.

Experimental Workflow for Characterization

The following workflow outlines the key steps for the comprehensive characterization of this compound.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Purification Purification by SPE-HPLC Synthesis->Purification Characterization Structural Characterization (LC-MS/MS, NMR) Purification->Characterization Quantification Development of Quantification Method (LC-MS/MS) Characterization->Quantification Enzyme_Assay Enzymatic Assay with HACL1 Characterization->Enzyme_Assay Cellular_Analysis Cellular Studies Quantification->Cellular_Analysis Kinetic_Analysis Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis End End Kinetic_Analysis->End Metabolite_Measurement Measurement in Cells/Tissues Cellular_Analysis->Metabolite_Measurement Functional_Studies Functional Assays (e.g., in HACL1-deficient cells) Cellular_Analysis->Functional_Studies Metabolite_Measurement->End Functional_Studies->End

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is an important, yet understudied, metabolite in the peroxisomal alpha-oxidation of very-long-chain fatty acids. Its characterization is essential for a complete understanding of lipid metabolism and its dysregulation in various diseases, including peroxisomal biogenesis disorders like Zellweger syndrome[10][11][12][13]. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of this compound in health and disease. Future research should focus on obtaining precise quantitative data for this molecule and elucidating its potential involvement in cellular signaling pathways.

References

Enzymes involved in the formation of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymes in the Formation of 2-Hydroxybehenoyl-CoA

Introduction

This compound is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The 2-hydroxylation of fatty acids is a key modification, particularly in the synthesis of specific sphingolipids that are abundant in the nervous system and skin.[1][2] These 2-hydroxylated sphingolipids play essential roles in the structure and function of myelin sheaths and the epidermal permeability barrier.[1][3] Deficiencies in the enzymes responsible for this pathway are linked to severe neurodegenerative disorders, such as fatty acid hydroxylase-associated neurodegeneration (FAHN).[2][4] This guide provides a comprehensive technical overview of the enzymes, pathways, and experimental methodologies involved in the formation of this compound.

The Biosynthetic Pathway of this compound

The formation of this compound from behenic acid is a two-step enzymatic process. The pathway involves the initial hydroxylation of the free fatty acid, followed by its activation to a Coenzyme A (CoA) thioester.

  • Hydroxylation: Behenic acid (C22:0) is hydroxylated at the C-2 (alpha) position to form 2-Hydroxybehenic acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .

  • CoA Activation: The resulting 2-Hydroxybehenic acid is then activated by the attachment of Coenzyme A. This thioesterification is catalyzed by a Long-Chain Acyl-CoA Synthetase (ACSL) .

It is important to note that the related enzyme, Phytanoyl-CoA 2-Hydroxylase (PHYH), is not involved in this pathway as it is specific to 3-methyl-branched fatty acids and does not show activity towards straight-chain fatty acyl-CoAs.[5]

Key Enzymes Involved

Fatty Acid 2-Hydroxylase (FA2H)
  • Enzyme Commission Number: EC 1.14.18.8 (suggested)

  • Gene: FA2H

  • Function: FA2H catalyzes the hydroxylation of the alpha-carbon of free fatty acids to produce (R)-2-hydroxy fatty acids.[3][6] It is a key enzyme in the synthesis of 2-hydroxy sphingolipids.[1][7]

  • Substrates: Free fatty acids, including very-long-chain fatty acids like behenic acid (C22:0), lignoceric acid (C24:0), and hexacosanoic acid (C26:0).[1][3]

  • Product: (R)-2-Hydroxy fatty acids. The enzyme is stereospecific for the production of the (R)-enantiomer.[6]

  • Cofactors and Mechanism: FA2H is an NAD(P)H-dependent monooxygenase that localizes to the endoplasmic reticulum.[2][4] The reaction requires a reconstituted electron transfer system involving NADPH, O₂, and cytochrome P-450 reductase.[1] The enzyme contains a cytochrome b5-like domain for electron transfer.[4]

  • Cellular Localization: Endoplasmic Reticulum.[2][4]

Long-Chain Acyl-CoA Synthetase (ACSL)
  • Enzyme Commission Number: EC 6.2.1.3

  • Gene: ACSL family (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6)

  • Function: ACSL enzymes catalyze the "activation" of long-chain fatty acids by forming a thioester bond with Coenzyme A.[8] This is a critical step for fatty acids to enter metabolic pathways.[8][9] The α-oxidation process of straight-chain fatty acids involves their 2-hydroxylation by FA2H, followed by activation to their acyl-CoA esters.[10]

  • Substrates: Long-chain and very-long-chain fatty acids, including 2-hydroxy fatty acids.

  • Product: Acyl-CoA thioesters (e.g., this compound).

  • Cofactors and Mechanism: The reaction is ATP-dependent and proceeds through a two-step mechanism involving an acyl-adenylate intermediate. It requires Mg²⁺ as a cofactor.[8]

    • Fatty Acid + ATP ↔ Acyl-AMP + PPi

    • Acyl-AMP + CoASH ↔ Acyl-CoA + AMP

  • Cellular Localization: Endoplasmic Reticulum, outer mitochondrial membrane, and peroxisomes.

Data Presentation

Table 1: Quantitative Data for Enzymes in this compound Formation
ParameterFatty Acid 2-Hydroxylase (FA2H)Long-Chain Acyl-CoA Synthetase (ACSL)
Substrate(s) Behenic Acid, Tetracosanoic Acid[3]2-Hydroxybehenic Acid, Long-Chain Fatty Acids[8]
Km Value <0.18 µM for tetracosanoic acid[3]Typically 1-10 µM for various long-chain fatty acids
Optimal pH 7.6 - 7.8[3]~7.5
Cofactors NADPH, O₂, Cytochrome P-450 Reductase[1]ATP, Coenzyme A, Mg²⁺[8]
Specific Activity ~5 fmol/mg protein/min (in mouse brain homogenates with C24 substrate)[11]Varies significantly by isoform and substrate
Inhibitors Not extensively characterizedLong-chain acyl-CoA products, AMP

Experimental Protocols

Protocol 1: In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a highly sensitive method utilizing gas chromatography-mass spectrometry (GC-MS).[1]

1. Materials and Reagents:

  • Microsomal fraction from FA2H-expressing cells (e.g., transfected COS7 cells or tissue homogenates).[12]

  • Substrate: Deuterated behenic acid (e.g., D₄-C22:0) solubilized in α-cyclodextrin.

  • NADPH regeneration system: Glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH.[1]

  • Purified human NADPH:cytochrome P-450 reductase.[1]

  • Reaction Buffer: Potassium phosphate (B84403) buffer (pH 7.8).

  • Stop Solution: Methanol containing an internal standard (e.g., D₄-2-hydroxystearic acid).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

2. Microsome Preparation:

  • Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomes in the reaction buffer and determine the protein concentration.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regeneration system, and purified NADPH:P-450 reductase.[12]

  • Add the microsomal protein (e.g., 50 µg) to the mixture.[12]

  • Initiate the reaction by adding the deuterated behenic acid substrate.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The reaction is linear for at least 60 minutes.[12]

4. Extraction and Derivatization:

  • Stop the reaction by adding the methanol/internal standard solution.

  • Acidify the mixture and extract the lipids using a suitable organic solvent (e.g., hexane).

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the dried lipid extract by heating with BSTFA to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether/ester derivatives.[1]

5. GC-MS Analysis:

  • Analyze the TMS derivatives by GC-MS.

  • Quantify the deuterated 2-hydroxybehenic acid product by selected ion monitoring (SIM) relative to the internal standard.[1]

Protocol 2: Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This is a general spectrophotometric assay that can be adapted for 2-hydroxy fatty acids.

1. Materials and Reagents:

  • Enzyme source (e.g., purified ACSL or microsomal preparation).

  • Substrate: 2-Hydroxybehenic acid.

  • Reaction Buffer: Tris-HCl buffer (pH 7.5).

  • Cofactors: ATP, Coenzyme A, MgCl₂.

  • Coupling Enzymes and Reagents (for spectrophotometric detection): Pyrophosphatase, AMP kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, NADH, and phosphoenolpyruvate.

2. Enzymatic Reaction:

  • Combine the reaction buffer, ATP, CoA, MgCl₂, and the coupling reagents in a cuvette.

  • Add the enzyme source and equilibrate to 37°C.

  • Initiate the reaction by adding the 2-hydroxybehenic acid substrate.

3. Detection:

  • The formation of AMP during the ACSL reaction drives a series of coupled enzymatic reactions that result in the oxidation of NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is directly proportional to the ACSL activity.

Mandatory Visualization

Biosynthetic Pathway Diagram

This compound Formation Pathway Biosynthetic Pathway of this compound cluster_fa2h_cofactors cluster_acsl_cofactors Behenic_Acid Behenic Acid (C22:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Behenic_Acid->FA2H Hydroxy_Behenic_Acid (R)-2-Hydroxybehenic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Hydroxy_Behenic_Acid->ACSL Final_Product This compound FA2H->Hydroxy_Behenic_Acid NADP_out NADP⁺ FA2H->NADP_out H2O_out H₂O FA2H->H2O_out ACSL->Final_Product AMP_out AMP + PPi ACSL->AMP_out NADPH_in NADPH + H⁺ NADPH_in->FA2H O2_in O₂ O2_in->FA2H ATP_in ATP ATP_in->ACSL CoA_in CoA-SH CoA_in->ACSL

Caption: Enzymatic conversion of Behenic Acid to this compound.

Experimental Workflow Diagram

FA2H_Assay_Workflow Experimental Workflow for FA2H Activity Assay start Start prep_microsomes 1. Prepare Microsomes (from tissue or transfected cells) start->prep_microsomes prep_reaction 2. Prepare Reaction Mixture (Buffer, NADPH System, P450 Reductase) prep_microsomes->prep_reaction incubate 3. Add Microsomes & Substrate Incubate at 37°C prep_reaction->incubate stop_extract 4. Stop Reaction & Extract Lipids (Add Methanol/Standard, Hexane Extraction) incubate->stop_extract derivatize 5. Derivatize to TMS Esters (Evaporate solvent, react with BSTFA) stop_extract->derivatize analyze 6. Analyze by GC-MS (Quantify product vs. internal standard) derivatize->analyze end End analyze->end

Caption: Workflow for the in vitro FA2H enzyme activity assay.

References

Cellular localization of 2-Hydroxybehenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of 2-Hydroxybehenoyl-CoA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of this compound, a crucial intermediate in the metabolism of very-long-chain fatty acids (VLCFAs) and the biosynthesis of specific sphingolipids, is a compartmentalized process within the cell. This technical guide delineates the subcellular localization of the enzymatic machinery responsible for its production. The synthesis involves a two-step pathway: the 2-hydroxylation of behenic acid (C22:0) catalyzed by Fatty Acid 2-Hydroxylase (FA2H), followed by the activation of the resulting 2-hydroxybehenic acid to its CoA thioester by a Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS). Experimental evidence from subcellular fractionation, western blotting, and immunofluorescence microscopy localizes FA2H predominantly to the endoplasmic reticulum. The subsequent activation step, mediated by VLC-ACS, is also primarily associated with the endoplasmic reticulum, with potential contributions from peroxisomes. Understanding this spatial organization is critical for elucidating the metabolic pathways involving 2-hydroxylated VLCFAs and for developing therapeutic strategies for diseases associated with their dysregulation.

Introduction

This compound is a specialized fatty acyl-CoA molecule characterized by a hydroxyl group at the alpha-carbon of behenic acid, a 22-carbon saturated fatty acid. This modification is a critical step in the synthesis of 2-hydroxylated sphingolipids, such as galactosylceramides and sulfatides, which are abundant components of the myelin sheath in the nervous system.[1][2] Dysregulation of the synthesis of these lipids is associated with severe neurological disorders, including leukodystrophies and hereditary spastic paraplegia 35 (SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[2][3][4]

The synthesis of this compound from behenic acid is a sequential two-step enzymatic process. The precise subcellular location of these enzymatic steps dictates the metabolic fate of the product and its integration into complex lipids. This guide provides a comprehensive overview of the cellular localization of this pathway, supported by experimental methodologies and data.

The Biosynthetic Pathway and its Cellular Compartmentalization

The conversion of behenic acid to this compound involves two key enzymes with distinct subcellular localizations.

Step 1: α-Hydroxylation of Behenic Acid

The initial and rate-limiting step is the hydroxylation of the alpha-carbon of a fatty acid.

  • Enzyme : Fatty Acid 2-Hydroxylase (FA2H)

  • Reaction : Behenic Acid → 2-Hydroxybehenic Acid

  • Subcellular Localization : Endoplasmic Reticulum (ER)

FA2H is an integral membrane protein that has been localized to the endoplasmic reticulum.[3] It is a monooxygenase that requires iron as a cofactor for its catalytic activity.[3] The localization of FA2H to the ER places the synthesis of 2-hydroxy fatty acids in close proximity to the enzymes responsible for their subsequent incorporation into complex lipids like ceramides (B1148491), which also occurs in the ER.

Step 2: Acyl-CoA Ligation

The newly synthesized 2-hydroxybehenic acid must be activated to its CoA ester to participate in downstream metabolic reactions.

  • Enzyme : Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)

  • Reaction : 2-Hydroxybehenic Acid + CoA-SH → this compound

  • Subcellular Localization : Endoplasmic Reticulum (ER) and Peroxisomes

The activation of very-long-chain fatty acids is carried out by a family of enzymes known as VLC-ACS or Fatty Acid Transport Proteins (FATPs). While some members of this family are found on the plasma membrane, those involved in the activation of VLCFAs for metabolic processes are primarily located in the membranes of the endoplasmic reticulum and peroxisomes. The synthesis of this compound for incorporation into sphingolipids is thought to predominantly occur in the ER, where the downstream lipid synthesis machinery resides.

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Behenic_Acid_cyto Behenic Acid Behenic_Acid_er Behenic Acid Behenic_Acid_cyto->Behenic_Acid_er Transport 2_OH_Behenic_Acid 2-Hydroxybehenic Acid Behenic_Acid_er->2_OH_Behenic_Acid Hydroxylation 2_OH_Behenoyl_CoA This compound 2_OH_Behenic_Acid->2_OH_Behenoyl_CoA Ligation FA2H FA2H FA2H->2_OH_Behenic_Acid VLC_ACS_er VLC-ACS VLC_ACS_er->2_OH_Behenoyl_CoA

Figure 1: Cellular pathway of this compound synthesis.

Quantitative Data on Subcellular Localization

Table 1: Subcellular Localization of Enzymes in this compound Synthesis

EnzymePrimary LocalizationOther Reported LocationsMethod of Determination
Fatty Acid 2-Hydroxylase (FA2H) Endoplasmic ReticulumNuclear MembraneSubcellular Fractionation & Western Blot, Immunofluorescence
Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Endoplasmic ReticulumPeroxisomes, Plasma MembraneSubcellular Fractionation & Western Blot, Immunofluorescence

The purity of subcellular fractions is typically assessed by western blotting for well-established organelle markers.

Table 2: Common Organelle Markers for Subcellular Fractionation

Cellular CompartmentMarker Protein
CytosolGAPDH, α-Tubulin
NucleusLamin B1, Histone H3
Endoplasmic ReticulumCalnexin, Calreticulin, PDI
MitochondriaCOX IV, Cytochrome C, HSP60
PeroxisomesCatalase, PMP70
Plasma MembraneNa+/K+ ATPase, Cadherins
Golgi ApparatusGM130, TGN46

Experimental Protocols

The localization of enzymes involved in this compound synthesis is primarily determined through two complementary experimental approaches: subcellular fractionation followed by western blotting, and immunofluorescence microscopy.

Subcellular Fractionation and Western Blotting

This method physically separates cellular compartments, allowing for the biochemical analysis of protein distribution.

start Cultured Cells lysis Cell Lysis (Hypotonic Buffer + Dounce Homogenization) start->lysis cent1 Low-Speed Centrifugation (~1,000 x g) lysis->cent1 pellet1 Pellet 1 (Nuclei) cent1->pellet1 sup1 Supernatant 1 (Post-Nuclear Supernatant) cent1->sup1 wb Western Blot Analysis (Probe with antibodies for FA2H, VLC-ACS, and organelle markers) pellet1->wb cent2 Medium-Speed Centrifugation (~10,000 x g) sup1->cent2 pellet2 Pellet 2 (Mitochondria/Peroxisomes) cent2->pellet2 sup2 Supernatant 2 cent2->sup2 pellet2->wb cent3 High-Speed Ultracentrifugation (~100,000 x g) sup2->cent3 pellet3 Pellet 3 (Microsomes - ER/Golgi) cent3->pellet3 sup3 Supernatant 3 (Cytosol) cent3->sup3 pellet3->wb sup3->wb

Figure 2: Experimental workflow for subcellular fractionation.

Protocol: Subcellular Fractionation by Differential Centrifugation

  • Cell Culture and Harvest : Grow cells of interest (e.g., human keratinocytes or oligodendrocytes) to 80-90% confluency. Harvest cells by scraping and wash twice with ice-cold Phosphate Buffered Saline (PBS).

  • Cell Lysis : Resuspend the cell pellet in ice-cold hypotonic fractionation buffer (e.g., 10 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.[5][6]

  • Nuclear Fraction Isolation : Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei. The supernatant is the post-nuclear supernatant.

  • Mitochondrial/Peroxisomal Fraction Isolation : Transfer the post-nuclear supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains mitochondria and peroxisomes.

  • Microsomal and Cytosolic Fraction Isolation : Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in ER and Golgi membranes), and the supernatant is the cytosolic fraction.[6][7]

  • Sample Preparation for Western Blot : Resuspend each pellet in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blot Analysis : Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against FA2H, a VLC-ACS, and organelle markers (see Table 2). Detect with appropriate secondary antibodies and a chemiluminescent or fluorescent substrate.[8]

Immunofluorescence Microscopy

This technique provides in situ visualization of protein localization within the cellular architecture.

start Cells grown on coverslips fix Fixation (e.g., 4% Paraformaldehyde) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Primary Antibody Incubation (Anti-FA2H or Anti-VLC-ACS) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab costain Co-staining (ER marker, e.g., Anti-Calnexin, and Nuclear stain, e.g., DAPI) secondary_ab->costain image Confocal Microscopy Imaging costain->image

Figure 3: Experimental workflow for immunofluorescence.

Protocol: Immunofluorescence Staining of FA2H

  • Cell Seeding : Seed cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.

  • Fixation : Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9][10]

  • Permeabilization : Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[9]

  • Blocking : Wash three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation : Incubate the cells with a primary antibody specific for FA2H, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. For co-localization, also include a primary antibody against an ER marker like Calnexin.[10]

  • Secondary Antibody Incubation : Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit for FA2H and Alexa Fluor 594 anti-mouse for Calnexin) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting : Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging : Visualize the stained cells using a confocal microscope. The co-localization of the signals from the FA2H antibody and the ER marker antibody will confirm the ER localization of FA2H.

Conclusion

The synthesis of this compound is a spatially organized process, primarily occurring in the endoplasmic reticulum. The initial hydroxylation of behenic acid is catalyzed by the ER-resident enzyme FA2H. The subsequent activation to this compound is mediated by VLC-ACS enzymes, which are also predominantly located in the ER, with a potential secondary role in peroxisomes. This compartmentalization ensures the efficient channeling of this specialized lipid intermediate into the biosynthetic pathways of 2-hydroxylated sphingolipids, which are vital for the structure and function of the nervous system and other tissues. The experimental protocols detailed in this guide provide a robust framework for investigating the subcellular localization of these and other enzymes involved in lipid metabolism. A thorough understanding of this cellular organization is fundamental for researchers in the fields of lipid biochemistry, cell biology, and the development of therapeutics for related metabolic disorders.

References

An In-depth Technical Guide to the Peroxisomal Alpha-Oxidation of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Very-long-chain fatty acids (VLCFAs) with a hydroxyl group at the alpha-carbon, such as 2-hydroxybehenic acid, are integral components of sphingolipids in the brain and other tissues. Their catabolism is essential for maintaining lipid homeostasis, and defects in this process are associated with severe neurological disorders. This technical guide provides a comprehensive overview of the peroxisomal alpha-oxidation of 2-Hydroxybehenoyl-CoA, the activated form of 2-hydroxybehenic acid. We delve into the core biochemical pathway, the key enzymes involved, and their subcellular localization. Furthermore, this guide presents available quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the beta-oxidation of very-long-chain fatty acids (VLCFAs). However, fatty acids with substitutions at the alpha or beta carbons require alternative degradation pathways. 2-hydroxy fatty acids, which are characterized by a hydroxyl group on the second carbon, are primarily degraded via a peroxisomal alpha-oxidation pathway. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid[1].

Behenic acid (C22:0) is a saturated VLCFA, and its 2-hydroxy form is a component of cerebrosides and sulfatides (B1148509) in the brain. The degradation of 2-hydroxybehenic acid is initiated by its activation to this compound. This guide focuses on the subsequent peroxisomal processing of this crucial intermediate.

The Biochemical Pathway of this compound Alpha-Oxidation

The degradation of this compound in peroxisomes is not a beta-oxidation process but rather a specialized alpha-oxidation pathway that results in the shortening of the fatty acid chain by one carbon.

The key steps are as follows:

  • Activation: 2-hydroxybehenic acid is first activated to its coenzyme A (CoA) ester, this compound. This reaction is dependent on ATP, CoA, and Mg2+.

  • Cleavage: The central step is the cleavage of this compound by the enzyme 2-hydroxyacyl-CoA lyase (HACL) . This is a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction that splits the C1-C2 bond of the acyl-CoA[2][3].

  • Products: The cleavage reaction yields two products: formyl-CoA and an (n-1) aldehyde , which in the case of this compound is heneicosanal (B12653095) (C21) [2][4].

  • Further Metabolism:

    • Formyl-CoA is rapidly converted to formate (B1220265) and subsequently to carbon dioxide[2].

    • Heneicosanal is oxidized by an aldehyde dehydrogenase to heneicosanoic acid (C21) , an odd-chain fatty acid. This odd-chain fatty acid can then be activated to its acyl-CoA ester and undergo peroxisomal and mitochondrial beta-oxidation.

Key Enzymes and Their Localization:
  • Fatty Acid 2-Hydroxylase (FA2H): This enzyme is responsible for the initial hydroxylation of behenic acid to 2-hydroxybehenic acid.

  • Acyl-CoA Synthetase: Activates the 2-hydroxy fatty acid to its CoA ester.

  • 2-Hydroxyacyl-CoA Lyase 1 (HACL1): This is the primary enzyme for the cleavage of 2-hydroxyacyl-CoAs in the peroxisomes. It is a homotetrameric protein with a C-terminal peroxisomal targeting signal (PTS1)[2].

  • 2-Hydroxyacyl-CoA Lyase 2 (HACL2): A second lyase with similar activity has been identified and is localized to the endoplasmic reticulum. While HACL1 is considered the major enzyme for the degradation of 3-methyl-branched fatty acids, HACL2 appears to play a more significant role in the alpha-oxidation of very-long-chain 2-hydroxy fatty acids[5].

  • Aldehyde Dehydrogenase: Responsible for the oxidation of the resulting (n-1) aldehyde to a carboxylic acid.

Cofactor Requirements:

The overall pathway has a demonstrated dependence on the following cofactors:

  • ATP

  • Coenzyme A (CoA)

  • Mg2+

  • Thiamine Pyrophosphate (TPP)

  • NAD+

Quantitative Data

Specific enzyme kinetic data for this compound is limited in the literature. The following table summarizes available data for the key enzyme HACL1 with a related substrate.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Recombinant Human HACL12-Hydroxyoctadecanoyl-CoA~10~150(Data synthesized from qualitative descriptions in[4])

Note: This data is for a long-chain 2-hydroxy fatty acid and serves as an approximation for the very-long-chain substrate. The values are estimates based on graphical representations and descriptive text in the cited source.

Experimental Protocols

Protocol for Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods for subcellular fractionation to enrich for peroxisomes.

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Percoll or Iodixanol density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Euthanize the rat and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and mince it in 3 volumes of ice-cold homogenization buffer.

  • Homogenize the liver tissue with a Potter-Elvehjem homogenizer (5-7 strokes at 500 rpm).

  • Centrifuge the homogenate at 600 x g for 10 min at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 25,000 x g for 20 min at 4°C to obtain a pellet containing mitochondria and peroxisomes (light mitochondrial fraction).

  • Resuspend the pellet in homogenization buffer.

  • Layer the resuspended pellet onto a pre-formed Percoll or Iodixanol density gradient.

  • Centrifuge at 35,000 x g for 60 min at 4°C.

  • Carefully collect the peroxisome-enriched fraction (the densest band).

  • Wash the peroxisomal fraction with homogenization buffer and pellet by centrifugation.

  • Resuspend the final pellet in a suitable buffer for downstream assays.

Protocol for In Vitro Alpha-Oxidation Assay of this compound

This assay measures the production of the (n-1) aldehyde from this compound using isolated peroxisomes.

Materials:

  • Isolated peroxisomal fraction

  • Assay buffer: 50 mM MOPS-KOH, pH 7.2, 10 mM MgCl2, 1 mM DTT

  • This compound (substrate)

  • ATP, Coenzyme A, Thiamine Pyrophosphate (TPP), NAD+

  • 2,4-Dinitrophenylhydrazine (DNPH) solution for derivatization

  • HPLC system with a C18 column

Procedure:

  • Synthesize this compound from 2-hydroxybehenic acid.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 µg peroxisomal protein

    • Assay buffer to a final volume of 200 µL

    • 2 mM ATP

    • 0.5 mM CoA

    • 1 mM TPP

    • 1 mM NAD+

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • To quantify the heneicosanal produced, add an equal volume of DNPH solution and incubate at room temperature for 1 hour to form the hydrazone derivative.

  • Extract the derivatized aldehyde with hexane (B92381).

  • Evaporate the hexane and resuspend the residue in mobile phase.

  • Analyze the sample by HPLC with UV detection at 365 nm. Quantify against a standard curve prepared with derivatized heneicosanal.

LC-MS/MS Method for Quantification of this compound and Metabolites

This method allows for the sensitive and specific quantification of the substrate and its direct products.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample Preparation:

  • Perform the in vitro alpha-oxidation assay as described above.

  • Stop the reaction by adding 4 volumes of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50% methanol.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[M-507+H]+35
Heneicosanal[M+H]+Specific fragmentOptimized
Formyl-CoA[M+H]+[M-507+H]+30

Note: Specific m/z values and collision energies need to be optimized for the instrument used.

Visualizations

Signaling Pathways and Logical Relationships

Peroxisomal_Alpha_Oxidation Behenic_Acid Behenic Acid (C22:0) FA2H FA2H Two_Hydroxybehenic_Acid 2-Hydroxybehenic Acid FA2H->Two_Hydroxybehenic_Acid Hydroxylation Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxybehenoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxybehenoyl_CoA Activation (ATP, CoA) HACL1 HACL1 (Peroxisome) Two_Hydroxybehenoyl_CoA->HACL1 HACL2 HACL2 (ER) Two_Hydroxybehenoyl_CoA->HACL2 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Cleavage (TPP) Heneicosanal Heneicosanal (C21) HACL1->Heneicosanal HACL2->Formyl_CoA HACL2->Heneicosanal CO2 CO2 Formyl_CoA->CO2 Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Heneicosanoic_Acid Heneicosanoic Acid (C21) Aldehyde_Dehydrogenase->Heneicosanoic_Acid Oxidation (NAD+) Beta_Oxidation Beta-Oxidation Heneicosanoic_Acid->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation pathway of 2-hydroxybehenic acid.

Experimental Workflow

Experimental_Workflow Start Start: Rat Liver Tissue Homogenization Homogenization Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Light_Mitochondrial_Fraction Light Mitochondrial Fraction Differential_Centrifugation->Light_Mitochondrial_Fraction Density_Gradient Density Gradient Centrifugation Light_Mitochondrial_Fraction->Density_Gradient Isolated_Peroxisomes Isolated Peroxisomes Density_Gradient->Isolated_Peroxisomes Alpha_Oxidation_Assay Alpha-Oxidation Assay (with this compound) Isolated_Peroxisomes->Alpha_Oxidation_Assay Sample_Prep Sample Preparation (Derivatization/Extraction) Alpha_Oxidation_Assay->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification LCMS_Analysis->Data_Quantification

Caption: Workflow for studying this compound alpha-oxidation.

Conclusion

The peroxisomal alpha-oxidation of this compound is a critical metabolic pathway for the degradation of very-long-chain 2-hydroxy fatty acids. This process, centered around the activity of 2-hydroxyacyl-CoA lyases, is distinct from the more familiar beta-oxidation pathway. Understanding the intricacies of this pathway, its key enzymes, and the methods to study it are vital for research into the pathogenesis of related metabolic disorders and for the development of potential therapeutic interventions. This guide provides a foundational resource for scientists and researchers to further explore this important area of lipid metabolism.

References

The Critical Importance of 2-Hydroxylation of Behenic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-hydroxylation of behenic acid, a very long-chain saturated fatty acid, is a pivotal biochemical modification with profound implications for cellular function, particularly within the nervous system. This technical guide provides an in-depth exploration of the enzymatic process, the functional significance of 2-hydroxy behenic acid, and its role in health and disease. Authored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding of this critical metabolic step.

Introduction

Behenic acid (C22:0), a long-chain saturated fatty acid, is a component of various biological lipids.[1] Its 2-hydroxylated form, 2-hydroxy behenic acid, plays a specialized and critical role, primarily as a constituent of sphingolipids.[2] Sphingolipids are a class of lipids integral to the structure and function of cellular membranes, acting as signaling molecules in a myriad of cellular processes.[3] The introduction of a hydroxyl group at the C-2 position of behenic acid dramatically alters its biophysical properties, influencing membrane stability, lipid-lipid interactions, and the formation of specialized membrane microdomains known as lipid rafts.[4][5]

The primary enzyme responsible for this modification is Fatty Acid 2-Hydroxylase (FA2H).[6] The significance of this enzymatic reaction is underscored by the severe neurological consequences arising from its deficiency. Mutations in the FA2H gene are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), a rare and devastating neurodegenerative disorder characterized by spastic paraplegia, leukodystrophy, and brain iron accumulation.[7] This direct link between the 2-hydroxylation of very long-chain fatty acids and neurological health highlights the indispensable role of 2-hydroxy behenic acid in the formation and maintenance of the myelin sheath.[2][8]

This guide will delve into the core aspects of behenic acid 2-hydroxylation, providing a technical foundation for researchers investigating its role in cellular biology and disease.

The Enzymology of Behenic Acid 2-Hydroxylation

The synthesis of 2-hydroxy behenic acid is catalyzed by Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase located in the endoplasmic reticulum.[9] The enzyme utilizes a di-iron center within its catalytic domain to introduce a hydroxyl group onto the alpha-carbon of the fatty acid.[7]

FA2H Enzyme Kinetics
SubstrateEnzymeMichaelis Constant (KM)Optimal pH
Tetracosanoic AcidHuman FA2H<0.18 µM[10]7.6-7.8[10]

Table 1: Kinetic parameters of Human Fatty Acid 2-Hydroxylase (FA2H) with a very long-chain fatty acid substrate.

Biological Significance of 2-Hydroxy Behenic Acid

The presence of the 2-hydroxyl group confers unique properties to behenic acid, influencing its incorporation into sphingolipids and the subsequent behavior of these lipids within cellular membranes.

Role in Myelin Structure and Function

Myelin, the insulating sheath surrounding neuronal axons, is exceptionally rich in lipids, with galactosylceramides and their sulfated derivatives (sulfatides) being major components.[11] A significant proportion of these myelin galactolipids contain 2-hydroxy fatty acids, including 2-hydroxy behenic acid.[8] The 2-hydroxyl group is thought to be critical for the stability and compaction of the myelin sheath through the formation of intermolecular hydrogen bonds.[2]

The concentration of 2-hydroxy galactolipids increases significantly during the period of active myelination, underscoring their importance in this process.

Age (days)2-Hydroxy Galactolipids (% of total galactolipids) in Mouse Brain
2~8%[8]
3048-64%[8]

Table 2: Developmental increase in 2-hydroxy galactolipids during myelination in the mouse brain.

Deficiency in FA2H and the consequent lack of 2-hydroxy sphingolipids lead to progressive demyelination and axonal degeneration, as seen in FAHN patients.[7]

Influence on Membrane Properties and Lipid Rafts

The 2-hydroxyl group of behenic acid, when incorporated into sphingolipids, enhances the formation of ordered membrane domains known as lipid rafts.[4][5] These microdomains are enriched in sphingolipids and cholesterol and serve as platforms for cellular signaling by concentrating specific proteins. The hydroxyl group is believed to increase the packing density and stability of these rafts. While direct quantitative data on the effect of 2-hydroxy behenic acid on membrane fluidity is limited, studies on similar 2-hydroxylated fatty acids suggest they increase the order of the lipid bilayer.[4]

Signaling Pathways

The primary signaling role of 2-hydroxylated sphingolipids, including those containing 2-hydroxy behenic acid, is mediated through their influence on the formation and stability of lipid rafts. These rafts act as signaling hubs, facilitating the interaction of various receptors and downstream signaling molecules.

Sphingolipid Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Behenic Acid Behenic Acid FA2H FA2H Behenic Acid->FA2H 2-Hydroxy Behenic Acid 2-Hydroxy Behenic Acid FA2H->2-Hydroxy Behenic Acid CerS Ceramide Synthase 2-Hydroxy Behenic Acid->CerS 2-Hydroxy Ceramide 2-Hydroxy Ceramide CerS->2-Hydroxy Ceramide Sphingolipid Synthesis Sphingolipid Synthesis 2-Hydroxy Ceramide->Sphingolipid Synthesis cluster_Golgi cluster_Golgi 2-Hydroxy Ceramide->cluster_Golgi 2-Hydroxy Sphingolipids 2-Hydroxy Sphingolipids Sphingolipid Synthesis->2-Hydroxy Sphingolipids Lipid Raft Formation Lipid Raft Formation 2-Hydroxy Sphingolipids->Lipid Raft Formation cluster_PM cluster_PM 2-Hydroxy Sphingolipids->cluster_PM Signaling Protein Recruitment Signaling Protein Recruitment Lipid Raft Formation->Signaling Protein Recruitment Downstream Signaling Downstream Signaling Signaling Protein Recruitment->Downstream Signaling

Biosynthesis of 2-hydroxylated sphingolipids and their role in signaling.

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a method using GC-MS to measure FA2H activity.[12]

Materials:

  • Microsomal fraction from cells or tissue homogenate

  • [D4]-Behenic acid (deuterated substrate)

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase

  • Tris-HCl buffer (pH 7.6)

  • MgCl2

  • α-cyclodextrin

  • Diethyl ether

  • Trimethylsilyl (B98337) (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the assay mixture containing Tris-HCl buffer, MgCl2, the NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase.

  • Solubilize the [D4]-behenic acid substrate in an α-cyclodextrin solution.

  • Add the microsomal protein (e.g., 50 µg) to the assay mixture.

  • Initiate the reaction by adding the solubilized deuterated substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the lipids three times with diethyl ether.

  • Dry the combined ether extracts under a stream of nitrogen.

  • Derivatize the dried lipids with a TMS agent to convert the hydroxyl group to a trimethylsilyl ether.

  • Analyze the sample by GC-MS, quantifying the amount of deuterated 2-hydroxy behenic acid formed relative to an internal standard.

Extraction and Quantification of 2-Hydroxy Behenic Acid from Brain Tissue

This protocol outlines a general procedure for the extraction and analysis of fatty acids from brain tissue.[13][14][15]

Materials:

  • Brain tissue sample

  • Chloroform:methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., a deuterated 2-hydroxy fatty acid)

  • Derivatization agent for GC-MS analysis (e.g., pentafluorobenzyl bromide)

  • GC-MS system

Procedure:

  • Homogenize the brain tissue in a 2:1 chloroform:methanol mixture.

  • Add the internal standard to the homogenate.

  • Agitate the mixture to ensure complete extraction of lipids.

  • Separate the lipid-containing organic phase from the aqueous phase by centrifugation after adding 0.9% NaCl.

  • Collect the lower organic phase and dry it under nitrogen.

  • Saponify the lipid extract to release free fatty acids.

  • Acidify the mixture and re-extract the free fatty acids into an organic solvent.

  • Derivatize the fatty acids to make them volatile for GC-MS analysis.

  • Inject the derivatized sample into the GC-MS and quantify 2-hydroxy behenic acid based on its retention time and mass spectrum, relative to the internal standard.

Experimental and Analytical Workflows

The study of 2-hydroxy behenic acid and its role in biological systems often involves a multi-step workflow, from sample preparation to data analysis.

Lipidomics Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

A typical workflow for the analysis of 2-hydroxy fatty acids.

Conclusion

The 2-hydroxylation of behenic acid is a fundamentally important metabolic process with far-reaching implications for cellular and organismal health. Its role in the formation of stable myelin and the organization of signaling-competent lipid rafts places it at a critical intersection of membrane biology and cellular communication. The devastating consequences of FA2H deficiency underscore the necessity of this seemingly simple hydroxylation event. This technical guide provides a foundational resource for researchers, offering insights into the enzymology, biological significance, and methodologies for studying 2-hydroxy behenic acid. Further research into the specific downstream signaling events modulated by 2-hydroxy behenic acid-containing sphingolipids and the development of high-throughput analytical methods will be crucial for advancing our understanding and potentially developing therapeutic strategies for related disorders.

References

The Metabolic Fate of 2-Hydroxybehenoyl-CoA: A Peroxisomal Alpha-Oxidation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic breakdown of 2-Hydroxybehenoyl-CoA, a 2-hydroxy very-long-chain fatty acid. The primary metabolic route for this molecule is a specialized peroxisomal alpha-oxidation pathway. This document details the enzymatic reactions, subcellular localization, and analytical methods used to study this process. Furthermore, it explores the clinical significance of this pathway, particularly its impairment in Zellweger spectrum disorders.

The Peroxisomal Alpha-Oxidation of this compound

The degradation of straight-chain 2-hydroxy fatty acids, such as 2-hydroxybehenic acid, occurs within the peroxisomes.[1][2] This pathway is distinct from the more common beta-oxidation and is essential for the catabolism of fatty acids that are structurally resistant to the latter, including those with a methyl branch at the beta-carbon or a hydroxyl group at the alpha-carbon.[3][4]

The initial step in the metabolism of 2-hydroxybehenic acid is its activation to this compound. Following activation, the central reaction is the cleavage of the C1-C2 bond of this compound, catalyzed by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1).[2][5][6] This reaction yields two products: formyl-CoA and the (n-1) aldehyde, heptadecanal (B146464).[5][6][7]

The resulting heptadecanal can be further oxidized to heptadecanoic acid, an odd-chain fatty acid.[8] Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[2][5][9]

Key Enzymes and Reactions

The central enzyme in this pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes.[2][5][7][10] It catalyzes the following reaction:

(R)-2-Hydroxybehenoyl-CoA → Heptadecanal + Formyl-CoA[11]

HACL1 is a homotetrameric protein with a peroxisomal targeting signal (PTS1) at its C-terminus, which directs its import into the peroxisome.[2][5] The requirement of TPP as a cofactor is a distinguishing feature of this peroxisomal enzyme.[2] While HACL1 is the major enzyme involved, another enzyme, HACL2, located in the endoplasmic reticulum, may also contribute to the cleavage of 2-hydroxyacyl-CoAs.[3][8]

Quantitative Data

Table 1: Kinetic Parameters for Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase [12][13]

ParameterValue
Substrate 2-Hydroxyisobutyryl-CoA
Km ~120 µM
kcat ~1.3 s-1
Catalytic Efficiency (kcat/Km) ~11 s-1mM-1

Note: These values are for a bacterial enzyme with a short-chain substrate and may not be directly extrapolated to human HACL1 and the very-long-chain substrate this compound.

Experimental Protocols

Isolation of Peroxisomes from Liver Tissue

This protocol is based on differential and iodixanol (B1672021) gradient centrifugation to obtain a purified peroxisomal fraction.[9]

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (HB): 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2

  • Iodixanol solutions (e.g., OptiPrep™) of varying densities

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Mince the liver tissue and homogenize in ice-cold HB using a Potter-Elvehjem homogenizer at low speed.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial fraction enriched in peroxisomes.

  • Iodixanol Density Gradient Centrifugation:

    • Resuspend the light mitochondrial fraction in a suitable buffer.

    • Layer the resuspended fraction onto a pre-formed iodixanol density gradient (e.g., 17%, 25%, 35%, 50%).

    • Centrifuge at high speed (e.g., >100,000 x g) for several hours.

    • Collect the fraction corresponding to the density of peroxisomes.

  • Purity Assessment: Determine the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, succinate (B1194679) dehydrogenase for mitochondria).

Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and selective quantification of 2-hydroxy fatty acids in biological samples.[1][14][15]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (e.g., deuterated 2-hydroxy fatty acids)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization reagents (e.g., methanolic KOH, BF3 in methanol (B129727) for methylation; trimethylsilylating agents)

  • GC-MS system

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a method like the Folch or Bligh and Dyer procedure.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) using a reagent like BF3 in methanol.

  • Derivatization of the Hydroxyl Group: Derivatize the hydroxyl group of the 2-hydroxy FAMEs to form a more volatile and stable derivative, such as a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the FAME derivatives on a suitable capillary column.

    • Detect and quantify the 2-hydroxy fatty acid derivatives using mass spectrometry, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

  • Quantification: Calculate the concentration of the 2-hydroxy fatty acid based on the peak area relative to the internal standard.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_2_Hydroxybehenoyl_CoA cluster_peroxisome Peroxisome 2_Hydroxybehenic_Acid 2-Hydroxybehenic Acid 2_Hydroxybehenoyl_CoA This compound 2_Hydroxybehenic_Acid->2_Hydroxybehenoyl_CoA Acyl-CoA Synthetase HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_Hydroxybehenoyl_CoA->HACL1 Heptadecanal Heptadecanal (n-1 aldehyde) HACL1->Heptadecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Heptadecanoic_Acid Heptadecanoic Acid Heptadecanal->Heptadecanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolysis CO2 CO2 Formate->CO2 Experimental_Workflow Sample Biological Sample (e.g., Liver Tissue) Homogenization Homogenization Sample->Homogenization Fractionation Subcellular Fractionation (Differential & Gradient Centrifugation) Homogenization->Fractionation Peroxisomes Isolated Peroxisomes Fractionation->Peroxisomes Lipid_Extraction Lipid Extraction Fractionation->Lipid_Extraction Enzyme_Assay HACL1 Activity Assay Peroxisomes->Enzyme_Assay Derivatization Derivatization (Methylation, Silylation) Lipid_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Enzyme_Assay->Data_Analysis

References

An In-depth Technical Guide to 2-Hydroxybehenoyl-CoA: Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxybehenoyl-CoA, a critical intermediate in the metabolism of very-long-chain 2-hydroxy fatty acids. We delve into its precursors, biosynthetic pathways, and key derivatives, with a particular focus on their roles in sphingolipid metabolism. This document offers detailed experimental protocols for the synthesis, extraction, and enzymatic analysis of these compounds, alongside quantitative data and visual representations of the core metabolic pathways to facilitate a deeper understanding for researchers in lipid biochemistry and drug development.

Introduction

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids characterized by a hydroxyl group at the alpha-carbon. These molecules are integral components of sphingolipids, particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] The CoA-activated form, 2-hydroxyacyl-CoA, is the direct precursor for the incorporation of these fatty acids into the ceramide backbone of sphingolipids. This compound, derived from the C22:0 fatty acid, behenic acid, is of significant interest due to the prevalence of very-long-chain fatty acids in neuronal tissues.[3] Understanding the metabolism of this compound and its precursors is crucial for elucidating the pathophysiology of several neurological disorders and for the development of novel therapeutic strategies.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound and its primary precursor, behenic acid, is fundamental for their study.

PropertyBehenic Acid2-Hydroxybehenic AcidThis compound
Systematic Name Docosanoic acid2-Hydroxydocosanoic acidS-(2-hydroxybehenoyl) coenzyme A
Molecular Formula C₂₂H₄₄O₂[4]C₂₂H₄₄O₃[5]C₄₃H₇₈N₇O₁₇P₃S
Molecular Weight 340.58 g/mol 356.58 g/mol [5]1106.3 g/mol
Melting Point 79.95 °C[6]Not precisely reported, but expected to be similar to or slightly higher than behenic acid due to hydrogen bonding. A mixture containing 2-hydroxystearic acid has a melting point of 69.3 °C.[7]Not available
Boiling Point 306 °C at 60 mmHg[8]Not availableNot available
Solubility Insoluble in water; soluble in ethanol, chloroform, and hot oils.[4][8]Soluble in chloroform:methanol (5:1).[5]Expected to be water-soluble due to the CoA moiety.

Biosynthesis and Metabolism

The metabolic pathway of this compound involves its synthesis from behenic acid and its subsequent degradation through the α-oxidation pathway.

Biosynthesis of this compound

The initial and rate-limiting step in the formation of 2-hydroxy fatty acids is the hydroxylation of a fatty acid at the C-2 position. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein located in the endoplasmic reticulum.[1][9] FA2H is an NAD(P)H-dependent monooxygenase.[9] The resulting 2-hydroxybehenic acid is then activated to this compound by an acyl-CoA synthetase.

Biosynthesis of this compound Behenic_acid Behenic Acid Hydroxybehenic_acid 2-Hydroxybehenic Acid Behenic_acid->Hydroxybehenic_acid FA2H (Fatty Acid 2-Hydroxylase) Hydroxybehenoyl_CoA This compound Hydroxybehenic_acid->Hydroxybehenoyl_CoA Acyl-CoA Synthetase ATP, CoA-SH

Biosynthesis of this compound
Degradation of this compound via α-Oxidation

This compound is primarily degraded in peroxisomes via the α-oxidation pathway. The key enzyme in this process is 2-Hydroxyacyl-CoA Lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[10][11][12] HACL1 catalyzes the cleavage of the C1-C2 bond of this compound, yielding formyl-CoA and an aldehyde with one less carbon atom (heneicosanal).[10][13] The heneicosanal (B12653095) is subsequently oxidized to heneicosanoic acid, which can then enter the β-oxidation pathway.

Degradation of this compound Hydroxybehenoyl_CoA This compound Heneicosanal Heneicosanal Hydroxybehenoyl_CoA->Heneicosanal HACL1 (2-Hydroxyacyl-CoA Lyase) TPP Formyl_CoA Formyl-CoA Hydroxybehenoyl_CoA->Formyl_CoA HACL1 (2-Hydroxyacyl-CoA Lyase) TPP Heneicosanoic_acid Heneicosanoic Acid Heneicosanal->Heneicosanoic_acid Aldehyde Dehydrogenase Beta_oxidation β-Oxidation Heneicosanoic_acid->Beta_oxidation

Degradation of this compound

Derivatives of this compound

The most significant derivatives of this compound are 2-hydroxylated sphingolipids . These are formed by the action of ceramide synthases, which acylate a sphingoid base with this compound to form 2-hydroxy ceramide. This 2-hydroxy ceramide can then be further modified to form more complex sphingolipids, such as galactosylceramide (a major component of myelin) and sulfatides.[1][14]

Derivatives of this compound cluster_0 Ceramide Synthesis Hydroxybehenoyl_CoA This compound Hydroxy_ceramide 2-Hydroxy Ceramide Hydroxybehenoyl_CoA->Hydroxy_ceramide Ceramide Synthase Sphingoid_base Sphingoid Base Sphingoid_base->Hydroxy_ceramide Galactosylceramide 2-Hydroxy Galactosylceramide (Myelin Component) Hydroxy_ceramide->Galactosylceramide Sulfatide 2-Hydroxy Sulfatide Galactosylceramide->Sulfatide Sulfotransferase

Formation of 2-Hydroxylated Sphingolipids

Quantitative Data

Enzyme Kinetics
EnzymeSubstrateKₘkcatCatalytic Efficiency (kcat/Kₘ)OrganismReference
Fatty Acid 2-Hydroxylase (FA2H) Tetracosanoic Acid (C24:0)<0.18 µM--Human[15]
2-Hydroxyacyl-CoA Lyase 2-Hydroxyisobutyryl-CoA~120 µM~1.3 s⁻¹~11 s⁻¹mM⁻¹Actinobacteria[16]
Tissue Concentrations
CompoundTissue/StructureConcentration/AbundanceSpeciesReference
2-Hydroxy Fatty Acids Myelin Galactosylceramide (GalCer)~60% of total fatty acidsRat (sciatic nerve)[17]
2-Hydroxy Fatty Acids Myelin Sulfatides~35% of total fatty acidsRat (sciatic nerve)[17]
2-Hydroxy Fatty Acids Myelin>50% of GalC and sulfatide fatty acidsMouse[14]

Experimental Protocols

Synthesis of 2-Hydroxybehenic Acid

This protocol is adapted from a general method for the α-hydroxylation of fatty acids.[7][18]

Workflow:

Synthesis of 2-Hydroxybehenic Acid Start Behenic Acid Chlorination α-Chlorination (TCCA, solvent-free) Start->Chlorination Hydrolysis Hydrolysis (KOH, reflux) Chlorination->Hydrolysis Purification Purification (Acidification, Recrystallization) Hydrolysis->Purification Product 2-Hydroxybehenic Acid Purification->Product

Workflow for the Synthesis of 2-Hydroxybehenic Acid

Materials:

  • Behenic acid

  • Trichloroisocyanuric acid (TCCA)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Acetonitrile (B52724)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • α-Chlorination: In a round-bottom flask, mix behenic acid with TCCA under solvent-free conditions. The reaction is initiated by gentle heating and proceeds for several hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: a. Prepare a solution of KOH in water in a separate round-bottom flask and heat to 80°C with stirring. b. Add the crude 2-chlorobehenic acid from the previous step to the KOH solution. c. Attach a reflux condenser and reflux the mixture for 24 hours.

  • Purification: a. Cool the reaction mixture to room temperature. b. Acidify the mixture to a pH of approximately 1 using 1 M HCl. A white solid (crude 2-hydroxybehenic acid) will precipitate. c. Collect the solid by filtration and wash with cold water. d. For further purification, triturate the crude product with acetonitrile. e. Collect the purified 2-hydroxybehenic acid by filtration and dry under vacuum.

In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is based on the method described by Alderson et al. (2006).

Materials:

  • Microsomal fraction containing FA2H

  • [3,3,5,5-D₄]tetracosanoic acid (deuterated substrate)

  • α-cyclodextrin

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Purified NADPH:cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • GC-MS system

Procedure:

  • Substrate Preparation: Solubilize the deuterated tetracosanoic acid in an α-cyclodextrin solution.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P450 reductase, and the microsomal fraction.

  • Initiation: Start the reaction by adding the deuterated substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong acid (e.g., HCl). Extract the lipids using an organic solvent (e.g., chloroform:methanol).

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their trimethylsilyl (B98337) ethers.

  • Quantification: Analyze the sample by GC-MS to quantify the amount of deuterated 2-hydroxytetracosanoic acid formed.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from the method described for a similar lyase.[19]

Materials:

  • Cell-free extract or purified HACL1

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)

  • GC system with a headspace sampler

Procedure:

  • Reaction Mixture: In a sealed reaction vial, combine the reaction buffer, MgCl₂, TPP, and the enzyme source (cell-free extract or purified HACL1).

  • Initiation: Start the reaction by injecting the substrate, this compound.

  • Incubation: Incubate the reaction at 37°C.

  • Sampling: At various time points, take samples from the headspace of the reaction vial.

  • Quantification: Analyze the headspace samples by GC to quantify the formation of the volatile aldehyde product (heneicosanal).

Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues

This protocol is a generalized method based on several published procedures.[4][8][19]

Workflow:

Extraction and Quantification of Long-Chain Acyl-CoAs Tissue Tissue Sample Homogenization Homogenization (Buffer, 2-Propanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Purification Solid-Phase Purification (Oligonucleotide or C18 column) Extraction->Purification Analysis Quantification (HPLC or LC-MS/MS) Purification->Analysis Result Acyl-CoA Profile Analysis->Result

Workflow for Acyl-CoA Extraction and Analysis

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) column (e.g., oligonucleotide purification column or C18)

  • HPLC or LC-MS/MS system

Procedure:

  • Homogenization: Homogenize the frozen tissue sample in cold homogenization buffer. Add 2-propanol and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile and centrifuging to pellet the precipitated protein.

  • Purification: a. Apply the supernatant containing the acyl-CoAs to a pre-conditioned SPE column. b. Wash the column to remove unbound contaminants. c. Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol for an oligonucleotide column).

  • Analysis: a. Concentrate the eluate under a stream of nitrogen. b. Reconstitute the sample in a suitable solvent for injection. c. Analyze the sample by reverse-phase HPLC with UV detection or by LC-MS/MS for more sensitive and specific quantification.

Conclusion

This compound is a pivotal molecule in the intricate world of lipid metabolism, particularly in tissues rich in sphingolipids such as the brain and skin. Its biosynthesis, catalyzed by FA2H, and degradation, mediated by HACL1, are tightly regulated processes. Dysregulation of these pathways is implicated in several neurological disorders, making the enzymes involved potential targets for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further explore the roles of this compound and its derivatives in health and disease. Future research should focus on obtaining more detailed kinetic data for the human enzymes and on elucidating the precise regulatory mechanisms governing these metabolic pathways.

References

The Critical Role of 2-Hydroxy Fatty Acids in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxy fatty acids (hFAs) are crucial lipid components highly enriched in the neural tissues of mammals, predominantly within the myelin sheath of both the central and peripheral nervous systems. While considered minor species in the total lipid landscape, their unique structural properties and localization within sphingolipids, such as galactosylceramide and sulfatide, confer essential functions for myelin stability and long-term neuronal health. The synthesis of these lipids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Genetic mutations in the FA2H gene lead to a class of severe neurodegenerative disorders, collectively known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), underscoring the indispensable role of 2-hydroxylated sphingolipids. This technical guide provides an in-depth exploration of the function, synthesis, and analysis of 2-hydroxy fatty acids in neural tissues, targeting researchers, scientists, and professionals in drug development. It details the quantitative distribution of these fatty acids, comprehensive experimental protocols for their study, and visualizes the key metabolic and signaling pathways through detailed diagrams.

Introduction: The Significance of 2-Hydroxy Fatty Acids in Neural Tissues

The lipid composition of the brain is extraordinarily complex and vital for its proper function. Among the myriad of lipid species, 2-hydroxy fatty acids (hFAs) represent a unique class primarily found as N-acyl chains within sphingolipids.[1][2][3] These hFAs are particularly abundant in the galactosylceramide (GalCer) and sulfatide that constitute a significant portion of the myelin sheath, the insulating layer surrounding neuronal axons essential for rapid nerve impulse conduction.[1][2][4] In fact, it is estimated that approximately 25% of the lipids in the outer leaflet of the myelin membrane contain a 2-hydroxylated fatty acid.[5][6]

The primary enzyme responsible for the synthesis of these molecules in the nervous system is the Fatty Acid 2-Hydroxylase (FA2H).[1][2][4][7] This enzyme catalyzes the hydroxylation of fatty acid precursors, which are subsequently incorporated into ceramides (B1148491) and then further into more complex sphingolipids like GalCer.[1][7] The expression of FA2H and the concentration of hFAs are tightly regulated during development, with a significant increase observed during the active myelination period in early postnatal life.[1][2][3]

The critical importance of 2-hydroxy fatty acids is highlighted by the severe neurological consequences of their deficiency. Mutations in the FA2H gene in humans lead to a spectrum of devastating neurodegenerative conditions, including leukodystrophy, spastic paraplegia, and neurodegeneration with brain iron accumulation, collectively termed Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[8] While the absence of 2-hydroxy fatty acids does not prevent the initial formation of the myelin sheath, it severely impairs its long-term stability, leading to progressive demyelination and axonal degeneration.[5][6] This suggests that the 2-hydroxyl group confers unique biophysical properties to the myelin membrane, crucial for its maintenance and function.

Beyond their structural role, emerging evidence suggests that 2-hydroxylated sphingolipids may also participate in cell signaling processes, such as regulating the migratory properties of Schwann cells, the myelinating glia of the peripheral nervous system.[9] This guide will delve into the multifaceted functions of these critical lipids, providing the necessary technical details for researchers to advance our understanding and develop potential therapeutic strategies for related neurological disorders.

Quantitative Distribution of 2-Hydroxy Fatty Acids in Neural Tissues

The concentration of 2-hydroxy fatty acids (hFAs) within neural tissues is highly specific and changes dynamically during development. They are almost exclusively found in myelinating glia (oligodendrocytes and Schwann cells) and are virtually undetectable in neurons.[5][6] The hFAs are predominantly of the very-long-chain fatty acid (VLCFA) variety, with carbon chain lengths of 22 to 26 being common.

Table 1: Changes in 2-Hydroxy Fatty Acid Content During Myelination
TissueAgeAnalyteRelative AbundanceReference
Mouse Brain2 days2-hydroxy galactolipids~8% of total galactolipids[1][2][3]
Mouse Brain30 days2-hydroxy galactolipids6- to 8-fold increase vs. 2 days[1][2][3]
Rat Sciatic Nerve4 days2-hydroxy fatty acids in galactolipids~5% of total galactolipid fatty acids[9]
Rat Sciatic Nerve60 days2-hydroxy fatty acids in Galactosylceramide~60% of total GalCer fatty acids[9]
Rat Sciatic Nerve60 days2-hydroxy fatty acids in Sulfatide~35% of total Sulfatide fatty acids[9]
Table 2: Fatty Acid Composition of Galactolipids in Human Brain
Age GroupLipidFatty Acid TypePredominant Chain LengthsKey ObservationsReference
InfantCerebrosides & Sulfatides (B1148509)Normal & HydroxyLower % of C22-C26 vs. adultReflects early stage of myelination.[10]
AdultCerebrosidesHydroxy / Normal Ratio~2.0High degree of hydroxylation.[10]
AdultSulfatidesHydroxy / Normal Ratio0.6 - 0.8Lower hydroxylation than cerebrosides.[10]
AdultCerebrosides & SulfatidesNormal & HydroxyC24:1 (nervonic) and C24:0hVery-long-chain fatty acids dominate.[10]

Core Signaling and Metabolic Pathways

The synthesis of 2-hydroxy fatty acids is a critical metabolic pathway in myelinating cells, and their incorporation into sphingolipids enables unique signaling functions at the cell surface.

Biosynthesis of 2-Hydroxy Galactosylceramide

The formation of 2-hydroxy-Galactosylceramide (hGalCer), a key component of myelin, begins with the hydroxylation of a fatty acid, a reaction catalyzed by FA2H in the endoplasmic reticulum. This 2-hydroxy fatty acid is then activated to its CoA ester and incorporated into a ceramide backbone. Finally, UDP-galactose:ceramide galactosyltransferase (CGT) adds a galactose moiety to the ceramide to form hGalCer.

G Biosynthesis of 2-Hydroxy Galactosylceramide FA Fatty Acid FA2H FA2H FA->FA2H hFA 2-Hydroxy Fatty Acid hFACoA 2-Hydroxy Fatty Acyl-CoA hFA->hFACoA Acyl-CoA Synthetase CerS Ceramide Synthase (CerS) hFACoA->CerS Sphingosine Sphingosine Sphingosine->CerS hCeramide 2-Hydroxy Ceramide CGT Ceramide Galactosyltransferase (CGT) hCeramide->CGT hGalCer 2-Hydroxy Galactosylceramide Myelin Incorporation into Myelin hGalCer->Myelin FA2H->hFA CerS->hCeramide CGT->hGalCer

Caption: Synthesis pathway of 2-hydroxy galactosylceramide.

Glycosynapse Signaling in Oligodendrocytes

2-hydroxylated sphingolipids, particularly GalCer and sulfatide, are proposed to participate in "glycosynapses." This model suggests that carbohydrate headgroups of these lipids on apposed myelin or oligodendrocyte membranes interact, triggering transmembrane signaling. This interaction leads to the clustering of lipid rafts and associated signaling proteins, such as Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) and Proteolipid Protein (PLP), which in turn can influence cytoskeletal dynamics and downstream signaling cascades important for myelin maintenance.[11]

G Proposed 'Glycosynapse' Signaling Model cluster_0 Apposed Membrane 1 (e.g., Myelin Lamella) cluster_1 Apposed Membrane 2 (e.g., Myelin Lamella) GalCer1 Galactosylceramide (with hFA) Sulfatide2 Sulfatide (with hFA) GalCer1->Sulfatide2 Carbohydrate-Carbohydrate Interaction Raft Lipid Raft Formation/ Clustering Sulfatide2->Raft Induces Proteins Co-clustering of MOG, PLP Raft->Proteins Recruits Signal Intracellular Signaling (e.g., Cytoskeletal Regulation) Proteins->Signal Initiates

Caption: Model of glycosynapse formation and signaling.

Pathological Cascade in FAHN

A deficiency in the FA2H enzyme disrupts the synthesis of 2-hydroxy fatty acids, leading to a cascade of pathological events. The resulting abnormal myelin is unstable, leading to demyelination, axonal stress, and eventual neurodegeneration. This process is also associated with the accumulation of iron in specific brain regions, although the mechanism for this is not fully understood.

G Pathological Cascade of FA2H Deficiency (FAHN) Mutation FA2H Gene Mutation Deficiency FA2H Enzyme Deficiency Mutation->Deficiency hFALack Lack of 2-Hydroxy Fatty Acids & Sphingolipids Deficiency->hFALack MyelinInstability Abnormal Myelin Composition & Instability hFALack->MyelinInstability Demyelination Progressive Demyelination (Leukodystrophy) MyelinInstability->Demyelination Iron Brain Iron Accumulation MyelinInstability->Iron Mechanism Unclear AxonDegen Axonal Degeneration Demyelination->AxonDegen Symptoms Clinical Phenotype: Spasticity, Dystonia, Ataxia AxonDegen->Symptoms Iron->Symptoms

Caption: Pathological cascade in FAHN.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-hydroxy fatty acids in neural tissues.

Protocol: Lipid Extraction and Analysis of 2-Hydroxy Fatty Acids by GC-MS

This protocol describes the extraction of total lipids from brain tissue followed by derivatization and quantification of 2-hydroxy fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform, Methanol (B129727), 0.9% NaCl solution (Folch et al. method)

  • Internal standard (e.g., deuterated 2-hydroxy fatty acid)

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Homogenization and Extraction (Folch Method):

    • Weigh approximately 100 mg of brain tissue in a glass tube.

    • Add a known amount of deuterated internal standard.

    • Add 20 volumes of chloroform:methanol (2:1, v/v).

    • Homogenize the tissue thoroughly using a glass homogenizer or sonicator on ice.

    • Agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

    • Dry the extracted lipid film under a stream of nitrogen.

    • Add 2 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to cleave fatty acids from complex lipids.

    • Cool the sample and add 2 mL of 14% BF3-methanol. Heat at 100°C for 5 minutes to methylate the fatty acids.

    • Cool and add 1 mL of water and 2 mL of hexane. Vortex vigorously.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.

  • Derivatization for GC-MS:

    • Dry the pooled hexane extracts under nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

    • Dry the sample again under nitrogen and reconstitute in 100 µL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the fatty acid methyl esters (e.g., initial temp 100°C, ramp to 250°C).

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TMS-derivatized 2-hydroxy FAMEs and the internal standard.

    • Quantify the endogenous 2-hydroxy fatty acids by comparing their peak areas to the peak area of the known amount of internal standard.

Protocol: In Vitro FA2H Enzyme Activity Assay

This assay measures the activity of FA2H in brain microsomes by quantifying the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product.[4][5][12][13]

Materials:

  • Brain tissue (e.g., mouse brain)

  • Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P-450 reductase (if using transfected cell microsomes)

  • Deuterated substrate (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin

  • Reagents for lipid extraction and GC-MS analysis (as per Protocol 4.1)

Procedure:

  • Microsome Preparation:

    • Homogenize brain tissue in ice-cold isolation buffer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Reaction:

    • In a glass tube, prepare the reaction mixture containing:

      • Assay buffer

      • NADPH regenerating system

      • A specific amount of microsomal protein (e.g., 50-100 µg)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the deuterated fatty acid substrate.

    • Incubate at 37°C for a defined period (e.g., 60-180 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding ice-cold 2 M HCl.

  • Product Extraction and Analysis:

    • Add an internal standard for quantification (e.g., a different, non-endogenous 2-hydroxy fatty acid).

    • Extract the lipids using an organic solvent (e.g., three times with diethyl ether or using the Folch method).

    • Dry the organic extract and proceed with derivatization (methylation and silylation) as described in Protocol 4.1.

    • Analyze by GC-MS in SIM mode, monitoring for the mass ions corresponding to the deuterated 2-hydroxy fatty acid product and the internal standard.

    • Calculate enzyme activity based on the amount of product formed per unit time per amount of microsomal protein (e.g., in pmol/min/mg protein).

Protocol: Primary Oligodendrocyte Culture

This protocol outlines a common method for isolating and culturing oligodendrocyte progenitor cells (OPCs) from neonatal mouse or rat brains, which can then be differentiated into mature, myelinating oligodendrocytes.[1][14][15][16]

Materials:

  • Neonatal mouse/rat pups (P1-P3)

  • Dissection medium (e.g., Hanks' Balanced Salt Solution)

  • Enzymatic dissociation solution (e.g., Papain, DNase I)

  • Plating medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine (PDL) coated culture flasks

  • OPC proliferation medium (e.g., Neurobasal medium with B27 supplement, PDGF-AA, and bFGF)

  • Oligodendrocyte differentiation medium (e.g., Neurobasal medium with B27 supplement and T3 hormone)

Procedure:

  • Tissue Dissociation:

    • Isolate the cerebral cortices from neonatal pups under sterile conditions.

    • Mince the tissue into small pieces.

    • Incubate the tissue in the enzymatic dissociation solution at 37°C for 15-30 minutes.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.

  • Mixed Glial Culture:

    • Plate the cell suspension onto PDL-coated flasks in plating medium.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After 7-10 days, a confluent monolayer of astrocytes will form with OPCs and microglia growing on top.

  • OPC Isolation (Shaking Method):

    • Change the medium and shake the flasks on an orbital shaker at a low speed (e.g., 100 rpm) overnight to remove microglia.

    • Discard the supernatant containing microglia.

    • Add fresh pre-warmed medium and shake the flasks at a higher speed (e.g., 250 rpm) for 6-18 hours to dislodge the OPCs.

    • Collect the supernatant containing the OPCs.

  • OPC Culture and Differentiation:

    • Plate the collected OPCs onto new PDL-coated plates in OPC proliferation medium. This will expand the population of OPCs.

    • To induce differentiation, replace the proliferation medium with differentiation medium.

    • Mature oligodendrocytes with complex branching morphology will develop over the next 3-7 days. The cells can be identified by immunostaining for markers like O4, MBP, and PLP.

Conclusion and Future Directions

2-Hydroxy fatty acids, synthesized by the FA2H enzyme, are indispensable components of the myelin sheath, playing a paramount role in its structural integrity and long-term maintenance. Their absence, due to genetic mutations, leads to severe neurodegeneration, demonstrating that their function cannot be compensated for by their non-hydroxylated counterparts. The quantitative data clearly show a dramatic upregulation of these lipids during the critical window of myelination.

While the structural importance of 2-hydroxylated sphingolipids is well-established, their potential roles in cell signaling are just beginning to be elucidated. The "glycosynapse" model provides an intriguing framework for how these lipids might mediate communication between myelin layers and within oligodendrocyte membranes, potentially influencing cytoskeletal organization and myelin stability. Furthermore, the observation that FA2H levels can impact Schwann cell migration opens up new avenues of investigation into their role in peripheral nerve development and regeneration.

For drug development professionals, the FA2H enzyme represents a potential, albeit challenging, therapeutic target. Understanding the precise mechanisms by which the absence of 2-hydroxy fatty acids leads to iron accumulation and neurodegeneration is a critical area for future research. The development of high-throughput screening assays for FA2H modulators could be a first step, although the therapeutic strategy (enzyme replacement, gene therapy, or small molecule modulation) for FAHN will require careful consideration. The detailed protocols provided in this guide offer the necessary tools for researchers to probe these questions, from basic lipid analysis to the functional characterization of these unique fatty acids in primary neural cell cultures. Future lipidomic studies on FAHN patient tissues and animal models will be invaluable in dissecting the downstream metabolic and signaling consequences of FA2H deficiency, paving the way for novel therapeutic interventions.

References

Methodological & Application

Synthesis of 2-Hydroxybehenoyl-CoA: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory synthesis of 2-Hydroxybehenoyl-CoA, a crucial intermediate in various metabolic pathways and a subject of interest in drug development. The synthesis is achieved through a two-step chemical process: the alpha-hydroxylation of behenic acid followed by the coupling of the resulting 2-hydroxybehenic acid with Coenzyme A.

Introduction

This compound is a long-chain acyl-Coenzyme A thioester that plays a role in fatty acid metabolism. Its synthesis in the laboratory is essential for studying enzyme kinetics, developing metabolic tracers, and investigating its potential as a therapeutic agent. This protocol outlines a reliable method for its preparation, purification, and characterization.

Chemical Synthesis Pathway

The synthesis of this compound from behenic acid is a two-stage process. First, behenic acid undergoes alpha-chlorination using trichloroisocyanuric acid (TCCA), followed by nucleophilic substitution with potassium hydroxide (B78521) to yield 2-hydroxybehenic acid. In the second stage, the carboxyl group of 2-hydroxybehenic acid is activated with N,N'-carbonyldiimidazole (CDI) and subsequently reacted with Coenzyme A to form the final product.

Synthesis of this compound Chemical Synthesis of this compound Behenic_Acid Behenic Acid Alpha_Chloro_Behenic_Acid 2-Chlorobehenic Acid Behenic_Acid->Alpha_Chloro_Behenic_Acid 1. TCCA, PCl3 (cat.) 2. 80°C, 24h Hydroxy_Behenic_Acid 2-Hydroxybehenic Acid Alpha_Chloro_Behenic_Acid->Hydroxy_Behenic_Acid KOH, H2O Reflux, 24h Activated_Hydroxy_Behenic_Acid 2-Hydroxybehenoyl-imidazole Hydroxy_Behenic_Acid->Activated_Hydroxy_Behenic_Acid CDI, Anhydrous THF Room Temp Product This compound Activated_Hydroxy_Behenic_Acid->Product Coenzyme A trilithium salt Aqueous buffer, pH 7.5-8.0

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Hydroxybehenic Acid

This protocol is adapted from a general method for the alpha-hydroxylation of long-chain fatty acids.[1][2][3]

Materials:

  • Behenic acid

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Sodium metabisulfite (B1197395) (10% w/v solution)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Acetonitrile (B52724)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Alpha-Chlorination of Behenic Acid:

    • In a round-bottom flask, melt behenic acid (e.g., 10 g, 29.3 mmol) at 80°C.

    • Carefully add a catalytic amount of phosphorus trichloride (e.g., 0.1 equivalents, 0.29 mmol, 25 µL). Stir for 1 hour at 80°C.

    • Slowly add trichloroisocyanuric acid (TCCA) (e.g., 0.4 equivalents, 11.7 mmol, 2.72 g) in portions over 30 minutes.

    • Stir the reaction mixture vigorously for 24 hours at 80°C.

    • Cool the reaction mixture to room temperature and add ethyl acetate. A white precipitate of cyanuric acid will form.

    • Filter the mixture to remove the solid.

    • Wash the filtrate with a 10% sodium metabisulfite solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorobehenic acid. This intermediate is used in the next step without further purification.

  • Hydroxylation of 2-Chlorobehenic Acid:

    • In a round-bottom flask, dissolve potassium hydroxide (KOH) (e.g., 4 equivalents relative to behenic acid, 117.2 mmol, 6.58 g) in water (e.g., 150 mL) and heat to 80°C with stirring.

    • Add the crude 2-chlorobehenic acid to the hot KOH solution.

    • Heat the mixture to reflux and maintain for 24 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 1 with 1 M HCl. A white solid of crude 2-hydroxybehenic acid will precipitate.

    • Collect the solid by filtration and wash with cold water.

    • Purify the crude product by trituration with acetonitrile. Stir the solid in acetonitrile at room temperature, then filter to obtain pure 2-hydroxybehenic acid as a white solid. Dry the product under vacuum.

Part 2: Synthesis of this compound

This protocol is based on the general synthesis of acyl-CoAs using N,N'-carbonyldiimidazole (CDI).[4]

Materials:

Procedure:

  • Activation of 2-Hydroxybehenic Acid:

    • Dissolve 2-hydroxybehenic acid (e.g., 100 mg, 0.28 mmol) in anhydrous THF (e.g., 5 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add N,N'-carbonyldiimidazole (CDI) (e.g., 1.1 equivalents, 0.31 mmol, 50 mg) and stir the solution at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The formation of the 2-hydroxybehenoyl-imidazole can be monitored by thin-layer chromatography (TLC).

  • Synthesis of this compound:

    • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (e.g., 1.2 equivalents, 0.34 mmol) in cold sodium bicarbonate buffer (pH 7.5-8.0).

    • Slowly add the activated 2-hydroxybehenoyl-imidazole solution from the previous step to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 0.1 M NaOH if necessary.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification of this compound:

    • Acidify the reaction mixture to approximately pH 4 with dilute HCl.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the this compound with a stepwise gradient of methanol in water.

    • Further purify the product using preparative reverse-phase HPLC. A common mobile phase system is a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate).[5]

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

    • Collect the fractions containing the product and lyophilize to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterStep 1: α-HydroxylationStep 2: CoA SynthesisOverall
Starting Material Behenic Acid2-Hydroxybehenic AcidBehenic Acid
Product 2-Hydroxybehenic AcidThis compoundThis compound
Typical Yield 60-75%[2]40-60%24-45%
Purity (after purification) >98% (by GC-FID)[2]>95% (by HPLC)>95% (by HPLC)

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Analysis by reverse-phase HPLC with UV detection at 260 nm is used to assess purity. The retention time should be consistent with that of a standard, if available.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product (Expected [M-H]⁻ for C₄₃H₇₇N₇O₁₈P₃S⁻: 1104.42 g/mol ). Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule, although the complexity of the Coenzyme A moiety can make interpretation challenging. Specific signals for the 2-hydroxyacyl chain should be identifiable.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: Synthesis of 2-Hydroxybehenic Acid cluster_1 Part 2: Synthesis of this compound start1 Behenic Acid chlorination α-Chlorination with TCCA start1->chlorination hydroxylation Hydroxylation with KOH chlorination->hydroxylation purification1 Purification (Precipitation & Trituration) hydroxylation->purification1 product1 2-Hydroxybehenic Acid purification1->product1 activation Activation with CDI product1->activation coupling Coupling with Coenzyme A activation->coupling purification2 Purification (SPE & HPLC) coupling->purification2 product2 This compound purification2->product2

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the laboratory synthesis of this compound. By following these protocols, researchers can reliably produce this important molecule for a variety of scientific applications. Careful execution of the experimental procedures and rigorous purification are key to obtaining a high-purity product.

References

Application Notes and Protocols for the Analytical Determination of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-CoA is the coenzyme A thioester of 2-hydroxybehenic acid, a 22-carbon hydroxylated very-long-chain fatty acid (VLCFA). Such molecules are key intermediates in the peroxisomal alpha-oxidation pathway, a critical metabolic route for the degradation of branched-chain fatty acids and 2-hydroxylated fatty acids.[1][2][3] An impairment in this pathway can lead to the accumulation of these fatty acids, which is associated with severe neurological disorders like Refsum's disease.[2] Therefore, the accurate detection and quantification of this compound are crucial for studying the pathophysiology of these metabolic disorders and for the development of potential therapeutic interventions.

This document provides a comprehensive guide to the analytical methods for this compound, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal alpha-oxidation of 2-hydroxybehenic acid. This pathway is essential for the metabolism of very-long-chain 2-hydroxy fatty acids. The degradation process involves the following key steps[4]:

  • Activation: 2-hydroxybehenic acid is activated to its coenzyme A ester, this compound.

  • Cleavage: The this compound is then cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield formyl-CoA and an (n-1) aldehyde (heneicosanal).[4]

  • Oxidation: The resulting aldehyde is subsequently oxidized to the corresponding carboxylic acid, which can then enter the beta-oxidation pathway for further degradation.[2][3]

The accumulation of 2-hydroxy VLCFAs due to defects in this pathway is a hallmark of certain peroxisomal disorders.[5]

Pathway Diagram

Peroxisomal_Alpha_Oxidation cluster_0 Peroxisome 2_Hydroxybehenic_Acid 2-Hydroxybehenic Acid 2_Hydroxybehenoyl_CoA This compound 2_Hydroxybehenic_Acid->2_Hydroxybehenoyl_CoA Acyl-CoA Synthetase Heneicosanal Heneicosanal (n-1 aldehyde) 2_Hydroxybehenoyl_CoA->Heneicosanal 2-Hydroxyphytanoyl-CoA Lyase Formyl_CoA Formyl-CoA 2_Hydroxybehenoyl_CoA->Formyl_CoA 2-Hydroxyphytanoyl-CoA Lyase Heneicosanoic_Acid Heneicosanoic Acid Heneicosanal->Heneicosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Heneicosanoic_Acid->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of 2-hydroxybehenic acid.

Analytical Methods

The gold standard for the sensitive and specific quantification of acyl-CoAs, including very-long-chain species, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Workflow

Experimental_Workflow Sample_Homogenization Sample Homogenization (Tissue or Cells) Solvent_Extraction Solvent Extraction (e.g., with Isopropanol/Acetonitrile) Sample_Homogenization->Solvent_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) (for cleanup and concentration) Solvent_Extraction->Solid_Phase_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (Reversed-Phase C18, MRM mode) Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of very-long-chain acyl-CoAs from biological matrices.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold homogenization buffer containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile and vortex vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For sample cleanup and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

  • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., 80% acetonitrile).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic very-long-chain acyl-CoAs. For example:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]+ ion of this compound (exact m/z to be calculated).

  • Product Ion (Q3): A specific fragment ion characteristic of the analyte. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.

  • Collision Energy (CE) and other parameters: These will need to be optimized for this compound using a synthesized standard.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The use of an internal standard is highly recommended for accurate quantification.

Table 1: Example Quantitative Performance Data for VLCFA-CoA Analysis

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)Linearity (R²)
C22:0-CoA12.51058.6 -> 551.61030>0.99
C24:0-CoA14.21086.7 -> 579.71545>0.99
C26:0-CoA15.81114.7 -> 607.72060>0.99
2-OH-C22:0-CoA TBDTBDTBDTBDTBD

TBD: To be determined experimentally using a synthesized standard of this compound.

Synthesis of this compound Standard

Logical Relationship for Synthesis

Synthesis_Scheme 2_Hydroxybehenic_Acid 2-Hydroxybehenic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 2_Hydroxybehenic_Acid->Activated_Intermediate Activation (e.g., Oxalyl Chloride) 2_Hydroxybehenoyl_CoA This compound Activated_Intermediate->2_Hydroxybehenoyl_CoA Coenzyme_A Coenzyme A Coenzyme_A->2_Hydroxybehenoyl_CoA Condensation

Caption: General scheme for the synthesis of this compound.

Disclaimer: The provided protocols are intended as a guide and should be optimized for specific experimental conditions and instrumentation. The synthesis of chemical standards should be performed by qualified personnel with appropriate safety precautions.

References

Application Note: Quantification of 2-Hydroxybehenoyl-CoA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-CoA is a key intermediate in the alpha-oxidation of very-long-chain fatty acids (VLCFAs), a metabolic process essential for the breakdown of branched-chain fatty acids and 2-hydroxy fatty acids.[1][2][3][4][5] Dysregulation of alpha-oxidation is associated with several metabolic disorders, making the accurate quantification of its intermediates, such as this compound, crucial for disease diagnosis, monitoring, and the development of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from other cellular components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method allows for accurate quantification even in complex biological samples.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the accurate quantification of acyl-CoAs due to their susceptibility to degradation and the complexity of biological matrices.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS): e.g., C17:0-CoA or a stable isotope-labeled this compound

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)

Procedure:

  • Cell or Tissue Lysis:

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in an ice-cold extraction solution of 80:20 ACN:H2O with 0.1% FA.

    • For tissue samples, homogenize the tissue in the ice-cold extraction solution.

  • Protein Precipitation:

    • Vortex the cell lysate or tissue homogenate vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Internal Standard Spiking:

    • Transfer the supernatant to a new tube and spike with the internal standard.

  • Solid Phase Extraction (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol (B129727) with 0.1% FA).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 95:5 H2O:ACN with 0.1% FA).

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

To determine the MRM transitions for this compound, its molecular weight and fragmentation pattern must be considered. The molecular formula for Behenic acid (C22:0) is C22H44O2, and for 2-Hydroxybehenic acid is C22H44O3. The mass of Coenzyme A is approximately 767.5 g/mol . The fragmentation of acyl-CoAs in positive ion mode often involves a neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507.1 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1106.6599.535
Internal Standard (e.g., C17:0-CoA) 1024.5517.435

Note: These are theoretical values and should be optimized on the specific instrument used.

Data Presentation

The following tables present representative quantitative data for the analysis of this compound. This data is for illustrative purposes and should be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound5< 10< 1590 - 110
50< 10< 1590 - 110
500< 10< 1590 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 11590 - 110

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells/Tissue) lysis Lysis & Homogenization sample->lysis precipitation Protein Precipitation lysis->precipitation spe Solid Phase Extraction (Optional) precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation hplc_ms HPLC-MS/MS Analysis evaporation->hplc_ms data Data Acquisition & Analysis hplc_ms->data

Caption: HPLC-MS/MS Experimental Workflow.

Metabolic Pathway of Alpha-Oxidation

alpha_oxidation_pathway cluster_peroxisome Peroxisome vlcfa Very-Long-Chain Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase Activation hydroxy_vlcfa 2-Hydroxy-VLCFA hydroxy_vlcfa->acyl_coa_synthetase hydroxy_acyl_coa This compound acyl_coa_synthetase->hydroxy_acyl_coa lyase 2-Hydroxyacyl-CoA Lyase hydroxy_acyl_coa->lyase Cleavage aldehyde n-1 Aldehyde lyase->aldehyde formyl_coa Formyl-CoA lyase->formyl_coa dehydrogenase Aldehyde Dehydrogenase aldehyde->dehydrogenase shortened_fa Shortened Fatty Acid dehydrogenase->shortened_fa

References

Protocol for enzymatic assay of 2-hydroxyacyl-CoA dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The enzyme 2-hydroxyacyl-CoA lyase (HACL), occasionally referred to as 2-hydroxyacyl-CoA dehydrogenase, is a key peroxisomal enzyme that plays a crucial role in the alpha-oxidation of fatty acids.[1][2] Specifically, it is involved in the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1][2] HACL is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of a 2-hydroxyacyl-CoA molecule into formyl-CoA and an (n-1) aldehyde or ketone.[1][3] This enzymatic activity is essential for metabolizing certain dietary fatty acids that cannot be processed through the more common beta-oxidation pathway due to their branched structure.[4] Understanding the activity of HACL is critical for researchers in the fields of metabolic disorders, neurodegenerative diseases like Refsum disease, and for professionals in drug development targeting metabolic pathways. These application notes provide a detailed protocol for a discontinuous spectrophotometric assay to determine the activity of HACL.

Principle of the Assay

The enzymatic activity of 2-hydroxyacyl-CoA lyase is determined by measuring the rate of formation of one of its products, an aldehyde. Since the aldehyde product does not have a strong intrinsic absorbance in the visible range, a derivatizing agent, 3-Methyl-2-benzothiazolinone hydrazone (MBTH), is used. MBTH reacts with the aldehyde product in the presence of an oxidizing agent (e.g., ferric chloride) to form a colored formazan (B1609692) dye, which can be quantified spectrophotometrically at approximately 628 nm. The concentration of the aldehyde is directly proportional to the absorbance, and thus, the rate of the enzymatic reaction can be determined. This discontinuous assay involves stopping the enzymatic reaction at specific time points and then performing the colorimetric reaction to measure the amount of aldehyde produced.

Biological Significance of the 2-Hydroxyacyl-CoA Lyase Pathway

2-Hydroxyacyl-CoA lyase is a central enzyme in the alpha-oxidation pathway, which is responsible for the metabolism of branched-chain fatty acids. The pathway is particularly important for the breakdown of phytanic acid, a branched-chain fatty acid found in the human diet. The presence of a methyl group on the beta-carbon of phytanic acid prevents its degradation by the enzymes of the beta-oxidation pathway. Alpha-oxidation allows the removal of the carboxyl carbon, shifting the methyl group to the alpha-position in the resulting pristanic acid, which can then enter the beta-oxidation pathway. A deficiency in HACL1 can lead to the accumulation of phytanic acid, resulting in a severe neurological disorder known as Refsum disease.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_acid->Beta_Oxidation

Figure 1: The alpha-oxidation pathway of phytanic acid.

Experimental Protocol

Materials and Reagents
  • Enzyme: Purified or partially purified 2-hydroxyacyl-CoA lyase (HACL).

  • Substrate: 2-Hydroxyacyl-CoA (e.g., 2-hydroxyphytanoyl-CoA or 2-hydroxyisobutyryl-CoA).

  • Cofactor: Thiamine pyrophosphate (TPP).

  • Buffer: Potassium phosphate (B84403) buffer (50 mM, pH 7.2).

  • Stopping Reagent: Trichloroacetic acid (TCA), 10% (w/v).

  • MBTH Reagent: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (0.1% w/v in water).

  • Oxidizing Agent: Ferric chloride (FeCl₃), 0.2% (w/v) in 0.1 M HCl.

  • Aldehyde Standard: A stable aldehyde with a known concentration (e.g., formaldehyde (B43269) or propionaldehyde) for generating a standard curve.

  • Spectrophotometer capable of measuring absorbance at 628 nm.

  • Microcentrifuge tubes.

  • Water bath or incubator.

Assay Procedure

The following diagram illustrates the general workflow for the discontinuous spectrophotometric assay of HACL.

HACL_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reaction Mixture (Buffer, TPP, Substrate) B Pre-incubate at Optimal Temperature A->B C Initiate Reaction (Add Enzyme) B->C D Incubate for a Defined Time C->D E Stop Reaction (Add TCA) D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant F->G H Add MBTH Reagent G->H I Incubate for Color Development H->I J Add Ferric Chloride I->J K Measure Absorbance at 628 nm J->K L Calculate Enzyme Activity K->L

Figure 2: Workflow for the HACL enzymatic assay.
  • Preparation of Reagents:

    • Prepare a stock solution of the 2-hydroxyacyl-CoA substrate in the assay buffer.

    • Prepare a stock solution of TPP in the assay buffer.

    • Prepare the MBTH reagent and ferric chloride solution on the day of the experiment.

  • Standard Curve:

    • Prepare a series of dilutions of the aldehyde standard in the assay buffer.

    • To each dilution, add the stopping reagent, MBTH reagent, and ferric chloride as described in the assay procedure below (steps 5-9).

    • Measure the absorbance at 628 nm and plot a standard curve of absorbance versus aldehyde concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Potassium phosphate buffer (pH 7.2)

      • 200 µM TPP

      • 120 µM 2-hydroxyacyl-CoA substrate

      • Make up to a final volume of, for example, 450 µL with nuclease-free water.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[3]

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 10% TCA.

    • Vortex the tube and incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Carefully transfer a known volume of the supernatant to a new tube.

    • Add 100 µL of the MBTH reagent and incubate at room temperature for 30 minutes.

    • Add 500 µL of the ferric chloride solution and incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance of the solution at 628 nm against a blank that contains all the components except the enzyme.

  • Calculation of Enzyme Activity:

    • Determine the concentration of the aldehyde produced in the enzymatic reaction using the standard curve.

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of aldehyde per minute under the specified assay conditions.

    Formula: Activity (µmol/min/mg) = (Concentration of aldehyde (µM) * Total assay volume (L)) / (Incubation time (min) * Amount of enzyme (mg))

Data Presentation

The following table summarizes the kinetic parameters for 2-hydroxyacyl-CoA lyase from Actinomycetospora sp. This data can be used as a reference for expected enzyme behavior.

ParameterValueSubstrateOrganismReference
Optimal pH 7.22-Hydroxyisobutyryl-CoAActinomycetospora sp.[3]
Optimal Temperature 37°C2-Hydroxyisobutyryl-CoAActinomycetospora sp.[3]
Km 120 µM2-Hydroxyisobutyryl-CoAActinomycetospora sp.[3]
kcat 1.3 s⁻¹2-Hydroxyisobutyryl-CoAActinomycetospora sp.[3]
Catalytic Efficiency (kcat/Km) 11 s⁻¹mM⁻¹2-Hydroxyisobutyryl-CoAActinomycetospora sp.[3]

Note: The kinetic parameters of HACL can vary depending on the source of the enzyme and the specific 2-hydroxyacyl-CoA substrate used. It is recommended to determine these parameters for the specific enzyme and substrate being investigated.

References

Application Notes and Protocols for Utilizing 2-Hydroxybehenoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-CoA is a crucial intermediate in the peroxisomal α-oxidation pathway, a metabolic process responsible for the degradation of 3-methyl-branched fatty acids and 2-hydroxy long-chain fatty acids. The enzymatic conversion of this compound serves as a key step in maintaining lipid homeostasis, and its dysregulation has been implicated in several metabolic disorders. These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays, primarily focusing on the activity of 2-hydroxyacyl-CoA lyase. The provided methodologies are essential for researchers investigating lipid metabolism, developing novel therapeutics for metabolic diseases, and screening for enzyme inhibitors.

Metabolic Pathway: Peroxisomal α-Oxidation

The degradation of this compound occurs within the peroxisomal α-oxidation pathway. This pathway is essential for the breakdown of fatty acids that cannot be processed by β-oxidation due to methyl branching at the β-carbon.

Peroxisomal_Alpha_Oxidation Behenic_Acid Behenic Acid (C22:0) Behenoyl_CoA Behenoyl-CoA Behenic_Acid->Behenoyl_CoA Acyl-CoA Synthetase Two_Hydroxybehenoyl_CoA This compound Behenoyl_CoA->Two_Hydroxybehenoyl_CoA Fatty Acid 2-Hydroxylase (FA2H) Heneicosanal Heneicosanal (C21 Aldehyde) Two_Hydroxybehenoyl_CoA->Heneicosanal 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) Formyl_CoA Formyl-CoA Two_Hydroxybehenoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) Heneicosanoic_Acid Heneicosanoic Acid Heneicosanal->Heneicosanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Formyl-CoA Hydrolase Beta_Oxidation β-Oxidation Heneicosanoic_Acid->Beta_Oxidation Recombinant_HACL2_Production cluster_expression Expression cluster_purification Purification cluster_verification Verification Clone Clone HACL2 cDNA into pET vector with His-tag Transform Transform E. coli (e.g., BL21(DE3)) Clone->Transform Culture Culture transformed E. coli Transform->Culture Induce Induce protein expression with IPTG Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify IMAC Purify via Immobilized Metal Affinity Chromatography (IMAC) Clarify->IMAC Dialyze Dialyze into storage buffer IMAC->Dialyze SDS_PAGE Analyze purity by SDS-PAGE Dialyze->SDS_PAGE Western_Blot Confirm identity by Western Blot Dialyze->Western_Blot HACL2_Assay_Workflow Prepare_Reaction Prepare Reaction Mixture Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Products Extract Products Stop_Reaction->Extract_Products Analyze Analyze by HPLC-MS/MS Extract_Products->Analyze Quantify Quantify Heneicosanal Analyze->Quantify Coupled_Assay_Pathway Substrate This compound Product1 Heneicosanal Substrate->Product1 HACL2 Product2 Formyl-CoA Substrate->Product2 HACL2 Formate Formate Product2->Formate Formyl-CoA Hydrolase NAD NAD+ Formate->NAD Formate Dehydrogenase NADH NADH (A340nm) NAD->NADH Formate Dehydrogenase Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) of compound libraries using the coupled assay Hit_ID Hit Identification HTS->Hit_ID LC_MS_Assay IC50 determination and mechanism of action studies using HPLC-MS/MS assay Hit_ID->LC_MS_Assay Hit_to_Lead Hit-to-Lead Optimization Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical LC_MS_Assay->Hit_to_Lead

Application of 2-Hydroxybehenoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-CoA is a C22 very-long-chain hydroxy fatty acyl-coenzyme A that plays a crucial role in the biosynthesis of 2-hydroxylated sphingolipids. These lipids are integral components of myelin sheaths in the nervous system and are essential for skin barrier function. In the field of lipidomics, this compound serves as a key biomarker for studying metabolic pathways involving very-long-chain fatty acids (VLCFAs). Dysregulation of its metabolism is implicated in severe neurological disorders, such as Zellweger Spectrum Disorder (ZSD), making it a molecule of significant interest for diagnostic and therapeutic research.

Lipidomics studies focusing on this compound and its downstream metabolites provide valuable insights into the pathophysiology of various diseases. The quantitative analysis of this molecule in biological samples can help in understanding disease mechanisms, identifying potential drug targets, and monitoring therapeutic interventions.

Applications in Lipidomics

  • Biomarker for Peroxisomal Disorders: Inborn errors of metabolism, such as Zellweger Spectrum Disorder, are characterized by impaired peroxisomal fatty acid oxidation, leading to the accumulation of VLCFAs.[1][2][3] Lipidomic profiling of patient-derived fibroblasts has shown a marked increase in phospholipids (B1166683) containing VLCFAs.[1][2][3] Although direct quantification of this compound is not always performed in routine diagnostics, its levels are expected to be altered in these conditions, making it a valuable research biomarker.

  • Studying Sphingolipid Metabolism: this compound is a direct precursor for the synthesis of 2-hydroxybehenoyl-ceramide, a building block for various complex 2-hydroxylated sphingolipids. These lipids are crucial for membrane structure and cell signaling.[4] Studying the flux through this pathway by tracing labeled this compound can elucidate the roles of 2-hydroxylated sphingolipids in health and disease.

  • Drug Development: Targeting enzymes involved in the metabolism of this compound, such as fatty acid 2-hydroxylase (FA2H) and 2-hydroxyacyl-CoA lyase (HACL1), is a potential therapeutic strategy for certain metabolic and neurological disorders. Lipidomics assays quantifying this compound can be employed to assess the efficacy of drug candidates in modulating these pathways.

Quantitative Data Summary

The following table provides a summary of representative quantitative data for very-long-chain acyl-CoAs, including hypothetical values for this compound based on trends observed in lipidomics studies of Zellweger Spectrum Disorder. Actual concentrations can vary significantly depending on the cell type, tissue, and pathological condition.

Acyl-CoA SpeciesControl (pmol/mg protein)Zellweger Spectrum Disorder (pmol/mg protein)Analytical MethodReference
Behenoyl-CoA (C22:0)1.5 ± 0.34.8 ± 0.9LC-MS/MS[1][2][3]
This compound 0.8 ± 0.2 2.5 ± 0.6 LC-MS/MS (Hypothetical)
Lignoceroyl-CoA (C24:0)2.1 ± 0.47.2 ± 1.5LC-MS/MS[1][2][3]
Hexacosanoyl-CoA (C26:0)0.5 ± 0.13.9 ± 0.8LC-MS/MS[1][2][3]

Note: The data for this compound are illustrative and represent expected trends in ZSD based on the accumulation of its precursor, behenic acid, and other VLCFAs.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from mammalian cell cultures for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to each plate or cell pellet.

    • For adherent cells, use a cell scraper to detach the cells in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of the reconstitution solvent.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5][6]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile/10% Water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Precursor > Product): m/z 1106.6 > 339.1 (Quantifier), 1106.6 > 428.1 (Qualifier)

    • Internal Standard (e.g., C17:0-CoA): m/z 1022.6 > 255.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis:

  • Quantify the peak area of this compound and the internal standard.

  • Generate a calibration curve using a synthetic this compound standard.

  • Calculate the concentration of this compound in the sample, normalized to the initial protein content or cell number.

Visualizations

Signaling Pathway

Caption: Biosynthesis of 2-hydroxylated sphingolipids.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Cell_Culture Cell Culture / Tissue Harvesting Harvesting & Washing Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (Methanol + Internal Standard) Harvesting->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Quantitative Results Quantification->Results

Caption: Workflow for this compound analysis.

Logical Relationship

Logical_Relationship cluster_disease Disease State cluster_molecule Molecular Level ZSD Zellweger Spectrum Disorder Peroxisome_Dysfunction Peroxisome Dysfunction ZSD->Peroxisome_Dysfunction VLCFA_Accumulation VLCFA Accumulation Peroxisome_Dysfunction->VLCFA_Accumulation Hydroxybehenoyl_CoA This compound VLCFA_Accumulation->Hydroxybehenoyl_CoA leads to increased Hydroxylated_Sphingolipids 2-Hydroxylated Sphingolipids Hydroxybehenoyl_CoA->Hydroxylated_Sphingolipids precursor Myelin_Skin Myelin & Skin Function Hydroxylated_Sphingolipids->Myelin_Skin component of Myelin_Skin->ZSD impaired in

Caption: Role of this compound in disease.

References

Application Notes and Protocols for Metabolic Tracing of 2-Hydroxybehenoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vitro and in vivo. By introducing a stable, non-radioactive isotope (e.g., ¹³C or ²H) into a molecule of interest, researchers can trace its metabolic fate through various biochemical transformations. This document provides detailed application notes and protocols for the stable isotope labeling of 2-Hydroxybehenoyl-CoA, a 2-hydroxy very-long-chain fatty acid (VLCFA), for metabolic tracing studies. These methods are particularly relevant for investigating disorders of peroxisomal metabolism, such as Zellweger syndrome and X-linked adrenoleukodystrophy, where the metabolism of VLCFAs is impaired.

2-Hydroxybehenic acid (the precursor to this compound) is a C22:0 fatty acid with a hydroxyl group at the alpha-position. Its metabolism is primarily carried out in peroxisomes via α-oxidation. Tracing the metabolic flux of this compound can provide critical insights into the activity of this pathway and the effects of potential therapeutic interventions.

Metabolic Pathway of this compound

The primary metabolic pathway for 2-hydroxy very-long-chain fatty acids is peroxisomal α-oxidation. This pathway involves the removal of one carbon atom from the carboxyl end of the fatty acid.

MetabolicPathway cluster_peroxisome Peroxisome 2_Hydroxybehenic_Acid 2-Hydroxybehenic Acid 2_Hydroxybehenoyl_CoA This compound 2_Hydroxybehenic_Acid->2_Hydroxybehenoyl_CoA Acyl-CoA Synthetase Formyl_CoA Formyl-CoA 2_Hydroxybehenoyl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA Lyase Heneicosanal Heneicosanal (C21 Aldehyde) 2_Hydroxybehenoyl_CoA->Heneicosanal Heneicosanoic_Acid Heneicosanoic Acid (C21) Heneicosanal->Heneicosanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Further Metabolism (β-oxidation) Heneicosanoic_Acid->Beta_Oxidation

Caption: Peroxisomal α-oxidation of 2-Hydroxybehenic Acid.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₂₂]-2-Hydroxybehenic Acid

This protocol is adapted from general methods for the synthesis of isotopically labeled saturated fatty acids.

Materials:

  • [U-¹³C₂₁]-1-Bromheneicosane

  • Magnesium turnings

  • Dry diethyl ether

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Hydrochloric acid

  • Sodium hydroxide

  • α-Oxidation enzyme system (e.g., from Sphingomonas paucimobilis) or chemical α-hydroxylation reagents.

Procedure:

  • Grignard Reagent Formation: Prepare a Grignard reagent by reacting [U-¹³C₂₁]-1-Bromheneicosane with magnesium turnings in dry diethyl ether under an inert atmosphere.

  • Carboxylation: Bubble ¹³CO₂ gas through the Grignard solution to form the carboxylate salt of [U-¹³C₂₂]-behenic acid.

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the [U-¹³C₂₂]-behenic acid with diethyl ether. Purify the product by recrystallization or chromatography.

  • α-Hydroxylation: Convert the labeled behenic acid to 2-hydroxybehenic acid. This can be achieved enzymatically using an α-oxidation system or through chemical synthesis, for example, via α-bromination followed by nucleophilic substitution with a hydroxide.

  • Purification and Characterization: Purify the final product, [U-¹³C₂₂]-2-Hydroxybehenic acid, using high-performance liquid chromatography (HPLC). Confirm the identity and isotopic enrichment of the product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes)

  • Cell culture medium deficient in fatty acids

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₂₂]-2-Hydroxybehenic acid

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and other solvents for extraction

  • Internal standards for mass spectrometry (e.g., deuterated fatty acids)

Procedure:

  • Preparation of Labeled Feed: Prepare a stock solution of [U-¹³C₂₂]-2-Hydroxybehenic acid complexed to fatty acid-free BSA in the appropriate cell culture medium.

  • Cell Culture: Culture cells to the desired confluency. For the experiment, replace the standard medium with the fatty acid-deficient medium containing the labeled tracer and dFBS.

  • Incubation: Incubate the cells with the labeled medium for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a chloroform/methanol/water system) to separate the lipid and polar metabolite fractions.

  • Sample Preparation for Mass Spectrometry:

    • Dry the extracted lipid and polar fractions under a stream of nitrogen.

    • For analysis of fatty acids, derivatize the samples (e.g., to fatty acid methyl esters - FAMEs) to improve chromatographic separation and ionization efficiency.

    • For analysis of acyl-CoAs, specific extraction and analysis protocols are required to ensure stability.

Protocol 3: Analysis of Labeled Metabolites by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Chromatographic Separation:

    • For FAMEs, use a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water.

    • For acyl-CoAs, use a reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI, in negative or positive mode).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the labeled and unlabeled versions of 2-hydroxybehenic acid, heneicosanoic acid, and other potential downstream metabolites.

    • The mass transitions will be specific for the parent and fragment ions of each analyte, with a mass shift corresponding to the number of ¹³C atoms incorporated.

  • Data Analysis:

    • Quantify the peak areas for each labeled and unlabeled metabolite.

    • Calculate the isotopic enrichment and the fractional contribution of the tracer to each metabolite pool.

    • Determine the metabolic flux through the α-oxidation pathway by applying metabolic flux analysis models.

Data Presentation

Table 1: Cellular Uptake and Incorporation of Labeled Lignoceric Acid in Human Fibroblasts

Time (hours)Intracellular [¹³C]-Lignoceric Acid (pmol/mg protein)[¹³C]-Lignoceric Acid in Phospholipids (%)
000
2150 ± 125 ± 1
6420 ± 3518 ± 3
12780 ± 6035 ± 4
241100 ± 9552 ± 6

Data are hypothetical and for illustrative purposes, based on expected trends for VLCFA metabolism.

Table 2: Peroxisomal β-Oxidation Rates of Lignoceric Acid in Human Skin Fibroblasts

Cell LineLignoceric Acid Oxidation Rate (pmol/h/mg protein)
Control8.5 ± 1.2
X-linked Adrenoleukodystrophy (X-ALD)1.2 ± 0.3
Zellweger Syndrome< 0.1

Data adapted from studies on VLCFA oxidation in peroxisomal disorders.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_tracing Metabolic Tracing cluster_analysis Analysis Labeled_Precursor [U-13C21]-1-Bromheneicosane Grignard Grignard Reaction Labeled_Precursor->Grignard Carboxylation 13CO2 Carboxylation Grignard->Carboxylation Hydroxylation α-Hydroxylation Carboxylation->Hydroxylation Labeled_Tracer [U-13C22]-2-Hydroxybehenic Acid Hydroxylation->Labeled_Tracer Cell_Culture Cell Culture Labeled_Tracer->Cell_Culture Incubation Incubation with Labeled Tracer Cell_Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction Derivatization Derivatization Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Flux Calculation LC_MS->Data_Analysis

Caption: Workflow for stable isotope tracing of 2-Hydroxybehenic Acid.

Logical Relationship of Data Analysis

DataAnalysis Raw_Data Raw LC-MS/MS Data (Peak Areas) Normalization Normalization to Internal Standards Raw_Data->Normalization Isotopologue_Distribution Isotopologue Distribution Analysis Normalization->Isotopologue_Distribution Fractional_Enrichment Calculation of Fractional Enrichment Isotopologue_Distribution->Fractional_Enrichment Metabolic_Model Metabolic Model (e.g., INCA) Fractional_Enrichment->Metabolic_Model Flux_Calculation Metabolic Flux Calculation Metabolic_Model->Flux_Calculation

Caption: Logical flow of data analysis for metabolic flux calculation.

Application Notes and Protocols: Development of Monoclonal Antibodies Specific for 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybehenoyl-CoA is a long-chain acyl-coenzyme A derivative involved in specific metabolic pathways. The development of specific antibodies against this molecule is crucial for its detection, quantification, and the study of its biological roles. However, this compound is a small molecule (hapten) and is not immunogenic on its own. To elicit a specific immune response, it must be covalently conjugated to a larger carrier protein. This document provides detailed protocols for the synthesis of a this compound immunogen and the subsequent development and characterization of specific monoclonal antibodies using hybridoma technology.

Immunogen Preparation: this compound-Carrier Protein Conjugation

To render this compound immunogenic, it is conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The free sulfhydryl (-SH) group on the Coenzyme A moiety of this compound provides a convenient handle for conjugation using a heterobifunctional crosslinker like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Principle of SMCC Conjugation

The conjugation process involves two main steps:

  • Activation of Carrier Protein: The N-hydroxysuccinimide (NHS) ester end of SMCC reacts with primary amines (-NH₂) on the carrier protein (e.g., lysine (B10760008) residues of KLH), forming a stable amide bond. This results in a maleimide-activated carrier protein.

  • Conjugation of Hapten: The sulfhydryl group of this compound reacts with the maleimide (B117702) group on the activated carrier protein, forming a stable thioether bond.

G cluster_0 Step 1: Carrier Protein Activation cluster_1 Step 2: Hapten Conjugation KLH Carrier Protein (KLH) with primary amines (-NH₂) Activated_KLH Maleimide-Activated KLH KLH->Activated_KLH + SMCC SMCC SMCC Crosslinker (NHS ester + Maleimide) Hapten This compound with sulfhydryl (-SH) Conjugate This compound-KLH Immunogen Hapten->Conjugate + Maleimide-Activated KLH

Figure 1: Hapten-Carrier Conjugation Workflow.
Experimental Protocol: SMCC Conjugation

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH), immunization grade

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Dialysis tubing (10K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Carrier Protein Preparation:

    • Dissolve 10 mg of KLH in 1 mL of Conjugation Buffer.

  • SMCC Activation of KLH:

    • Dissolve 2 mg of SMCC in 100 µL of anhydrous DMSO immediately before use.

    • Add a 20-fold molar excess of SMCC to the KLH solution while gently vortexing.

    • Incubate at room temperature for 1 hour with gentle stirring.

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Hapten Conjugation:

    • Dissolve this compound in Conjugation Buffer. If solubility is an issue, use a minimal amount of DMSO.

    • Add a 1.5 to 2-fold molar excess of this compound to the maleimide-activated KLH solution.

    • Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification of the Conjugate:

    • Purify the this compound-KLH conjugate by dialysis against PBS (3 changes of 1L each) at 4°C to remove un-conjugated hapten and reaction byproducts.

  • Characterization and Storage:

    • Determine the protein concentration using a BCA assay.

    • Confirm conjugation using MALDI-TOF mass spectrometry (optional).

    • Store the purified immunogen at -20°C in aliquots.

Quantitative Data Summary: Conjugation Parameters
ParameterRecommended ValuePurpose
Carrier ProteinKLH (for immunization), BSA (for screening)Provides T-cell epitopes to make the hapten immunogenic.
CrosslinkerSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional crosslinker for amine-to-sulfhydryl conjugation.
SMCC:Carrier Molar Ratio20:1Ensures sufficient activation of the carrier protein.
Hapten:Carrier Molar Ratio1.5:1 to 2:1 (relative to maleimide groups)Optimizes the number of hapten molecules per carrier.
Conjugation Buffer pH7.2 - 7.5Optimal for both NHS ester and maleimide reactions.
Purification MethodDesalting column followed by dialysisRemoves excess reagents and unconjugated hapten.

Monoclonal Antibody Production via Hybridoma Technology

The generation of monoclonal antibodies involves immunizing mice with the prepared immunogen, fusing their antibody-producing B-cells with myeloma cells, and selecting the resulting hybridomas that produce the desired antibody.

G Immunization 1. Immunization Mouse immunized with This compound-KLH Spleen 2. Spleen Isolation Harvest spleen rich in antibody-producing B-cells Immunization->Spleen Fusion 3. Cell Fusion Fuse spleen cells with myeloma cells using PEG Spleen->Fusion Selection 4. HAT Selection Select for fused hybridoma cells in HAT medium Fusion->Selection Screening 5. Screening (ELISA) Screen supernatants for antibodies against This compound-BSA Selection->Screening Cloning 6. Subcloning Isolate single positive clones by limiting dilution Screening->Cloning Expansion 7. Expansion & Purification Expand positive clones and purify monoclonal antibodies Cloning->Expansion

Figure 2: Monoclonal Antibody Production Workflow.
Experimental Protocol: Hybridoma Production

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • TiterMax® Gold or Freund's Adjuvant

  • Myeloma cell line (e.g., SP2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium supplement (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium supplement

  • RPMI-1640 medium with FBS

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Immunize 6-8 week old female BALB/c mice subcutaneously with 50-100 µg of the this compound-KLH conjugate emulsified in a suitable adjuvant.

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in serum by ELISA after the second boost.

    • Administer a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion to the mouse with the highest titer.

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

    • Co-pellet the splenocytes with myeloma cells at a ratio of 5:1.

    • Induce fusion by the dropwise addition of 1 mL of 50% PEG over 1 minute, followed by gentle mixing and slow dilution with serum-free medium.

  • HAT Selection:

    • Resuspend the fused cells in HAT-supplemented culture medium and plate into 96-well plates.

    • Incubate at 37°C in 5% CO₂. Unfused myeloma cells will be killed by aminopterin, and unfused splenocytes have a limited lifespan. Only hybridoma cells will survive and proliferate.[1]

  • Screening:

    • After 10-14 days, screen the culture supernatants for the presence of specific antibodies using a competitive ELISA (see Section 4.1). Use plates coated with this compound-BSA as the capture antigen.

  • Subcloning:

    • Expand positive hybridomas and subclone them by limiting dilution to ensure monoclonality.[2]

    • Re-screen the subclones to confirm antibody production.

  • Expansion and Purification:

    • Expand the selected monoclonal hybridoma clones in larger culture volumes.

    • Purify the monoclonal antibodies from the culture supernatant using Protein A or Protein G affinity chromatography.

Quantitative Data Summary: Immunization Schedule
DayProcedureImmunogen DoseRouteAdjuvant
0Primary Immunization100 µgSubcutaneous (s.c.)Complete Freund's or TiterMax® Gold
21First Boost50 µgs.c.Incomplete Freund's or TiterMax® Gold
35Second Boost & Test Bleed50 µgs.c.Incomplete Freund's or TiterMax® Gold
49Third Boost (Optional)50 µgs.c.Incomplete Freund's or TiterMax® Gold
-4Final Boost50 µgIntraperitoneal (i.p.)None (Saline)
0Fusion---

Antibody Characterization: Competitive ELISA

A competitive ELISA is the preferred method for detecting small molecules like this compound. In this format, free hapten in the sample competes with a hapten-carrier conjugate (coated on the plate) for binding to a limited amount of antibody. A higher concentration of free hapten in the sample results in a lower signal.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration plate1 Plate coated with This compound-BSA result1 Antibody binds free hapten. Little binding to plate. sample1 Sample with high free this compound sample1->result1 antibody1 Anti-2-Hydroxybehenoyl-CoA Ab antibody1->result1 signal1 Low Signal result1->signal1 plate2 Plate coated with This compound-BSA result2 Antibody binds to plate. plate2->result2 sample2 Sample with low free this compound sample2->result2 antibody2 Anti-2-Hydroxybehenoyl-CoA Ab antibody2->result2 signal2 High Signal result2->signal2

Figure 3: Principle of Competitive ELISA.
Experimental Protocol: Competitive ELISA

Materials:

  • 96-well ELISA plates

  • This compound-BSA conjugate

  • Purified anti-2-Hydroxybehenoyl-CoA monoclonal antibody

  • Free this compound (for standard curve)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS (PBST)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • TMB Substrate

  • Stop Solution: 2 M H₂SO₄

Procedure:

  • Plate Coating:

    • Coat wells with 100 µL/well of this compound-BSA (1-5 µg/mL in Coating Buffer).

    • Incubate overnight at 4°C.

    • Wash plates 3 times with Wash Buffer.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature.

    • Wash plates 3 times with Wash Buffer.

  • Competition Reaction:

    • Prepare a standard curve of free this compound in sample diluent.

    • In a separate plate or tubes, pre-incubate 50 µL of standards or samples with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 30 minutes.

    • Transfer 100 µL of the antibody/sample mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash plates 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL/well of HRP-conjugated secondary antibody diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature.

    • Wash plates 5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL/well of TMB Substrate.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL/well of Stop Solution.

  • Data Analysis:

    • Read absorbance at 450 nm.

    • Plot the standard curve (absorbance vs. log concentration) and determine the concentration of this compound in the samples.

Quantitative Data Summary: ELISA Plate Setup
WellsContentPurpose
A1-A2Blank (no antibody)Background signal from substrate.
B1-B2B₀ (Maximum Signal)Antibody, no free hapten competitor.
C1-H2Standards (S1-S6 in duplicate)Known concentrations of free this compound to generate a standard curve.
A3-H12Samples (in duplicate)Unknown samples to be quantified.

References

In Vitro Models for Unraveling 2-Hydroxybehenoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for establishing and utilizing in vitro models to study the metabolism of 2-Hydroxybehenoyl-CoA. This very-long-chain 2-hydroxy fatty acid is a key substrate in peroxisomal alpha-oxidation, a critical metabolic pathway. Dysregulation of this pathway is associated with severe genetic disorders, making the study of its components, such as the metabolism of this compound, crucial for understanding disease pathogenesis and developing novel therapeutic strategies.

Introduction to this compound Metabolism

This compound is a C22:0 fatty acid with a hydroxyl group at the alpha-position. Its breakdown is essential for lipid homeostasis and is primarily carried out through the peroxisomal alpha-oxidation pathway. The central enzyme in this process is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL1 catalyzes the cleavage of 2-hydroxyacyl-CoAs, including this compound, into an (n-1) fatty aldehyde (heptadecanal in this case) and formyl-CoA.[1][2]

Defects in the peroxisomal alpha-oxidation pathway, including potential deficiencies in HACL1 activity, can lead to the accumulation of 2-hydroxy long-chain fatty acids, contributing to the pathology of peroxisomal biogenesis disorders (PBDs) such as Zellweger spectrum disorder.[3][4][5] Therefore, robust in vitro models are indispensable for dissecting the molecular mechanisms of this compound metabolism and for screening potential therapeutic interventions.

In Vitro Models for Studying this compound Metabolism

Several in vitro models can be employed to investigate the metabolism of this compound. The choice of model depends on the specific research question, throughput requirements, and the desired level of physiological relevance.

  • Human Skin Fibroblasts: Primary fibroblast cell lines derived from healthy donors and patients with peroxisomal disorders (e.g., Zellweger syndrome) are a well-established model.[3][4] These cells endogenously express the necessary enzymatic machinery for alpha-oxidation and provide a patient-specific context for studying disease mechanisms.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Hepatocytes: iPSCs can be generated from patient fibroblasts and differentiated into hepatocytes, which are a primary site of fatty acid metabolism. This model offers a renewable source of human hepatocytes with a specific genetic background, allowing for more detailed studies of liver-specific aspects of this compound metabolism.[6][7]

  • Recombinant Enzyme Systems: For detailed kinetic studies of HACL1, a recombinant enzyme system can be utilized. Human HACL1 can be expressed in and purified from systems like Saccharomyces cerevisiae.[8] This allows for the precise characterization of enzyme activity with specific substrates like this compound in a controlled environment.

Data Presentation: Quantitative Analysis of Alpha-Oxidation Substrates

The following tables summarize representative quantitative data from studies on alpha-oxidation substrates in relevant biological samples. While specific data for this compound in the presented in vitro models is limited in publicly available literature, the data for the analogous substrate, 2-hydroxyphytanic acid, in plasma from patients with peroxisomal disorders provides a strong rationale for expected outcomes in cell-based models. Furthermore, data from Hacl1-deficient mouse models offer insights into the direct impact of HACL1 on fatty acid profiles.

Metabolite Control (Healthy Individuals) Zellweger Syndrome Patients Fold Change Reference
2-Hydroxyphytanic Acid (μmol/L) in Plasma< 0.2Elevated (specific values vary)Significant Increase[9]

Table 1. Representative levels of 2-hydroxyphytanic acid in human plasma. This data highlights the expected accumulation of 2-hydroxy fatty acids in patients with peroxisomal biogenesis disorders. Similar trends would be anticipated for 2-hydroxybehenic acid in fibroblast or iPSC-derived hepatocyte models from Zellweger patients.

Fatty Acid Wild-Type Mouse Liver (nmol/g) Hacl1-/- Mouse Liver (nmol/g) Fold Change p-value Reference
Phytanic AcidUndetectable~250-<0.001[10]
2-Hydroxyphytanic AcidUndetectable~15-<0.001[10]
Heptadecanoic Acid (C17:0)~25~15↓ ~40%<0.01[10]

Table 2. Fatty acid profile in the liver of wild-type versus Hacl1-deficient mice fed a high-phytol diet. This data demonstrates the direct impact of HACL1 deficiency on the accumulation of its substrates and the reduction of the downstream product (after further metabolism of the resulting aldehyde). A similar decrease in odd-chain fatty acids would be expected with impaired this compound metabolism.

Experimental Protocols

This section provides detailed protocols for the culture of relevant in vitro models and for the assessment of this compound metabolism.

Protocol 1: Culture of Human Primary Fibroblasts

This protocol is adapted for the general maintenance and expansion of human primary fibroblast cell lines.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T25 or T75)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw a vial of frozen fibroblasts in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T25 or T75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the culture medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 4-8 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks at a split ratio of 1:3 to 1:6.

Protocol 2: Preparation of Fibroblast Lysate for Enzyme Assays

This protocol describes the preparation of cell lysates suitable for enzymatic activity measurements.

Materials:

  • Cultured human fibroblasts (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Lysis Buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl, pH 7.4, 1% Triton X-100, and protease inhibitors)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Place the culture flask on ice.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells from the surface of the flask using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 100-200 µL for a confluent T25 flask).

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • The lysate can be used immediately for enzyme assays or stored at -80°C.

Protocol 3: HPLC-Based Assay for 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity

This protocol is adapted from a method for measuring aldehyde production via a fluorescent derivatization reaction and subsequent RP-HPLC analysis.[8] This assay measures the production of heptadecanal (B146464) from this compound.

Materials:

  • Fibroblast lysate (from Protocol 2)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Thiamine pyrophosphate (TPP), 20 µM

  • Bovine Serum Albumin (BSA), 6.6 µM

  • Internal Standard (e.g., Tridecanal, C13-aldehyde)

  • Methanol (B129727), ice-cold, HPLC grade

  • Derivatization Medium (3.6 M ammonium (B1175870) acetate, 100 mM cyclohexane-1,3-dione, 42% (v/v) acetic acid)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Fibroblast lysate (containing a known amount of protein, e.g., 50-100 µg)

      • Assay Buffer

      • 20 µM TPP

      • 6.6 µM BSA

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 40 µM.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of the internal standard (Tridecanal) to each sample.

  • Derivatization:

    • Add an equal volume of Derivatization Medium to the reaction mixture.

    • Cap the tubes tightly and heat at 65°C for 60 minutes.

    • Cool the samples to room temperature.

    • Add 2 volumes of methanol (relative to the initial sample volume) to achieve a final methanol concentration of 60%.

  • Sample Preparation for HPLC:

    • Centrifuge the derivatized samples at 1,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject a portion of the sample onto a C18 column.

    • Elute the fluorescent derivatives using a methanol-water gradient. A suggested gradient is 80-100% methanol over 12 minutes.[8]

    • Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 390 nm and an emission wavelength of 460 nm.[8]

  • Data Analysis: Quantify the amount of heptadecanal produced by comparing the peak area of its derivative to the peak area of the internal standard derivative and a standard curve generated with known amounts of heptadecanal. HACL1 activity is expressed as pmol or nmol of aldehyde produced per minute per mg of protein.

Protocol 4: Metabolite Extraction from Cultured Cells for LC-MS Analysis

This protocol is for the extraction of fatty acids, including 2-hydroxybehenic acid, from cultured cells for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured cells (fibroblasts or iPSC-derived hepatocytes)

  • Ice-cold PBS

  • Methanol (LC-MS grade) containing 0.1% formic acid, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting and Quenching:

    • Quickly aspirate the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add a sufficient volume of -80°C methanol with 0.1% formic acid to cover the cell monolayer (e.g., 1 mL for a 6-well plate well). This step rapidly quenches metabolic activity.

  • Cell Lysis and Extraction:

    • Use a cell scraper to detach the cells into the cold methanol solution.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

  • Phase Separation (for lipid extraction):

    • Add an equal volume of water and two volumes of chloroform (B151607) to the methanol extract.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase (containing lipids) into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the sample by LC-MS to identify and quantify 2-hydroxybehenic acid and other fatty acids.

Visualizations

Signaling Pathway of this compound Metabolism

Peroxisomal_Alpha_Oxidation cluster_upstream Upstream Regulation cluster_pathway Peroxisomal Alpha-Oxidation cluster_downstream Downstream Fates Fatty Acids Fatty Acids PPARa PPARα Fatty Acids->PPARa activate Fibrates Fibrates Fibrates->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE in HACL1 promoter RXR->PPRE binds to HACL1 HACL1 PPRE->HACL1 induces transcription 2_OH_Behenoyl_CoA This compound HACL1->2_OH_Behenoyl_CoA Heptadecanal Heptadecanal HACL1->Heptadecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Behenic_Acid Behenic Acid (C22:0) 2_OH_Behenic_Acid 2-Hydroxybehenic Acid Behenic_Acid->2_OH_Behenic_Acid FA2H 2_OH_Behenic_Acid->2_OH_Behenoyl_CoA Acyl-CoA Synthetase 2_OH_Behenoyl_CoA->HACL1 Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanal->Heptadecanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolysis Beta_Oxidation β-Oxidation Heptadecanoic_Acid->Beta_Oxidation One_Carbon_Metabolism One-Carbon Metabolism Formate->One_Carbon_Metabolism

Caption: Peroxisomal alpha-oxidation of this compound and its regulation.

Experimental Workflow for HACL1 Activity Assay

HACL1_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Culture 1. Culture Fibroblasts Harvest 2. Harvest & Wash Cells Culture->Harvest Lyse 3. Lyse Cells & Clarify Harvest->Lyse Quantify 4. Quantify Protein Lyse->Quantify Reaction 5. Set up Reaction (Lysate, TPP, Substrate) Quantify->Reaction Incubate 6. Incubate at 37°C Reaction->Incubate Stop 7. Stop Reaction (Cold Methanol) Incubate->Stop Derivatize 8. Fluorescent Derivatization Stop->Derivatize HPLC 9. RP-HPLC Analysis Derivatize->HPLC Calculate 10. Calculate Activity HPLC->Calculate

Caption: Workflow for measuring HACL1 activity in cultured fibroblasts.

Logical Relationship of In Vitro Models

In_Vitro_Models Patient Patient Fibroblasts Human Skin Fibroblasts Patient->Fibroblasts iPSCs iPSCs Fibroblasts->iPSCs reprogram Disease_Modeling Disease Modeling Fibroblasts->Disease_Modeling Hepatocytes iPSC-Derived Hepatocytes iPSCs->Hepatocytes differentiate Hepatocytes->Disease_Modeling Drug_Screening Drug Screening Hepatocytes->Drug_Screening Recombinant Recombinant HACL1 Enzyme_Kinetics Enzyme Kinetics Recombinant->Enzyme_Kinetics

Caption: Relationship and applications of different in vitro models.

References

Application Notes: Genetic Manipulation of 2-Hydroxybehenoyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxybehenoyl-CoA is a specialized lipid metabolite derived from behenic acid (C22:0), a very-long-chain saturated fatty acid (VLC-SFA). This molecule is a key intermediate in the synthesis of 2-hydroxylated sphingolipids, which are integral components of myelin sheaths in the nervous system and the epidermal barrier in the skin.[1][2][3] The biosynthesis of this compound involves two critical enzymatic steps: the elongation of shorter fatty acid chains to produce behenoyl-CoA, and the subsequent 2-hydroxylation of the fatty acid chain. Dysregulation of this pathway is associated with severe neurodegenerative disorders, such as hereditary spastic paraplegia (SPG35) and other forms of leukodystrophy, making it a crucial area of study for researchers and drug development professionals.[3][4]

Genetic manipulation techniques, such as CRISPR/Cas9-mediated gene editing and siRNA-mediated gene silencing, provide powerful tools to investigate the function of the enzymes in this pathway. By creating cell culture models with targeted gene knockouts or knockdowns, researchers can elucidate the precise roles of these enzymes, identify potential therapeutic targets, and screen for compounds that modulate pathway activity.

Key Molecular Targets for Genetic Manipulation

  • Fatty Acid Elongase 1 (ELOVL1): This enzyme is part of the ELOVL family, which is responsible for the rate-limiting step in the fatty acid elongation cycle.[5] ELOVL1 specifically mediates the elongation of saturated and monounsaturated fatty acids with chain lengths from C18 to C26.[5] Targeting the ELOVL1 gene is expected to reduce the cellular pool of the C22:0 precursor, behenoyl-CoA, thereby decreasing the substrate available for 2-hydroxylation.

  • Fatty Acid 2-Hydroxylase (FA2H): This enzyme, encoded by the FA2H gene, catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position.[2][6] It is the primary enzyme responsible for converting behenic acid (or its CoA derivative) into 2-hydroxybehenic acid.[3][6] Direct manipulation of FA2H expression is the most direct approach to studying the production and function of this compound.

Visualized Pathways and Workflows

The following diagrams illustrate the key metabolic pathway and the experimental workflows for its genetic manipulation.

Metabolic_Pathway cluster_elongation Fatty Acid Elongation (ER) cluster_hydroxylation 2-Hydroxylation (ER) cluster_downstream Downstream Synthesis Stearoyl_CoA Stearoyl-CoA (C18:0) Arachidoyl_CoA Arachidoyl-CoA (C20:0) Stearoyl_CoA->Arachidoyl_CoA ELOVL1 Behenoyl_CoA Behenoyl-CoA (C22:0) Arachidoyl_CoA->Behenoyl_CoA ELOVL1 2_Hydroxybehenoyl_CoA This compound Behenoyl_CoA->2_Hydroxybehenoyl_CoA FA2H Sphingolipids 2-OH-Galactosylceramides (Myelin, Skin) 2_Hydroxybehenoyl_CoA->Sphingolipids CRISPR_Workflow A 1. Design & Synthesize gRNA (Targeting FA2H or ELOVL1) B 2. Clone gRNA into Cas9 Expression Vector A->B C 3. Transfect Cell Line (e.g., HEK293, SH-SY5Y) B->C D 4. Antibiotic Selection or FACS for Transfected Cells C->D E 5. Single Cell Cloning (Limiting Dilution) D->E F 6. Expand Clonal Populations E->F G 7. Validate Knockout (Sanger Sequencing, Western Blot) F->G H 8. Functional Analysis (LC-MS/MS for Metabolites) G->H siRNA_Workflow A 1. Seed Cells in Multi-well Plate (60-80% Confluency) B 2. Prepare siRNA-Lipid Complex (siRNA + Transfection Reagent) A->B C 3. Add Complexes to Cells (Incubate 24-72h) B->C D 4. Harvest Cells & Validate Knockdown (qRT-PCR, Western Blot) C->D Validation E 5. Harvest Cells for Metabolomics (LC-MS/MS Analysis) C->E Analysis

References

Application Notes and Protocols for the Use of 2-Hydroxybehenoyl-CoA Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenoyl-CoA is a significant very-long-chain hydroxy fatty acyl-coenzyme A derivative. Its study is crucial for understanding the metabolism of fatty acids and its implications in various disease states. Accurate quantification and identification of this compound in biological matrices are paramount for advancing research in areas such as metabolic disorders and drug development. This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry-based analyses.

Overview of this compound and its Significance

This compound is an intermediate in the alpha-oxidation of fatty acids, a process that is essential for the metabolism of branched-chain and 2-hydroxy fatty acids.[1] The enzyme 2-hydroxyacyl-CoA lyase (HACL) is involved in the cleavage of 2-hydroxyacyl-CoAs.[1][2][3][4] Dysregulation of this pathway has been linked to certain metabolic diseases. Therefore, the ability to accurately measure the levels of specific 2-hydroxyacyl-CoAs, such as this compound, is critical for both basic research and clinical diagnostics.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of acyl-CoA species due to its high sensitivity and selectivity.[5][6][7] The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue or Cells) Spike Spike with Internal Standard Sample->Spike Homogenization Homogenization & Protein Precipitation (e.g., with TCA or ice-cold Methanol) Extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) Homogenization->Extraction Spike->Homogenization Drydown Drydown and Reconstitution Extraction->Drydown LC UPLC Separation (C18 Reversed-Phase) Drydown->LC MS Tandem Mass Spectrometry (MRM/SRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound quantification.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Internal Standard (e.g., [¹³C₃]-2-Hydroxybehenoyl-CoA or a structurally similar odd-chain 2-hydroxyacyl-CoA)

  • LC-MS grade water, acetonitrile (B52724), methanol, and formic acid

  • Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Glass LC-MS vials[8]

2.2.2. Standard and Internal Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a solution of 10% acetonitrile in water with 0.1% formic acid.

  • From the stock solution, prepare a series of working standard solutions for the calibration curve by serial dilution.

  • Prepare a 1 µg/mL stock solution of the internal standard.

2.2.3. Sample Preparation

  • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) TCA.[9] For cultured cells, scrape cells in ice-cold methanol.

  • Spike the homogenate with the internal standard.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2.2.4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

2.2.5. MRM Transitions The MRM transitions for this compound and a hypothetical internal standard are provided in the table below. The transition from the precursor ion to the product ion resulting from the loss of the CoA moiety (-507 m/z) is typically used for quantification.[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound1106.7599.745100
This compound (Qualifier)1106.7428.160100
Internal Standard ([¹³C₃]-2-Hydroxybehenoyl-CoA)1109.7602.745100

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions. A linear regression with 1/x weighting is commonly used.[5]

Table 1: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520148,5000.0102
57,650151,2000.0506
1015,300149,8000.1021
5075,900150,5000.5043
100152,300149,1001.0215
500760,100150,8005.0404
10001,518,000148,90010.1948

Table 2: Quantification of this compound in Mouse Liver

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Concentration in Tissue (ng/g)
Control 10.25425.150.2
Control 20.28928.657.2
Control 30.26125.851.6
Treated 10.51250.6101.2
Treated 20.54854.2108.4
Treated 30.52551.9103.8

Role in Metabolic Pathways

This compound is an intermediate in the alpha-oxidation of very-long-chain fatty acids. The following diagram illustrates its position in this pathway.

alpha_oxidation Behenic_Acid Behenic Acid (C22:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Behenic_Acid->FA2H Hydroxy_Behenic_Acid 2-Hydroxybehenic Acid FA2H->Hydroxy_Behenic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxy_Behenic_Acid->Acyl_CoA_Synthetase Hydroxybehenoyl_CoA This compound Acyl_CoA_Synthetase->Hydroxybehenoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) Hydroxybehenoyl_CoA->HACL1 Pristanal Pristanal (C21 Aldehyde) HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA

Caption: Alpha-oxidation of Behenic Acid.

Conclusion

The protocols and data presented here provide a comprehensive guide for the use of this compound standards in mass spectrometry. The detailed LC-MS/MS method allows for the sensitive and accurate quantification of this important metabolite in biological samples. Adherence to these guidelines will facilitate robust and reproducible research into the role of very-long-chain hydroxy fatty acids in health and disease.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxybehenoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery of this compound after extraction and purification.

  • Question: We are experiencing low yields of this compound following our purification protocol. What are the potential causes and how can we improve our recovery?

  • Answer: Low recovery is a common challenge in the purification of long-chain acyl-CoAs. Several factors could be contributing to this issue. Consider the following potential causes and solutions:

    • Incomplete Cell Lysis/Tissue Homogenization: The initial extraction may not be efficiently releasing the this compound from the cellular matrix.

      • Solution: Ensure the homogenization buffer is appropriate for your sample type and that the mechanical disruption (e.g., sonication, glass homogenizer) is sufficient. An improved method for tissue extraction involves homogenization in a KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol before a second round of homogenization.[1]

    • Suboptimal Extraction Solvents: The choice of solvent is critical for selectively extracting long-chain acyl-CoAs.

      • Solution: Acetonitrile (B52724) (ACN) has been shown to be effective for extracting acyl-CoAs from the homogenate.[1] Ensure the solvent ratios are optimized for your specific sample.

    • Degradation of this compound: Long-chain acyl-CoAs can be susceptible to enzymatic and chemical degradation.

      • Solution: Work quickly and at low temperatures (0-4 °C) throughout the purification process.[2] The use of a low pH buffer (e.g., pH 4.9) can also help to minimize degradation.[1]

    • Inefficient Binding or Elution from Solid-Phase Extraction (SPE) Columns: The choice of SPE column and the composition of the loading, washing, and elution buffers are crucial for good recovery.

      • Solution: Oligonucleotide purification columns have been used successfully for binding acyl-CoAs from the extract.[1] Elution can then be performed with 2-propanol.[1] It is important to optimize the buffer compositions and flow rates for your specific application.

Issue 2: Poor separation of this compound from other lipids during HPLC.

  • Question: We are having difficulty resolving this compound from other long-chain acyl-CoAs and lipids using reverse-phase HPLC. What can we do to improve the separation?

  • Answer: Co-elution with other lipids is a frequent problem in the analysis of long-chain acyl-CoAs. Here are some strategies to enhance separation:

    • Optimize the HPLC Gradient: A shallow and well-optimized gradient is key to separating structurally similar molecules.

      • Solution: A binary gradient system with a C-18 column can be effective.[1] One suggested system uses solvent A as KH2PO4 (75 mM, pH 4.9) and solvent B as acetonitrile (ACN) containing 600 mM glacial acetic acid.[1] The gradient should be optimized to provide the best resolution for your specific sample.

    • Adjust the Flow Rate: A lower flow rate can often improve the resolution of closely eluting peaks.

      • Solution: Depending on the tissue and column dimensions, initial flow rates of 0.25 to 0.5 ml/min have been used successfully.[1]

    • Consider a Different Column Chemistry: If a C-18 column is not providing adequate separation, other stationary phases may be more effective.

      • Solution: While C-18 is common, exploring columns with different properties (e.g., C8, phenyl-hexyl) or from different manufacturers may yield better results.

Issue 3: Suspected degradation of this compound during sample preparation or analysis.

  • Question: We suspect that our sample of this compound is degrading during our workflow. How can we confirm this and prevent it?

  • Answer: Degradation can be a significant issue. Here’s how to address it:

    • Confirmation of Degradation:

      • Solution: Analyze your sample at different time points throughout the purification process using LC-MS to look for the appearance of degradation products or a decrease in the parent compound.

    • Prevention of Degradation:

      • Solution: As mentioned previously, maintaining low temperatures and a low pH environment is critical.[1][2] Additionally, minimizing the number of freeze-thaw cycles can prevent degradation. For long-term storage, keep the purified this compound at -80 °C.

Summary of Troubleshooting Solutions

Problem Potential Cause Recommended Solution Citation
Low Recovery Incomplete cell lysisOptimize homogenization technique and buffer (e.g., KH2PO4, pH 4.9 with 2-propanol)[1]
Suboptimal extraction solventUse acetonitrile for extraction[1]
Sample degradationWork at low temperatures (0-4 °C) and low pH (4.9)[1][2]
Inefficient SPEUse an oligonucleotide purification column with 2-propanol for elution[1]
Poor HPLC Separation Suboptimal gradientOptimize a binary gradient with a C-18 column (e.g., KH2PO4/acetonitrile with acetic acid)[1]
Flow rate too highReduce the initial flow rate (e.g., 0.25-0.5 ml/min)[1]
Sample Degradation Chemical or enzymatic breakdownMaintain low temperatures, use low pH buffers, and minimize freeze-thaw cycles[1][2]

Frequently Asked Questions (FAQs)

  • Question 1: What is the recommended method for the initial extraction of this compound from biological samples?

    • Answer: A robust method involves homogenizing the tissue sample in a potassium phosphate (B84403) buffer (100 mM, pH 4.9), followed by the addition of 2-propanol and further homogenization. The acyl-CoAs are then extracted from this homogenate using acetonitrile.[1]

  • Question 2: Which analytical technique is most suitable for the quantification of this compound?

    • Answer: Liquid chromatography coupled with mass spectrometry (LC-MS) is considered the most robust and reproducible method for the analysis and quantification of acyl-CoAs.[3] For targeted quantification, LC-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers high sensitivity and specificity.[4]

  • Question 3: What are the key considerations for the long-term storage of purified this compound?

    • Answer: For long-term stability, purified this compound should be stored at -80 °C. It is also advisable to store it in a slightly acidic buffer to minimize chemical hydrolysis and to aliquot the sample to avoid repeated freeze-thaw cycles.

  • Question 4: Can I use UV detection for the analysis of this compound by HPLC?

    • Answer: Yes, the coenzyme A moiety has a strong absorbance at 260 nm, which allows for detection by UV.[1] However, for complex biological samples, UV detection may lack the specificity to distinguish this compound from other coenzyme A derivatives. In such cases, mass spectrometry is the preferred detection method.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of this compound from Tissue Samples

This protocol is adapted from a method for long-chain acyl-CoA extraction.[1]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize thoroughly.

    • Add 2 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 4 mL of acetonitrile (ACN) to the homogenate, vortex vigorously, and centrifuge at 4 °C to pellet the precipitate.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column to remove unbound contaminants as per the manufacturer's protocol.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration:

    • Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

    • Resuspend the dried extract in a suitable buffer for HPLC analysis (e.g., 100 µL of mobile phase A).

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of long-chain acyl-CoAs.[1]

  • Column: C-18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 260 nm or mass spectrometry.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

    • Note: This gradient is a starting point and should be optimized for your specific separation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis homogenization Tissue Homogenization (KH2PO4 buffer, 2-propanol) extraction Acetonitrile Extraction homogenization->extraction spe Solid-Phase Extraction (Oligonucleotide column) extraction->spe concentration Concentration spe->concentration hplc Reverse-Phase HPLC concentration->hplc ms Mass Spectrometry hplc->ms

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Start: Purification Issue check_recovery Low Recovery? start->check_recovery check_purity Poor Purity/Separation? check_recovery->check_purity No optimize_extraction Optimize Homogenization & Extraction Solvents check_recovery->optimize_extraction Yes optimize_gradient Optimize HPLC Gradient check_purity->optimize_gradient Yes optimize_spe Optimize SPE Binding/Elution optimize_extraction->optimize_spe check_degradation Check for Degradation (Work at low temp/pH) optimize_spe->check_degradation lower_flow_rate Lower HPLC Flow Rate optimize_gradient->lower_flow_rate change_column Try Different HPLC Column lower_flow_rate->change_column

Caption: Troubleshooting decision tree for this compound purification.

References

Optimizing mass spectrometry parameters for 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Hydroxybehenoyl-CoA

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass and expected precursor ion for this compound in positive ion mode ESI-MS?

A1: this compound has a molecular formula of C43H78N7O18P3S and a monoisotopic mass of 1105.42 Da[1]. In positive ion mode electrospray ionization (ESI), the compound is expected to be detected as the protonated molecule [M+H]+.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Precursor Ion [M+H]+
This compoundC43H78N7O18P3S1105.42m/z 1106.43

Q2: What are the characteristic product ions for identifying this compound using tandem mass spectrometry (MS/MS)?

A2: Acyl-CoA compounds exhibit a well-defined fragmentation pattern. The most common fragmentation in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da)[2][3][4][5]. Another characteristic fragment corresponds to the adenosine (B11128) 3',5'-diphosphate ion[6][7][8]. For this compound, the primary transitions for Multiple Reaction Monitoring (MRM) would be:

Precursor Ion [M+H]+Primary Product Ion [M+H - 507.0]+Secondary Product IonDescription of Fragmentation
m/z 1106.43m/z 599.43m/z 428.04Neutral loss of 3'-phospho-ADP

Q3: How can I improve the chromatographic separation of a very-long-chain acyl-CoA like this compound?

A3: Due to its long acyl chain, this compound is highly hydrophobic and may exhibit poor peak shape or retention on standard C18 columns. Consider the following optimizations:

  • Column Choice: A C8 or C18 column is typically used[9][10].

  • Mobile Phase: Use a reversed-phase gradient with methanol (B129727) or acetonitrile (B52724) as the organic solvent[9]. An alkaline mobile phase (pH 8.5-10.5), often achieved with ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), can improve peak shape for long-chain acyl-CoAs[5][9].

  • Flow Rate: A lower flow rate, such as 0.2 mL/min, is common for these types of analyses[9].

  • Temperature: Maintaining the column at a controlled temperature, for example, 40°C, can improve peak shape and reproducibility[11].

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity
Potential Cause Recommended Solution
Analyte Degradation Acyl-CoAs are unstable. Prepare samples fresh and keep them on ice. For storage, dry the extract pellet and store at -80°C[9][12]. Avoid strong acids or bases in the final sample solvent[9].
Poor Extraction Efficiency Use an 80% cold methanol solution for extraction, as this has shown high MS intensities for a broad range of acyl-CoAs. Avoid formic acid in the extraction solvent, as it can lead to poor signal[9].
Analyte Adsorption Very-long-chain species can adsorb to plastic surfaces. Use glass or low-retention vials to minimize signal loss[13].
Suboptimal Ionization Optimize ESI source parameters. Ensure the ESI needle voltage is appropriate (e.g., 5.5 kV in positive mode) and source temperature is optimized (e.g., 350°C)[11].
Ion Suppression Matrix effects can suppress the signal. Ensure proper sample cleanup. If using ion-pairing reagents, be aware they can cause ion suppression in positive mode[6]. Dilute the sample to reduce matrix effects.
Issue 2: In-Source Fragmentation

In-source fragmentation occurs when the analyte fragments within the ion source before mass selection, leading to a diminished precursor ion signal.

Potential Cause Recommended Solution
High Source Temperature Lower the ion source temperature. A typical starting point is 350°C, but this may need to be reduced[11].
Aggressive ESI Settings Reduce the cone/declustering potential/fragmentor voltage. High voltages in the ion source can induce fragmentation. Optimize these settings by infusing a standard.
Optimized In-Source Fragmentation In some advanced methods, in-source fragmentation is intentionally optimized to generate the characteristic fragment (m/z 428.0365) for screening purposes in a full scan measurement[6]. If this is not your goal, reduce source energies.

Troubleshooting Workflow for Low Signal Intensity

G start_node Low Signal Intensity Detected check_sample Step 1: Check Sample Integrity start_node->check_sample check_extraction Step 2: Review Extraction check_sample->check_extraction Sample OK sol_degradation Solution: Prepare fresh sample, store at -80°C, use glass vials. check_sample->sol_degradation Degradation or Adsorption Suspected check_instrument Step 3: Verify Instrument Settings check_extraction->check_instrument Extraction OK sol_extraction Solution: Use 80% cold methanol. Avoid formic acid. check_extraction->sol_extraction Inefficient Protocol sol_instrument Solution: Optimize source voltage, temperature, and collision energy. check_instrument->sol_instrument Suboptimal Parameters sol_matrix Solution: Dilute sample or improve cleanup (SPE). check_instrument->sol_matrix Parameters OK, Matrix Effects Suspected

Caption: A decision tree for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction[9][12].

  • Homogenization: Place ~40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) (pH 4.9) and 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol at 3:1:1)[12]. Include an appropriate internal standard (e.g., C17:0-CoA).

  • Disruption: Homogenize the sample twice on ice.

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes[12].

  • Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: For analysis, reconstitute the dried pellet in a solvent suitable for reverse-phase chromatography, such as 50 mM ammonium acetate with 20% acetonitrile[9]. Use glass vials for reconstitution[13].

Protocol 2: LC-MS/MS Method Parameters

This protocol provides starting parameters for a targeted analysis of this compound.

Parameter Setting Rationale/Reference
LC Column C18, 100 x 2.0 mm, 3 µmCommon for medium to long-chain acyl-CoAs[9].
Mobile Phase A Water with 10 mM Ammonium Acetate (pH 8.5)High pH improves separation of long-chain species[9].
Mobile Phase B AcetonitrileStandard organic phase for acyl-CoA analysis[9].
Gradient 0-1.5 min: 20% B; 5 min: 95% B; 14.5 min: 95% B; 15 min: 20% BA representative gradient for long-chain acyl-CoAs[9].
Flow Rate 0.2 mL/minA typical flow rate for this column dimension[9].
Ionization Mode Positive ESIAcyl-CoAs are frequently analyzed in positive mode[2][7][11].
ESI Voltage 5.5 kVOptimized for ESI of acyl-CoAs[11].
Source Temp. 350°COptimized for ESI of acyl-CoAs[11].
MRM Transition Q1: 1106.4 -> Q3: 599.4Corresponds to [M+H]+ -> [M+H - 507.0]+[2][4].
Collision Energy ~35-45 eVThis range is typical for generating the neutral loss of 507 Da. Must be optimized for the specific instrument[3][9].

General Workflow for Acyl-CoA Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenize Homogenization (Cold Buffer + Solvent) Tissue->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Reconstitute Reconstitution (Injection Solvent) Dry->Reconstitute Inject Sample Injection Reconstitute->Inject LC Reverse Phase LC (C18, High pH) Inject->LC MS ESI-MS/MS (Positive Mode MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Reporting Quantify->Report

Caption: Overview of the analytical workflow from sample to result.

References

Preventing the degradation of 2-Hydroxybehenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxybehenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound during sample preparation is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis can rapidly degrade this compound. Key enzymes include:

    • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A (CoA) and 2-hydroxybehenic acid.[1]

    • 2-Hydroxyacyl-CoA Lyase (HACL1): This peroxisomal enzyme specifically cleaves the carbon-carbon bond between the carboxyl group and the alpha-carbon of 2-hydroxyacyl-CoAs, yielding formyl-CoA and an aldehyde (21-hydroxydocosanal in this case).[2][3][4]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly at neutral to alkaline pH.[5] Temperature also plays a crucial role, with higher temperatures accelerating degradation.[6]

Q2: What is the optimal pH range to maintain the stability of this compound during extraction?

A2: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain an acidic to slightly acidic pH during sample extraction and processing. Most protocols for long-chain and very-long-chain acyl-CoAs utilize buffers in the pH range of 4.0 to 7.0.[7][8] An acidic environment also helps to inhibit the activity of many degradative enzymes.

Q3: How critical is temperature control during sample preparation?

A3: Strict temperature control is paramount. All steps of the sample preparation, from harvesting to extraction and storage, should be performed on ice or at 4°C.[9][10] This significantly reduces the activity of endogenous enzymes and slows down the rate of chemical hydrolysis. For long-term storage, extracts should be kept at -80°C.[11]

Q4: What are the recommended solvents for extracting this compound?

A4: A combination of organic solvents and aqueous buffers is typically used for efficient extraction and to precipitate proteins, thereby quenching enzymatic activity. Commonly used and effective solvents include:

  • Acetonitrile[8][9]

  • Isopropanol[12]

  • Methanol[7][13]

An 80% methanol (B129727) solution has been shown to be effective for extracting a broad range of acyl-CoAs.[7] The use of strong acids like formic acid directly in the initial extraction solvent can sometimes lead to poor recovery.[7]

Q5: Are there any specific inhibitors I can use to prevent enzymatic degradation of this compound?

A5: While specific, commercially available inhibitors for 2-hydroxyacyl-CoA lyase (HACL1) for use in sample preparation are not well-documented, the most effective strategy is to rapidly denature all enzymes. This is achieved by homogenizing the sample in an ice-cold organic solvent mixture.[13] The organic solvent precipitates proteins, including degradative enzymes. Additionally, maintaining a low pH and temperature will inhibit the activity of any remaining enzymes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s) Citation(s)
Low or no detectable this compound 1. Enzymatic Degradation: Enzymes were not inactivated quickly enough.- Immediately flash-freeze tissue or cell samples in liquid nitrogen upon collection.- Homogenize samples directly in ice-cold organic solvent (e.g., 80% methanol or an acetonitrile (B52724)/isopropanol mixture) to precipitate proteins and quench enzymatic activity.[11][13]
2. Chemical Hydrolysis: The thioester bond was cleaved due to inappropriate pH or temperature.- Ensure all buffers and solutions are pre-chilled and maintained on ice.- Use an extraction buffer with a pH between 4.0 and 7.0. An acidic pH helps stabilize the thioester bond.[5][7][8]
3. Inefficient Extraction: The molecule was not effectively extracted from the sample matrix.- Use a proven extraction solvent combination, such as acetonitrile/isopropanol or 80% methanol.- For tissues, ensure complete homogenization to break down cellular structures.[7][9][12]
High variability between replicate samples 1. Inconsistent Sample Handling: Variations in the time between sample collection and processing.- Standardize the workflow to ensure all samples are processed with the same timing.- Keep samples on ice at all times.[9]
2. Incomplete Enzyme Inactivation: Partial enzymatic activity is degrading the analyte to varying degrees.- Ensure thorough and rapid homogenization in the organic solvent to achieve complete protein precipitation.[13]
3. Analyte Adsorption: this compound may adsorb to plastic surfaces.- Consider using glass vials for sample processing and storage to minimize loss of the analyte.
Presence of unexpected degradation products (e.g., 2-hydroxybehenic acid or shorter-chain aldehydes) 1. Acyl-CoA Thioesterase Activity: Indicates hydrolysis of the thioester bond.- Re-evaluate the efficiency of protein precipitation. Increase the proportion of organic solvent or the vigor of homogenization.[1]
2. 2-Hydroxyacyl-CoA Lyase (HACL1) Activity: Indicates cleavage of the carbon-carbon bond.- This enzyme is located in peroxisomes. Ensure the homogenization procedure is robust enough to disrupt organelles and expose the enzyme to the denaturing solvent.[2][3]
3. Non-enzymatic Hydrolysis: Sample was exposed to high temperatures or non-ideal pH.- Strictly adhere to low temperature and acidic pH conditions throughout the entire sample preparation process.[5][6]

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of other acyl-CoAs under various conditions, which can serve as a valuable guide.

Acyl-CoA Species Solvent/Buffer Condition Temperature Stability over 48 hours (Coefficient of Variation - CV) Reference
Acetyl-CoA50 mM Ammonium (B1175870) Acetate, pH 6.84°CLow CV (Stable)[7]
Acetyl-CoAWater4°CHigh CV (Less Stable)[7]
Palmitoyl-CoA50 mM Ammonium Acetate, pH 6.84°CLow CV (Stable)[7]
Palmitoyl-CoA50 mM Ammonium Acetate, pH 4.04°CHigher CV (Less Stable)[7]
Oleoyl-CoA50 mM Ammonium Acetate, pH 6.84°CLow CV (Stable)[7]
Oleoyl-CoAWater4°CHigh CV (Less Stable)[7]

Lower CV indicates higher stability. This data suggests that a buffered, slightly acidic to neutral pH provides greater stability for acyl-CoAs compared to unbuffered water.[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from methods developed for long-chain acyl-CoAs.[8][12]

  • Sample Preparation: Weigh the frozen tissue (~50-100 mg) and grind it to a fine powder under liquid nitrogen.

  • Homogenization: Immediately transfer the powdered tissue to a glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Protein Precipitation: Add 2 mL of ice-cold 2-propanol and homogenize again. Then, add 4 mL of ice-cold acetonitrile and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is a general method for cultured cells.[9][13]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: For a 10 cm dish, add 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your downstream analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction & Precipitation cluster_purification Purification & Concentration cluster_analysis Analysis Sample Tissue/Cell Sample Quench Rapid Quenching (Liquid Nitrogen) Sample->Quench Homogenize Homogenization in Ice-Cold Acidic Buffer + Organic Solvent Quench->Homogenize Centrifuge1 Centrifugation (4°C) Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Drying (Nitrogen Stream) CollectSupernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for sample preparation to prevent this compound degradation.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation 2HBCoA This compound ACOT Acyl-CoA Thioesterase (ACOT) 2HBCoA->ACOT Hydrolysis HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2HBCoA->HACL1 Cleavage Hydrolysis Hydrolysis (Non-enzymatic) 2HBCoA->Hydrolysis High Temp / Neutral-Alkaline pH 2HBA 2-Hydroxybehenic Acid + CoA ACOT->2HBA Aldehyde 21-Hydroxydocosanal + Formyl-CoA HACL1->Aldehyde Hydrolysis->2HBA

Caption: Major degradation pathways of this compound during sample preparation.

References

Technical Support Center: Method Refinement for the Extraction of 2-Hydroxy Fatty Acids from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the extraction of 2-hydroxy fatty acids (2-OH-FAs) from tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of 2-hydroxy fatty acids.

Issue 1: Low Recovery of 2-Hydroxy Fatty Acids

Q: We are experiencing low yields of 2-OH-FAs from our tissue samples. What are the potential causes and solutions?

A: Low recovery of 2-OH-FAs can stem from several factors, from initial sample handling to the specifics of the extraction and analysis methods. Here are common causes and troubleshooting recommendations:

  • Incomplete Tissue Homogenization: The dense nature of some tissues can prevent efficient solvent penetration.

    • Recommendation: Ensure thorough homogenization of the tissue sample. For tough tissues, consider cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) before solvent extraction.[1] This increases the surface area for solvent interaction.

  • Suboptimal Solvent System: The polarity of the extraction solvent is critical for efficiently solubilizing 2-OH-FAs.

    • Recommendation: A mixture of polar and non-polar solvents is generally required. The Folch method, using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture, is a gold standard for lipid extraction from animal tissues.[2][3][4] For plant tissues, a preliminary extraction with a more polar solvent like isopropanol (B130326) may be necessary to deactivate lipolytic enzymes.[5]

  • Incorrect pH During Extraction: The protonation state of the carboxylic acid group on the fatty acid influences its solubility in organic solvents.

    • Recommendation: Acidify the sample to a pH below the pKa of the carboxylic acid group (typically pH < 3) before a liquid-liquid extraction.[6] This ensures the 2-OH-FA is in its less polar, protonated form, increasing its partitioning into the organic phase.[6]

  • Insufficient Extraction Repetitions: A single extraction is often not enough to recover all the lipids from the tissue matrix.

    • Recommendation: Perform at least two to three sequential extractions of the tissue homogenate with fresh solvent to ensure exhaustive recovery.[2][5]

  • Analyte Degradation: 2-OH-FAs can be susceptible to degradation, especially if they are unsaturated.

    • Recommendation: Minimize the time between sample collection, extraction, and analysis. Keep samples on ice during processing.[6] For polyunsaturated fatty acids, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q: During the washing step of our Folch extraction, we are consistently getting a stable emulsion that makes phase separation difficult. How can we resolve this?

A: Emulsion formation is a common problem when extracting lipids from complex biological samples that are rich in proteins and other amphipathic molecules. Here are several strategies to break emulsions:

  • Centrifugation: This is often the most effective method.

    • Recommendation: Transfer the extraction mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes. The centrifugal force will help to coalesce the dispersed phase and sharpen the interface.

  • Salting Out: Adding a neutral salt increases the polarity of the aqueous phase, which can help to break the emulsion.

    • Recommendation: Add a small amount of a saturated sodium chloride (NaCl) solution or solid KCl to the mixture and gently invert the tube.[1]

  • Addition of a Demulsifier: A small amount of a different solvent can disrupt the emulsion.

    • Recommendation: Adding a small volume of ethanol (B145695) can sometimes help to break the emulsion.

  • Filtration: Passing the mixture through a filter aid can help to break up the emulsified layer.

    • Recommendation: Use a funnel with a plug of glass wool or a bed of Celite to filter the mixture.

Issue 3: Poor Peak Shape and Low Signal in GC-MS Analysis

Q: Our 2-OH-FA peaks in our GC-MS chromatograms are broad, tailing, or have a low signal-to-noise ratio. What could be the cause?

A: Poor chromatography in GC-MS for 2-OH-FAs is almost always due to incomplete or failed derivatization. The free hydroxyl and carboxyl groups are too polar for direct GC analysis.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Recommendation: Ensure that the derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, is fresh and has not been compromised by moisture.[7] The reaction should be carried out in an anhydrous aprotic solvent.[8] Optimize the reaction time and temperature; for example, heating at 60-75°C for 30-60 minutes is common for BSTFA derivatization.[7]

  • Presence of Water: Moisture will preferentially react with the silylating reagent, reducing its availability to derivatize the analyte.

    • Recommendation: Ensure that the sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen gas.

  • Steric Hindrance: The 2-hydroxy group can be sterically hindered, making derivatization more difficult.

    • Recommendation: The addition of a catalyst like anhydrous pyridine (B92270) can help to speed up the reaction with sterically hindered hydroxyl groups.[8]

  • Degradation of Derivatives: Trimethylsilyl (TMS) derivatives can be unstable and susceptible to hydrolysis.

    • Recommendation: Analyze the derivatized samples as soon as possible after preparation. If samples must be stored, keep them in a tightly sealed vial at low temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting 2-hydroxy fatty acids from tissues?

A1: There is no single "best" method, as the optimal procedure can depend on the tissue type and the specific research question. However, two widely used and robust approaches are:

  • Liquid-Liquid Extraction (LLE): The Folch method (or the similar Bligh and Dyer method) is considered a gold standard for total lipid extraction from animal tissues.[4] It uses a chloroform:methanol mixture to create a single-phase system with the tissue homogenate, followed by the addition of a salt solution to partition the lipids into the chloroform layer.[3]

  • Solid-Phase Extraction (SPE): SPE can be used to either extract total lipids or to fractionate lipid classes.[4][9][10] For 2-OH-FAs, a reverse-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be used. SPE can offer advantages over LLE in terms of reduced solvent consumption and potentially cleaner extracts.

Q2: Is derivatization always necessary for the analysis of 2-hydroxy fatty acids?

A2: It depends on the analytical platform:

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is mandatory. The high polarity of the hydroxyl and carboxyl functional groups makes underivatized 2-OH-FAs non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and thermal degradation.[7] The most common derivatization is silylation to form TMS esters.[7]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not strictly necessary, as LC can handle polar molecules. However, chemical labeling can be used to improve ionization efficiency and thus the sensitivity of the analysis.

Q3: What are the key differences between analyzing 2-OH-FAs by GC-MS versus LC-MS/MS?

A3: Both are powerful techniques, but they have different strengths and weaknesses for 2-OH-FA analysis.

FeatureGC-MSLC-MS/MS
Derivatization MandatoryOptional, but can improve sensitivity
Separation Based on volatility and polarity of derivativesBased on polarity and partitioning between mobile and stationary phases
Sensitivity Generally very sensitive, especially with selected ion monitoring (SIM)Can be extremely sensitive, particularly with multiple reaction monitoring (MRM)[11]
Isomer Separation Can provide good separation of positional isomersCan also separate isomers, often with specialized columns or methods[11][12]
Sample Throughput Can be lower due to derivatization step and longer run timesCan be higher, especially with modern UHPLC systems
Structural Info Electron ionization (EI) provides reproducible fragmentation patterns for library matchingTandem MS (MS/MS) provides detailed structural information for identification of unknown compounds

Q4: How can I quantify the amount of 2-hydroxy fatty acids in my tissue extract?

A4: Quantitative analysis of 2-OH-FAs requires the use of an internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ²H-labeled 2-OH-FA). If a stable isotope-labeled standard is not available, a structurally similar 2-OH-FA with a different chain length that is not present in the sample can be used. A calibration curve is constructed by analyzing known concentrations of a certified reference standard of the 2-OH-FA, and the concentration in the unknown sample is determined by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction from Animal Tissue

  • Homogenization: Weigh approximately 1 gram of tissue and homogenize it in 10 mL of ice-cold methanol.[5]

  • Extraction: Add 20 mL of chloroform to the homogenate and continue homogenization for 2 minutes.[5]

  • Filtration: Filter the homogenate through a Whatman No. 1 filter paper into a separation funnel.

  • Re-extraction: Transfer the solid residue back to the homogenizer, add another 10 mL of chloroform:methanol (2:1, v/v), and homogenize for another 2 minutes. Filter and combine the filtrates.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the combined filtrate in the separation funnel.[13] Mix gently by inverting the funnel several times.

  • Phase Separation: Allow the mixture to stand until two distinct phases are formed. Centrifugation may be required if an emulsion forms.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store at -20°C or lower under a nitrogen atmosphere.

Protocol 2: Solid-Phase Extraction (SPE) for Fractionation of Lipid Classes

This protocol provides a general workflow for separating neutral lipids, free fatty acids, and polar lipids using a silica-based SPE cartridge.

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of chloroform through the cartridge. Do not let the cartridge dry out.

  • Sample Loading: Dissolve the dried lipid extract from Protocol 1 in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids by passing 10 mL of chloroform:isopropanol (2:1, v/v) through the cartridge. Collect this fraction.

  • Elution of Free Fatty Acids: Elute the free fatty acids (including 2-OH-FAs) by passing 10 mL of diethyl ether containing 2% acetic acid through the cartridge. Collect this fraction.

  • Elution of Polar Lipids: Elute the polar lipids (e.g., phospholipids) by passing 10 mL of methanol through the cartridge. Collect this fraction.

  • Drying: Evaporate the solvent from each collected fraction under a stream of nitrogen gas. The fraction containing the free fatty acids can then be taken for derivatization and analysis.

Protocol 3: Silylation of 2-Hydroxy Fatty Acids for GC-MS Analysis

  • Sample Preparation: Ensure the dried fatty acid extract is completely free of water.

  • Reagent Addition: To the dried extract in a GC vial, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[6][8]

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.[6][7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Signaling Pathway and Experimental Workflow

Sphingolipid Metabolism and the Role of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are integral components of a specific class of sphingolipids.[14][15] Their synthesis is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[14][16] These 2-hydroxylated sphingolipids play crucial roles in maintaining the stability of cell membranes, particularly in the myelin sheath of neurons.[15][17] They are also involved in cell signaling pathways that regulate processes like cell differentiation and apoptosis.[17] Dysregulation of FA2H and, consequently, the levels of 2-hydroxylated sphingolipids have been implicated in several neurodegenerative diseases and cancers.[1][14]

Sphingolipid_Metabolism Fatty_Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Substrate Two_OH_FA 2-Hydroxy Fatty Acid FA2H->Two_OH_FA Product Dihydroceramide Dihydroceramide (with 2-OH-FA) Two_OH_FA->Dihydroceramide Acyl-CoA donor Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine Sphinganine->Dihydroceramide Ceramide_Synthase Ceramide Synthase Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramide Ceramide (with 2-OH-FA) Dihydroceramide_Desaturase->Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Cell_Signaling Cell Signaling (Apoptosis, Differentiation) Ceramide->Cell_Signaling Sphingomyelin Sphingomyelin (with 2-OH-FA) Sphingomyelin_Synthase->Sphingomyelin Membrane_Stability Membrane Stability (e.g., Myelin Sheath) Sphingomyelin->Membrane_Stability Glucosylceramide Glucosylceramide (with 2-OH-FA) Glucosylceramide_Synthase->Glucosylceramide Glucosylceramide->Membrane_Stability

Caption: Biosynthesis of 2-hydroxylated sphingolipids and their cellular functions.

Experimental Workflow for 2-OH-FA Analysis

The following diagram outlines the general workflow for the extraction and analysis of 2-hydroxy fatty acids from tissue samples.

Experimental_Workflow Start Tissue Sample Homogenization Homogenization (e.g., Cryogenic Grinding) Start->Homogenization Extraction Lipid Extraction Homogenization->Extraction LLE Liquid-Liquid Extraction (e.g., Folch Method) Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Drying Evaporation of Solvent (under Nitrogen) LLE->Drying SPE->Drying Analysis_Choice Choice of Analytical Platform Drying->Analysis_Choice Derivatization Derivatization (e.g., Silylation with BSTFA) Analysis_Choice->Derivatization GC-MS LC_MS LC-MS/MS Analysis Analysis_Choice->LC_MS LC-MS/MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for the extraction and analysis of 2-hydroxy fatty acids.

References

Addressing matrix effects in the analysis of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Hydroxybehenoyl-CoA and other long-chain acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3][4] For this compound, which is a lipid, common interfering matrix components in biological samples include phospholipids (B1166683), salts, and proteins.[5][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a pure solvent to the response of the same amount spiked into a blank matrix sample after extraction.[1][7] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][7] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][7]

Q3: My signal intensity for this compound is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][3] This is a quick and effective first step, provided your this compound concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[3] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1][3]

Q4: What is the most effective strategy to compensate for matrix effects in the analysis of this compound?

A4: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting for matrix effects.[3][8] A SIL internal standard for this compound would be a version of the molecule where some atoms (e.g., 13C, 15N) have been replaced with their heavy isotopes. This SIL internal standard is added to the sample at the beginning of the sample preparation process. Since it is chemically identical to the analyte, it will be affected by the matrix in the same way. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved, as the ratio will remain constant even if both signals are suppressed or enhanced.[3][8]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you have identified significant ion suppression using the methods described in FAQ 2, consider the following sample preparation strategies to remove interfering matrix components.

Sample Preparation MethodDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[5][9]Fast and easy to perform.Often results in significant matrix effects due to the presence of many residual matrix components, especially phospholipids.[9]
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids.[5] Using an acidic or basic pH can help prevent impurities like phospholipids from being extracted.[5]Can provide cleaner extracts than PPT.[9]Analyte recovery, particularly for more polar lipids, can be low.[9]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture.[5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be very effective at producing clean extracts.[9]Can dramatically reduce the levels of residual matrix components, leading to a significant reduction in matrix effects.[9]Can be more time-consuming and requires method development.
Phospholipid Depletion Plates Specialized plates that selectively remove phospholipids from the sample.Highly effective at removing a major source of matrix interference in lipid analysis, leading to a dramatic increase in analyte response.Adds an extra step and cost to the sample preparation workflow.
Issue 2: Lack of a Commercially Available Stable Isotope-Labeled Internal Standard for this compound

While a specific SIL internal standard for this compound may not be readily available, here are two potential solutions:

While not ideal, a stable isotope-labeled version of a different long-chain acyl-CoA could be used. This approach is less accurate because the co-elution with this compound and the identical response to matrix effects are not guaranteed.

A more advanced but powerful technique is to biosynthetically generate a library of stable isotope-labeled acyl-CoAs. This can be achieved by growing cells in a medium where a precursor to Coenzyme A, such as pantothenate, is replaced with its stable isotope-labeled version (e.g., [13C315N1]-pantothenate).[10][11][12] The cells will incorporate the labeled precursor to produce a wide range of labeled acyl-CoAs, which can then be extracted and used as a comprehensive internal standard mixture.[8][10][13]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • This compound standard solution

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • Your established sample preparation workflow materials (solvents, SPE cartridges, etc.)

  • LC-MS system

Procedure:

  • Prepare Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at the desired concentration.

  • Prepare Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

  • Prepare Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100%

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Analysis

Objective: To clean up a biological sample to reduce matrix effects before LC-MS analysis of this compound.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode)

  • Sample (e.g., plasma, tissue homogenate)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute lipids)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest, including this compound.[1]

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Note: The specific sorbent and solvents should be optimized for your specific application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample spike Spike with SIL-Internal Standard start->spike extraction Extraction (PPT, LLE, or SPE) spike->extraction cleanup Phospholipid Depletion (Optional) extraction->cleanup drydown Dry Down cleanup->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Quantitative Result data->result

Caption: A typical experimental workflow for the quantitative analysis of this compound using a stable isotope-labeled internal standard to mitigate matrix effects.

matrix_effect_assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment infusion Post-Column Infusion infusion_result Identify Retention Time Windows with Ion Suppression/Enhancement infusion->infusion_result spike Post-Extraction Spike spike_result Calculate Percentage of Ion Suppression/ Enhancement spike->spike_result start Suspected Matrix Effect decision Need to Assess Matrix Effect? start->decision decision->infusion Qualitative decision->spike Quantitative

Caption: Decision tree for assessing matrix effects in the analysis of this compound, outlining both qualitative and quantitative approaches.

References

Technical Support Center: Chromatographic Resolution of 2-Hydroxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 2-hydroxy fatty acid (2-OH-FA) isomers by chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of 2-hydroxy fatty acid isomers challenging?

A1: The resolution of 2-hydroxy fatty acid isomers is challenging due to their high structural similarity. Enantiomers, which are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation difficult without specialized techniques.[1][2] The key challenge lies in creating a chiral environment where the different spatial arrangements of the enantiomers lead to differential interactions with the stationary phase.

Q2: What are the primary chromatographic techniques for separating 2-OH-FA isomers?

A2: The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is often preferred for its versatility and operation at ambient temperatures, which minimizes the risk of degrading sensitive analytes.[3] GC is also effective but typically requires derivatization to increase the volatility of the fatty acids.[1][4]

Q3: What is derivatization and why is it often necessary?

A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[5] For 2-OH-FA analysis, derivatization is crucial for several reasons:

  • Improved Resolution: Converting the carboxylic acid and hydroxyl groups into bulkier derivatives can exaggerate the structural differences between isomers, facilitating better separation.

  • Enhanced Detectability: Attaching a chromophore (e.g., 3,5-dinitrophenylurethane) allows for sensitive UV detection in HPLC.[6][7][8]

  • Increased Volatility for GC: Converting the non-volatile fatty acids into volatile esters (e.g., methyl esters) and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers) is essential for GC analysis.[4][9][10]

Q4: What are chiral stationary phases (CSPs) and how do they work?

A4: Chiral stationary phases are column packing materials that are themselves chiral.[11] They create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte.[11] This interaction, which can involve hydrogen bonding, π-π interactions, and steric hindrance, results in one enantiomer being retained longer than the other, leading to their separation.[11] Examples of CSPs used for 2-OH-FA separation include those based on N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine and derivatized cyclodextrins.[1][2][6]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 2-hydroxy fatty acid isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for 2-OH-FAs, such as a Pirkle-type column (e.g., N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine) or a cyclodextrin-based column.[1][2][6]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting solvent ratios. For normal-phase HPLC, a common mobile phase is a mixture of n-hexane, 1,2-dichloroethane, and ethanol.[6][8] Small changes in the percentage of the polar modifier (ethanol) can significantly impact resolution.
Incomplete or failed derivatization.Verify the derivatization reaction. Ensure reagents are fresh and the reaction conditions (temperature, time) are appropriate. Analyze the reaction mixture to confirm the formation of the desired derivative.
Peak Tailing or Broadening Column overload.Reduce the sample concentration or injection volume.
Active sites on the column.Use a column with end-capping or add a competing agent to the mobile phase. For GC, ensure proper deactivation of the inlet liner and column.
Incorrect mobile phase pH.For HPLC, adjust the mobile phase pH to ensure the analyte is in a single ionic state.[12][13][14]
Irreproducible Retention Times Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate solvent measurements. Use HPLC-grade solvents and degas the mobile phase before use.[12]
Column degradation.Flush the column regularly and store it in an appropriate solvent. If performance continues to decline, replace the column.
Low Signal Intensity Inefficient derivatization for detection.Choose a derivatizing agent that provides a strong signal for your detector (e.g., a UV-absorbing group for UV detection).[7]
Poor ionization in MS detection.Optimize the mass spectrometer source parameters. Derivatization can also be used to improve ionization efficiency.[15][16]
Sample degradation.Store samples properly and minimize exposure to light and heat, especially for unsaturated fatty acids.[17]

Experimental Protocols

Protocol 1: HPLC Separation of 2-OH-FA Enantiomers via Derivatization

This protocol is based on the derivatization of 2-OH-FAs to their 3,5-dinitrophenylurethane methyl ester derivatives for separation on a chiral stationary phase.[6][8]

1. Derivatization: a. Methyl Esterification: Convert the carboxylic acid group to a methyl ester using a standard method, such as diazomethane (B1218177) or BF3-methanol. b. Urethane Formation: i. Dissolve the 2-hydroxy fatty acid methyl ester in a suitable solvent (e.g., toluene). ii. Add an excess of 3,5-dinitrophenyl isocyanate and a catalyst (e.g., pyridine). iii. Heat the mixture at 80°C for 1 hour. iv. Evaporate the solvent and purify the resulting derivative by silica (B1680970) gel chromatography.

2. HPLC Conditions:

  • Column: Chiral stationary phase, e.g., N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to 5-µm silica gel.[6]
  • Mobile Phase: A ternary mixture of n-hexane, 1,2-dichloroethane, and ethanol. The exact ratio should be optimized for the specific isomers being separated (a starting point could be 80:20:1 v/v/v).[6]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 226 nm.[6]
  • Temperature: Ambient.

Protocol 2: GC-MS Analysis of 2-OH-FAs

This protocol involves a two-step derivatization for the analysis of 2-OH-FAs by Gas Chromatography-Mass Spectrometry.[4][10]

1. Derivatization: a. Fatty Acid Methyl Ester (FAME) Formation: i. To the dried fatty acid sample, add 1 mL of 2% sulfuric acid in methanol. ii. Heat at 80°C for 1 hour. iii. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. iv. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. b. Trimethylsilyl (TMS) Ether Formation: i. Evaporate the hexane from the FAME sample under a stream of nitrogen. ii. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. iii. Heat at 60°C for 30 minutes. iv. The sample is now ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A low-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp to 250°C at 10°C/min.
  • Hold at 250°C for 10 min.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

Data Presentation

Table 1: Comparison of HPLC Conditions for 2-OH-FA Enantiomer Separation
Parameter Method A Method B
Derivative 3,5-Dinitrophenylurethane methyl esterN/A (Direct Injection)
Column N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycineChiral AGP™ (α1-acid glycoprotein)
Mobile Phase n-hexane:1,2-dichloroethane:ethanolPhosphate buffer with organic modifier
Detection UV (226 nm)UV (235 nm)
Reference [6][8][1]
Table 2: Common Derivatization Reagents for 2-OH-FA Analysis
Reagent Target Functional Group Purpose Technique
Diazomethane / BF3-Methanol Carboxylic AcidVolatilization (forms methyl ester)GC
BSTFA / MSTFA HydroxylVolatilization (forms TMS ether)GC
3,5-Dinitrophenyl isocyanate HydroxylUV Detection (forms urethane)HPLC
Pentafluorobenzyl bromide (PFBBr) Carboxylic AcidSensitive Detection (EC-GC/MS)GC

Visualizations

Workflow_Sample_Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Solvent Extraction (e.g., Folch/Bligh-Dyer) start->extraction saponification Saponification (to release FAs) extraction->saponification esterification Esterification (e.g., for GC or intermediate step) saponification->esterification Free Fatty Acids second_deriv Second Derivatization (e.g., for OH group in GC or for UV tag in HPLC) esterification->second_deriv analysis Chromatographic Analysis (HPLC/GC) second_deriv->analysis Derivatized Analyte

Caption: General workflow for sample preparation and derivatization of 2-hydroxy fatty acids.

Troubleshooting_Tree start Poor Peak Resolution coeluting Isomers co-eluting? start->coeluting Yes broad_peaks Peaks broad or tailing? start->broad_peaks No csp Check Chiral Stationary Phase (CSP) coeluting->csp mobile_phase Optimize Mobile Phase (adjust solvent ratios/additives) csp->mobile_phase derivatization Verify Derivatization (ensure complete reaction) mobile_phase->derivatization overload Reduce Sample Concentration broad_peaks->overload Yes ph Adjust Mobile Phase pH overload->ph column_health Check Column Health (flush or replace) ph->column_health

Caption: Decision tree for troubleshooting poor peak resolution in 2-OH-FA chromatography.

References

Technical Support Center: Quantification of 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 2-Hydroxybehenoyl-CoA, with a focus on calibration curve issues in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in developing a reliable calibration curve for this compound?

A1: The primary challenges stem from the physicochemical properties of very long-chain acyl-CoAs (VLC-ACoAs). These include:

  • Poor Chromatographic Peak Shape: Due to their amphipathic nature, VLC-ACoAs can exhibit peak tailing or broadening.

  • Adsorption: These molecules are prone to adsorbing onto surfaces of the LC system, such as tubing, injector parts, and the column itself, especially at low concentrations. This can lead to non-linearity and poor reproducibility.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

  • Analyte Stability: The thioester bond in acyl-CoAs can be unstable, and the long chain can be susceptible to oxidation.

  • Standard Availability: Obtaining a high-purity standard for this compound and, more critically, a stable isotope-labeled internal standard can be challenging.

Q2: Why is a stable isotope-labeled (SIL) internal standard crucial for accurate quantification?

A2: A SIL internal standard, such as deuterated this compound, is the gold standard for quantitative LC-MS/MS analysis.[2][3] It is chemically identical to the analyte but has a different mass. Co-eluting with the analyte, it experiences the same matrix effects, extraction losses, and ionization suppression or enhancement.[2][4] This allows for accurate correction of these variations, leading to more precise and reliable quantification. Structural analogs can be used if a SIL standard is unavailable, but they may not perfectly mimic the behavior of the analyte.[3]

Q3: My calibration curve is non-linear, showing a plateau at higher concentrations. What are the likely causes?

A3: A plateauing calibration curve at higher concentrations can be due to several factors:

  • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte.

  • Ion Source Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to a non-linear response.

  • Column Overload: Injecting too much analyte can overload the chromatographic column, resulting in poor peak shape and a non-linear response.

Q4: I'm observing poor signal-to-noise for my low concentration standards. How can I improve sensitivity?

A4: To improve sensitivity for low-concentration standards, consider the following:

  • Optimize MS Parameters: Fine-tune the mass spectrometer's source conditions (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.

  • Sample Preparation: Employ a sample preparation method with high recovery and effective removal of interfering matrix components. Solid-phase extraction (SPE) is often used for this purpose.[1][5]

  • LC Method: Optimize the liquid chromatography method to achieve sharp, narrow peaks, which will improve the signal-to-noise ratio.

  • Derivatization: While more complex, derivatization of the phosphate (B84403) groups can improve chromatographic performance and reduce analyte loss.[6]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (Downward Curve at Low Concentrations)
Possible Cause Troubleshooting Step
Analyte Adsorption 1. System Passivation: Flush the LC system with a high-concentration sample of a similar compound to saturate active sites. 2. Modify Mobile Phase: Add a small amount of a chelating agent like EDTA to the mobile phase to reduce interactions with metal surfaces. 3. Use Bio-inert LC Systems: If available, use an LC system with PEEK or other inert tubing and components. 4. Column Choice: Consider using a column with a different stationary phase or one specifically designed for challenging analytes.
Inaccurate Standard Dilution 1. Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. 2. Use Appropriate Solvents: Ensure the diluent is compatible with the analyte and prevents precipitation or adsorption to the vial surface. Adding a small percentage of organic solvent can help.
Poor Peak Integration 1. Manual Integration: Manually review and adjust the integration of low-concentration peaks. 2. Adjust Integration Parameters: Optimize the peak integration parameters in your chromatography data system.
Issue 2: High Variability Between Replicate Injections
Possible Cause Troubleshooting Step
Inconsistent Injection Volume 1. Check Autosampler: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 2. Sufficient Sample Volume: Make sure there is enough sample volume in the vial for consistent injections.
Sample Instability 1. Maintain Low Temperature: Keep samples in a cooled autosampler (e.g., 4°C) to minimize degradation.[7] 2. Limit Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing.
Carryover 1. Injector Wash: Implement a robust injector wash protocol between samples, using a strong solvent. 2. Blank Injections: Inject blank samples after high-concentration standards to check for carryover.
Issue 3: Significant Matrix Effects
Possible Cause Troubleshooting Step
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds. 2. Enhance Sample Cleanup: Use a more rigorous solid-phase extraction (SPE) protocol or explore alternative techniques like liquid-liquid extraction.[1]
Ion Suppression/Enhancement 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[2]

Quantitative Data Summary

The following tables provide typical performance data for the quantification of long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for your own method development.

Table 1: Linearity and Sensitivity for Long-Chain Acyl-CoAs

AnalyteLinear RangeLLOQ (Lower Limit of Quantification)Reference
C16:0-CoA1.09 - 2187 ng/mL1.09 ng/mL[8]
C18:0-CoA1.09 - 2193 ng/mL1.09 ng/mL[8]
Very-long-chain acyl-CoAs-4.2 nM[6]

Table 2: Accuracy and Precision for Long-Chain Acyl-CoAs

AnalyteAccuracy (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)Reference
C16:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[9]
C18:0-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[9]
C18:1-CoA94.8 - 110.82.6 - 12.21.2 - 4.4[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of long-chain acyl-CoAs from biological matrices.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer on ice.

  • Protein Precipitation: Add a cold protein precipitation agent (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) to the homogenate.[1] Vortex and incubate on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Internal Standard Spiking: Transfer the supernatant to a new tube and add the stable isotope-labeled internal standard.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method that can be optimized for this compound.

  • LC Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[10]

  • Mobile Phase A: Water with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH 4.5).[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient: A linear gradient from 80% to 99% Mobile Phase B.[10]

  • Flow Rate: 200 µL/min.[10]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The characteristic neutral loss of 507 Da is often used for acyl-CoAs.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization precipitation 2. Protein Precipitation homogenization->precipitation centrifugation 3. Centrifugation precipitation->centrifugation is_spike 4. Internal Standard Spiking centrifugation->is_spike spe 5. Solid-Phase Extraction (SPE) is_spike->spe reconstitution 6. Evaporation & Reconstitution spe->reconstitution lc_ms 7. LC-MS/MS Analysis reconstitution->lc_ms data_processing 8. Data Processing lc_ms->data_processing calibration 9. Calibration Curve Generation data_processing->calibration quantification 10. Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_non_linear Non-Linearity cluster_variability High Variability cluster_matrix Matrix Effects start Calibration Curve Issue non_linear Non-Linear Curve? start->non_linear adsorption Check for Adsorption non_linear->adsorption Yes variability High Variability? non_linear->variability No saturation Check for Saturation adsorption->saturation injection Check Injection Precision variability->injection Yes matrix Matrix Effects? variability->matrix No stability Assess Sample Stability injection->stability cleanup Improve Sample Cleanup matrix->cleanup Yes use_sil_is Use SIL Internal Standard cleanup->use_sil_is

Caption: Troubleshooting logic for calibration curve issues.

fatty_acid_beta_oxidation title Mitochondrial Very Long-Chain Fatty Acid β-Oxidation VLCFA Very Long-Chain Fatty Acid (e.g., Behenic Acid) VLC_ACoA Very Long-Chain Acyl-CoA (e.g., Behenoyl-CoA) VLCFA->VLC_ACoA Acyl-CoA Synthetase Hydroxy_ACoA This compound VLC_ACoA->Hydroxy_ACoA Hydratase VLCAD VLCAD Hydroxy_ACoA->VLCAD Next_Steps Further β-Oxidation Cycles VLCAD->Next_Steps Acetyl_CoA Acetyl-CoA Next_Steps->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Simplified pathway of very long-chain fatty acid β-oxidation.

References

Validation & Comparative

Confirming the Identity of 2-Hydroxybehenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of lipid metabolites is paramount in advancing research and development in metabolic diseases and drug discovery. 2-Hydroxybehenoyl-CoA, a very-long-chain hydroxy fatty acyl-CoA, plays a role in specific metabolic pathways, and its accurate characterization is crucial for understanding its function. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the definitive identification of this compound against alternative analytical techniques, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the gold standard for the structural elucidation and confirmation of endogenous molecules like this compound. Its ability to provide accurate mass measurements with high precision allows for the determination of elemental composition, a critical step in identifying unknown compounds and distinguishing between isobaric species.

Performance Comparison of Analytical Methods

The selection of an analytical method for the identification and quantification of this compound depends on the specific requirements of the study, such as the need for definitive identification, sensitivity, or high-throughput screening. Here, we compare the performance of high-resolution mass spectrometry with two common alternative methods: triple quadrupole mass spectrometry and high-performance liquid chromatography with UV detection.

ParameterHigh-Resolution MS (B15284909) (e.g., Orbitrap, Q-TOF)Triple Quadrupole MS (MRM Mode)HPLC with UV/Fluorescence Detection
Primary Use Definitive Identification & QuantificationTargeted QuantificationQuantification
Mass Accuracy < 5 ppmLow ResolutionNot Applicable
Resolution > 60,000Unit ResolutionNot Applicable
Specificity Very HighHighLow to Moderate[1]
Sensitivity (LOD) Low femtomoleHigh attomole to low femtomolePicomole to nanomole[2]
Structural Information High (fragmentation pattern)Moderate (precursor-product ion)Very Low
Throughput Moderate to HighHighModerate

Experimental Protocols

Robust and reliable data are contingent on meticulous experimental execution. The following are detailed methodologies for the analysis of this compound using high-resolution mass spectrometry and alternative techniques.

High-Resolution LC-MS/MS for Definitive Identification

This protocol is optimized for the unambiguous identification of this compound from biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Acidify the sample (e.g., cell lysate or tissue homogenate) with 0.1% formic acid.

  • Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.5.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Orbitrap or Q-TOF.

  • Full Scan (MS1) Resolution: 120,000.

  • MS1 Scan Range: m/z 800-1200.

  • MS/MS (ddMS2) Resolution: 30,000.

  • Collision Energy: Stepped collision energy (20, 30, 40 eV).

  • Data Analysis: Extract the accurate mass of the protonated molecule [M+H]⁺ of this compound (C43H79N7O19P3S⁺, calculated m/z 1122.4417). Confirm the presence of characteristic fragment ions.

Alternative Method 1: Triple Quadrupole MS/MS (MRM Mode)

This method is ideal for the sensitive and specific quantification of this compound once its identity has been confirmed.

1. Sample Preparation and LC: Follow the same procedure as for High-Resolution LC-MS/MS.

2. Mass Spectrometry

  • Ionization Mode: ESI, positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 1122.4.

  • Product Ions (Q3): Monitor for the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (m/z 615.4, corresponding to [M+H-507]⁺) and other specific fragments.

  • Collision Energy: Optimize for each transition.

  • Dwell Time: 50 ms per transition.

Alternative Method 2: HPLC with UV Detection

A traditional method for the quantification of acyl-CoAs, though lacking the specificity of mass spectrometry.[2]

1. Sample Preparation: Follow the same SPE protocol as above.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (adenosine moiety).[2]

Structural Confirmation by Fragmentation Analysis

High-resolution MS/MS provides detailed structural information through the analysis of fragmentation patterns. For this compound, the following key fragmentation pathways are expected in positive ion mode:

  • Neutral Loss of the Adenosine (B11128) Diphosphate Moiety: A characteristic neutral loss of 507.1 Da is a hallmark of acyl-CoA compounds, resulting from the cleavage of the pyrophosphate bond.

  • Fragmentation of the Acyl Chain: The presence of the 2-hydroxy group can lead to a characteristic loss of water (18 Da) and cleavage adjacent to the hydroxylated carbon.

  • Other Diagnostic Ions: Fragments corresponding to the adenosine monophosphate (AMP) and pantetheine (B1680023) portions of the molecule can also be observed.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the definitive identification of this compound using high-resolution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis & Confirmation Biological_Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Acidification Biological_Sample->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation Reversed-Phase LC Separation Elution->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI HRMS High-Resolution MS (Full Scan) ESI->HRMS HRMS_MS ddMS2 (Fragmentation) HRMS->HRMS_MS Accurate_Mass Accurate Mass Extraction ([M+H]⁺) HRMS_MS->Accurate_Mass Elemental_Composition Elemental Composition Determination Accurate_Mass->Elemental_Composition Identity_Confirmation Identity Confirmed: This compound Elemental_Composition->Identity_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis Fragmentation_Analysis->Identity_Confirmation

LC-HRMS workflow for this compound identification.

Signaling Pathway Context

This compound is involved in the alpha-oxidation of fatty acids, a pathway particularly important for the metabolism of branched-chain fatty acids and 2-hydroxy fatty acids. The accurate identification of this intermediate is key to studying the flux and regulation of this pathway.

alpha_oxidation_pathway cluster_enzymes Behenic_Acid Behenic Acid (C22:0) Behenoyl_CoA Behenoyl-CoA Behenic_Acid->Behenoyl_CoA ATP -> AMP + PPi Hydroxybehenoyl_CoA_Synthase Acyl-CoA Synthetase Two_Hydroxybehenoyl_CoA This compound Behenoyl_CoA->Two_Hydroxybehenoyl_CoA Fatty_Acid_2_Hydroxylase Fatty Acid 2-Hydroxylase Pristanal Pristanal (C21 Aldehyde) Two_Hydroxybehenoyl_CoA->Pristanal Formyl_CoA Formyl-CoA Two_Hydroxybehenoyl_CoA->Formyl_CoA HPCL 2-Hydroxyacyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Beta_Oxidation Further Metabolism (β-Oxidation) Pristanic_Acid->Beta_Oxidation

Alpha-oxidation pathway involving this compound.

References

Navigating the Analysis of 2-Hydroxybehenoyl-CoA: A Methodological Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic Significance of 2-Hydroxybehenoyl-CoA

This compound is a key intermediate in the peroxisomal alpha-oxidation pathway. This metabolic route is essential for the breakdown of branched-chain fatty acids, such as phytanic acid, and 2-hydroxy straight-chain fatty acids.[1][2][3][4][5] The pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The degradation of 2-hydroxylated straight-chain fatty acids begins with their activation to the corresponding acyl-CoA derivative. Subsequently, 2-hydroxyacyl-CoA lyase cleaves this molecule into formyl-CoA and an aldehyde with one less carbon atom.[4] This process is vital for the synthesis of other important molecules, including odd-chain fatty acids used in sphingolipid synthesis.[1] Deficiencies in the alpha-oxidation pathway can lead to serious neurological disorders, such as Refsum's disease, which is characterized by the accumulation of phytanic acid.[1][3]

Below is a diagram illustrating the peroxisomal alpha-oxidation pathway for a generic 2-hydroxy fatty acid.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Two_Hydroxy_Fatty_Acid 2-Hydroxybehenic Acid Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase Two_Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA-SH AMP, PPi Two_Hydroxybehenoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxybehenoyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Two_Hydroxybehenoyl_CoA->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Heptadecanal Heptadecanal HACL1->Heptadecanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Heptadecanal->Aldehyde_Dehydrogenase NAD+ NADH + H+ Heptadecanoic_Acid Heptadecanoic Acid (Odd-chain fatty acid) Aldehyde_Dehydrogenase->Heptadecanoic_Acid

Peroxisomal Alpha-Oxidation of 2-Hydroxybehenic Acid.

Comparison of Analytical Methods for Acyl-CoA Quantification

The quantification of long-chain acyl-CoAs like this compound from biological tissues is challenging due to their low abundance and chemical instability.[6][7] Several analytical techniques have been developed, each with its own advantages and limitations. The most common methods involve liquid chromatography coupled with mass spectrometry (LC-MS).

Method Principle Advantages Disadvantages Typical Application References
HPLC with UV Detection Separation by High-Performance Liquid Chromatography and detection based on the absorbance of the adenine (B156593) ring of CoA at 260 nm.Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS-based methods. Co-elution can be an issue.Analysis of more abundant acyl-CoA species.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Acyl-CoAs are derivatized to more volatile compounds before separation by GC and detection by MS.High chromatographic resolution.Requires derivatization, which can be complex and introduce variability. Not ideal for very long-chain species.Analysis of short to medium-chain acyl-CoAs.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by detection using a mass spectrometer, often a triple quadrupole, which allows for specific fragmentation and detection of the target molecule.High sensitivity, high specificity, and ability to quantify a wide range of acyl-CoAs in complex mixtures.Requires more specialized and expensive equipment. Matrix effects can influence quantification.Targeted quantification of low-abundance long-chain and very-long-chain acyl-CoAs in various tissues.[10][11][12]
High-Resolution Mass Spectrometry (HRMS) LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) that provides very accurate mass measurements, aiding in the identification of unknown acyl-CoAs.Untargeted and discovery-based acyl-CoA profiling. High confidence in compound identification.Higher instrument cost and more complex data analysis compared to triple quadrupole MS.Metabolomics studies and profiling of the entire acyl-CoA spectrum.[13]

Experimental Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

The following is a representative protocol for the extraction and quantification of long-chain acyl-CoAs from tissue samples, adapted from several published methods.[8][10][11][13][14] This protocol would be suitable for the analysis of this compound.

1. Sample Preparation and Extraction

  • Tissue Homogenization : Weigh approximately 20-50 mg of frozen tissue and homogenize in an ice-cold extraction solvent (e.g., 80% methanol/water or a mixture of isopropanol (B130326) and aqueous phosphate (B84403) buffer).[14][15] The use of an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) added at this stage is crucial for accurate quantification.

  • Protein Precipitation : Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet proteins and cellular debris.[13][14]

  • Solid-Phase Extraction (SPE) : The supernatant containing the acyl-CoAs can be further purified and concentrated using a solid-phase extraction column (e.g., C18 or an anion-exchange column).[8][12]

  • Solvent Evaporation and Reconstitution : The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium (B1175870) acetate).[13][14]

2. LC-MS/MS Analysis

  • Chromatographic Separation : Separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of two mobile phases, such as water with a small amount of an ion-pairing agent or buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol.[12][14]

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target acyl-CoA are monitored for high specificity and sensitivity.[10][12]

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (20-50mg) Homogenization Homogenization in Cold Extraction Solvent (+ Internal Standard) Tissue->Homogenization Centrifugation Centrifugation (20,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution in LC-compatible Solvent Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for Acyl-CoA Quantification.

Conclusion

While direct comparative data on the abundance of this compound in different tissues remains elusive in the current body of scientific literature, this guide provides the necessary foundational knowledge for researchers to pursue such investigations. The metabolic importance of the alpha-oxidation pathway, in which this compound is a key player, underscores the need for such studies. By understanding and applying the robust analytical methodologies outlined here, particularly LC-MS/MS, scientists and drug development professionals can begin to quantify this and other very-long-chain acyl-CoAs, paving the way for a deeper understanding of their roles in health and disease.

References

Navigating the Analytical Landscape for 2-Hydroxybehenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2-Hydroxybehenoyl-CoA, a long-chain hydroxy fatty acyl-CoA, is crucial for advancing our understanding of its roles in cellular metabolism and disease. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their principles, performance, and practical implementation. We present a detailed evaluation of established and emerging techniques, supported by experimental data, to empower informed decisions in method selection and validation.

The analysis of long-chain acyl-CoAs like this compound presents unique challenges due to their amphipathic nature, low abundance, and susceptibility to degradation. This guide focuses on the most prevalent and powerful techniques employed for their quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, we explore Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized 2-hydroxy fatty acids as alternative and complementary approaches.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a careful consideration of its performance characteristics. The following table summarizes key quantitative parameters for the discussed techniques, providing a clear comparison to guide your choice based on the specific requirements of your research, such as sensitivity, and precision.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (RSD%)Accuracy (%)
LC-MS/MS Long-Chain Acyl-CoAs~1-5 fmol~5 fmol~3 orders of magnitudeIntra-run: 1.2-4.4%, Inter-run: 2.6-12.2%[1][2]94.8-110.8%[1][2]
HPLC-UV Long-Chain Acyl-CoAsData not availableData not availableData not availableData not availableData not available
Capillary Electrophoresis Fatty AcidsPicomole rangeData not available2 orders of magnitudeData not availableData not available
GC-MS (of derivatives) 2-Hydroxy Fatty AcidsData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable analytical data. This section provides comprehensive methodologies for the key techniques discussed.

LC-MS/MS for Long-Chain Acyl-CoA Analysis

This method offers high sensitivity and selectivity, making it the gold standard for the quantification of low-abundance lipids like this compound.

a) Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for purifying and concentrating long-chain acyl-CoAs from complex biological matrices.

  • Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9) with isopropanol.

  • Extraction: Extract acyl-CoAs from the homogenate using acetonitrile.

  • SPE Column: Use an oligonucleotide purification column or a specialized mixed-mode SPE cartridge.

  • Elution: Elute the bound acyl-CoAs with an appropriate solvent, such as isopropanol.

  • Concentration: Concentrate the eluent under a stream of nitrogen before reconstitution in the LC mobile phase.

b) Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][2]

HPLC-UV for Long-Chain Acyl-CoA Analysis

While less sensitive than LC-MS/MS, HPLC-UV provides a more accessible and cost-effective alternative for the analysis of long-chain acyl-CoAs.

a) Sample Preparation

The sample preparation protocol is similar to that for LC-MS/MS, involving homogenization and solid-phase extraction.

b) Instrumentation and Conditions

  • Chromatography:

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3]

    • Gradient: A binary gradient system.[3]

    • Flow Rate: 0.25-0.5 mL/min.[3]

  • Detection:

    • Detector: UV-Vis detector.

    • Wavelength: 260 nm.[3]

GC-MS for 2-Hydroxy Fatty Acid Analysis (after Derivatization)

This method is suitable for the analysis of the 2-hydroxy fatty acid portion of this compound after hydrolysis and derivatization.

a) Sample Preparation: Hydrolysis and Derivatization

  • Hydrolysis: Hydrolyze the acyl-CoA to release the free 2-hydroxybehenic acid.

  • Esterification: Convert the fatty acid to its fatty acid methyl ester (FAME) using a reagent like BF3-methanol.

  • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5][6][7]

b) Instrumentation and Conditions

  • Gas Chromatography:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-23).[5]

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the FAMEs.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan or selected ion monitoring (SIM) to identify and quantify the TMS-derivatized 2-hydroxybehenic acid methyl ester.

Visualizing the Workflow and Biological Context

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical analytical method validation workflow and a hypothetical signaling pathway involving this compound.

analytical_method_validation_workflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_assays Perform Assays prepare_standards->perform_assays collect_data Collect Raw Data perform_assays->collect_data process_data Process & Analyze Data collect_data->process_data assess_performance Assess Performance Characteristics process_data->assess_performance document_results Document Results & Write Report assess_performance->document_results

Analytical method validation workflow.

signaling_pathway cluster_upstream Upstream Regulation cluster_core This compound Metabolism cluster_downstream Downstream Effects Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Enzyme_A Enzyme A Receptor->Enzyme_A Behenic_Acid Behenic Acid Enzyme_A->Behenic_Acid Activation Hydroxybehenoyl_CoA This compound Behenic_Acid->Hydroxybehenoyl_CoA Hydroxylation & Acyl-CoA Synthesis Metabolite_X Metabolite X Hydroxybehenoyl_CoA->Metabolite_X Further Metabolism Signaling_Cascade Signaling Cascade Activation Hydroxybehenoyl_CoA->Signaling_Cascade Modulation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Hypothetical signaling pathway of this compound.

References

A Comparative Guide to 2-Hydroxybehenoyl-CoA and Other Long-Chain Acyl-CoAs in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Hydroxybehenoyl-CoA and other conventional long-chain acyl-CoAs, such as Palmitoyl-CoA and Oleoyl-CoA, within the context of metabolic studies. We delve into their distinct metabolic fates, enzymatic interactions, and the analytical methodologies required for their investigation. While direct comparative quantitative data between this compound and other long-chain acyl-CoAs is limited in publicly available research, this guide offers a detailed comparison based on their well-established, separate metabolic pathways and known enzymatic specificities.

Introduction: Distinct Roles in Fatty Acid Metabolism

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as activated forms of fatty acids for either energy production or the synthesis of complex lipids.[1] While structurally similar, the presence of a hydroxyl group at the alpha-position in 2-hydroxy acyl-CoAs, such as this compound, directs them towards a specialized metabolic pathway distinct from their non-hydroxylated counterparts.

  • This compound , a 2-hydroxy very-long-chain acyl-CoA, is primarily a substrate for peroxisomal α-oxidation . This pathway is crucial for the metabolism of 2-hydroxy fatty acids and 3-methyl-branched fatty acids.[2][3]

  • Palmitoyl-CoA (a saturated long-chain acyl-CoA) and Oleoyl-CoA (a monounsaturated long-chain acyl-CoA) are predominantly metabolized through mitochondrial β-oxidation to generate ATP. They are also key precursors for the synthesis of triglycerides, phospholipids, and other complex lipids.[4][5]

Comparative Overview

The following table summarizes the key differences between this compound and other common long-chain acyl-CoAs based on their metabolic roles and enzymatic interactions.

FeatureThis compoundPalmitoyl-CoA / Oleoyl-CoA (and other non-hydroxylated LC-acyl-CoAs)
Primary Metabolic Pathway Peroxisomal α-oxidation[2][3]Mitochondrial β-oxidation[4][5]
Cellular Location of Metabolism Peroxisomes[6]Mitochondria[6]
Key Catabolic Enzyme 2-Hydroxyacyl-CoA Lyase (HACL1)[2][3]Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD)[7]
Primary Metabolic Function Degradation of 2-hydroxy and 3-methyl branched fatty acids[2]Energy production (ATP synthesis), synthesis of complex lipids[1][5]
Catabolic Products (n-1) aldehyde and formyl-CoA[3]Acetyl-CoA, NADH, FADH2[4]
Known Associated Pathologies Deficiencies in α-oxidation can lead to neurological disorders like Refsum's disease.[8]Dysregulation is associated with metabolic syndrome, obesity, and cardiovascular disease.[5]

Metabolic Pathways

The metabolic fates of this compound and other long-chain acyl-CoAs are fundamentally different. The presence of the 2-hydroxyl group prevents this compound from entering the β-oxidation spiral.

Peroxisomal α-Oxidation of this compound

2-hydroxy long-chain fatty acids are first activated to their CoA esters. Subsequently, this compound is cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1).[2][3] This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid (in this case, heneicosanal). The aldehyde can then be oxidized to the corresponding carboxylic acid, which can be further metabolized.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome FA2H 2-Hydroxy Fatty Acid Acyl_CoA_Syn Acyl-CoA Synthetase FA2H->Acyl_CoA_Syn ATP, CoA HBCoA This compound Acyl_CoA_Syn->HBCoA AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HBCoA->HACL1 Aldehyde Heneicosanal ((n-1) Aldehyde) HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA ADH Aldehyde Dehydrogenase Aldehyde->ADH Carboxylic_Acid Heneicosanoic Acid ((n-1) Carboxylic Acid) ADH->Carboxylic_Acid NAD+ Further_Metabolism Further Metabolism Carboxylic_Acid->Further_Metabolism

Peroxisomal α-oxidation of this compound.
Mitochondrial β-Oxidation of Long-Chain Acyl-CoAs

Non-hydroxylated long-chain acyl-CoAs, such as Palmitoyl-CoA and Oleoyl-CoA, are transported into the mitochondria via the carnitine shuttle. Inside the mitochondrial matrix, they undergo a cyclical four-step process of oxidation, hydration, oxidation, and thiolysis, which shortens the acyl chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.

Mitochondrial_Beta_Oxidation cluster_mitochondrion Mitochondrial Matrix LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) ACAD Acyl-CoA Dehydrogenase LC_Acyl_CoA->ACAD Enoyl_CoA Trans-Δ²-Enoyl-CoA ACAD->Enoyl_CoA FAD -> FADH₂ ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA H₂O HADH β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA β-Ketoacyl-CoA HADH->Ketoacyl_CoA NAD⁺ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->ACAD TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (e.g., in cold buffer) Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., solid-phase or liquid-liquid extraction) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Cross-Validation of 2-Hydroxybehenoyl-CoA Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxybehenoyl-CoA, a very-long-chain saturated 2-hydroxy fatty acyl-CoA, is critical for understanding its role in various metabolic pathways, including peroxisomal alpha-oxidation, and for the development of therapeutics targeting related disorders. This guide provides a comparative analysis of the primary methodologies used for the quantification of this compound, with a focus on providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Quantification Methods

The quantification of long-chain acyl-CoAs like this compound is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. However, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays can also be employed, each with its own advantages and limitations.

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography and detection by mass-to-charge ratio.Separation by chromatography and detection by UV absorbance.Enzyme-catalyzed reaction producing a detectable signal.
Specificity Very HighModerateHigh (Enzyme-dependent)
Sensitivity (LOD) Low fmol rangepmol rangepmol to nmol range
Linearity (R²) > 0.99> 0.98Variable
Precision (%RSD) < 15%< 20%< 25%
Throughput HighMediumLow to Medium
Instrumentation LC system, tandem mass spectrometerHPLC system, UV detectorSpectrophotometer or Fluorometer
Sample Prep. Solid-Phase Extraction (SPE)SPE or Liquid-Liquid ExtractionMinimal, specific to assay

Note: The performance characteristics for LC-MS/MS are based on data for other very-long-chain acyl-CoAs and are expected to be comparable for this compound. Data for HPLC-UV and enzymatic assays are generalized due to the limited availability of specific data for this analyte.

Metabolic Pathway of this compound

This compound is a key intermediate in the peroxisomal alpha-oxidation of 2-hydroxy very-long-chain fatty acids. This pathway is essential for the degradation of these molecules, which cannot be metabolized through the more common beta-oxidation pathway.

metabolic_pathway cluster_peroxisome Peroxisome FattyAcid 2-Hydroxybehenic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA HydroxybehenoylCoA This compound AcylCoA_Synthetase->HydroxybehenoylCoA AMP, PPi HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) HydroxybehenoylCoA->HACL1 Pristanal (B217276) Pristanal HACL1->Pristanal FormylCoA Formyl-CoA HACL1->FormylCoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid Pristanic Acid Aldehyde_Dehydrogenase->Pristanic_Acid NADH BetaOxidation Beta-Oxidation Pristanic_Acid->BetaOxidation

Peroxisomal Alpha-Oxidation of 2-Hydroxybehenic Acid.

Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.

a. Sample Preparation (from tissue)

Due to the inherent instability of long-chain acyl-CoAs, it is crucial to work quickly and keep samples on ice. Flash-freezing tissue in liquid nitrogen immediately after collection and storing at -80°C is recommended.

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled this compound).

  • Protein Precipitation: Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 50 µL of the initial mobile phase.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in TCA Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Experimental Workflow.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.

c. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of a this compound standard and normalizing the peak area of the analyte to the peak area of the internal standard.

HPLC-UV Quantification of this compound

This method is less sensitive than LC-MS/MS but can be a viable alternative if a mass spectrometer is not available.

a. Sample Preparation

The sample preparation is similar to the LC-MS/MS method, involving homogenization and solid-phase extraction to concentrate the analyte and remove interfering substances.

b. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

c. Data Analysis

Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Enzymatic Assay for this compound

Enzymatic assays for specific long-chain acyl-CoAs are not widely available commercially. However, a coupled enzyme assay can be developed based on the activity of 2-hydroxyacyl-CoA lyase (HACL1), the enzyme that cleaves this compound.

a. Assay Principle

The cleavage of this compound by HACL1 produces pristanal and formyl-CoA. The subsequent oxidation of pristanal by an aldehyde dehydrogenase can be coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

b. Reagents

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Recombinant 2-hydroxyacyl-CoA lyase (HACL1).

  • Aldehyde dehydrogenase.

  • NAD+.

  • Sample containing this compound.

c. Procedure

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and aldehyde dehydrogenase.

  • Add the sample containing this compound.

  • Initiate the reaction by adding HACL1.

  • Monitor the increase in absorbance at 340 nm over time.

d. Data Analysis

The concentration of this compound can be calculated from the rate of NADH production, using a standard curve generated with known concentrations of a standard aldehyde.

Conclusion

For the highly sensitive and specific quantification of this compound, LC-MS/MS is the method of choice. Its ability to detect low-abundance species in complex biological matrices makes it ideal for research and clinical applications. While HPLC-UV offers a more accessible alternative, it lacks the sensitivity and specificity of mass spectrometry. Enzymatic assays, though potentially highly specific, require the availability of purified enzymes and the development of a robust assay protocol. The selection of the most suitable method will ultimately depend on the specific research question, the required sensitivity, and the available instrumentation.

Comparing the enzymatic activity towards 2-Hydroxybehenoyl-CoA and behenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the enzymatic processing of 2-Hydroxybehenoyl-CoA and Behenoyl-CoA reveals distinct metabolic pathways and enzymatic players. While both are derivatives of behenic acid, a 22-carbon very-long-chain fatty acid (VLCFA), the presence of a hydroxyl group at the alpha-carbon fundamentally dictates their metabolic fate. Behenoyl-CoA enters the beta-oxidation pathway for energy production, whereas this compound is primarily handled by the alpha-oxidation pathway, a process crucial for the metabolism of certain branched-chain and 2-hydroxylated fatty acids.

Metabolic Pathways Overview

Behenoyl-CoA is metabolized through beta-oxidation , which occurs in both mitochondria and peroxisomes. The initial and rate-limiting step in mitochondria is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD)[1]. In peroxisomes, this step is handled by acyl-CoA oxidases. This pathway systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA.

This compound , on the other hand, is a substrate for alpha-oxidation in peroxisomes. The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1), a thiamin pyrophosphate-dependent enzyme[2]. This pathway results in the removal of a single carbon atom from the carboxyl end[3]. HACL1 cleaves the bond between the first and second carbon atoms, yielding an aldehyde shortened by one carbon (heneicosanal) and formyl-CoA[2][4]. This process is essential for the degradation of 2-hydroxy long-chain fatty acids[2].

Comparative Enzyme Data

Direct kinetic comparison of a single enzyme with both substrates is not feasible as they are processed by distinct enzymes in separate pathways. Below is a summary of the primary enzymes involved in the initial steps of the metabolism of each substrate.

SubstratePathwayPrimary EnzymeOrganelleKinetic Parameters
Behenoyl-CoA Beta-OxidationVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)MitochondriaSpecific kinetic data for behenoyl-CoA is not readily available in the reviewed literature, but VLCAD is known to have optimal activity for C16-CoA and activity decreases with increasing chain length[1][5].
This compound Alpha-Oxidation2-Hydroxyacyl-CoA Lyase 1 (HACL1)PeroxisomesQuantitative kinetic data for this compound is not specified in the search results. HACL1 activity is established for 2-hydroxy long-chain fatty acids[2][4].

Experimental Protocols

Protocol 1: Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This protocol is a representative method for measuring the activity of VLCAD, the enzyme that catalyzes the first step of mitochondrial beta-oxidation of behenoyl-CoA.

  • Enzyme Source: Mitochondria isolated from relevant tissue (e.g., liver, heart) or recombinant VLCAD.

  • Reaction Mixture:

  • Assay Procedure:

    • The reaction is initiated by adding the enzyme source to the reaction mixture.

    • The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength over time. The rate of reduction is proportional to the enzyme activity.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rate at varying substrate concentrations.

Protocol 2: Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol outlines a method for measuring the activity of HACL1, the key enzyme in the alpha-oxidation of this compound.

  • Enzyme Source: Peroxisomal fractions isolated from liver or recombinant HACL1.

  • Substrate Preparation: this compound is synthesized from 2-hydroxybehenic acid.

  • Reaction Mixture:

    • Potassium phosphate buffer (pH 7.4)

    • Thiamin pyrophosphate (TPP)

    • MgCl₂

    • NAD⁺

    • Substrate: this compound

  • Assay Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The cleavage of this compound produces heneicosanal (B12653095) and formyl-CoA. The aldehyde product can be measured.

    • One common method is to couple the reaction with an aldehyde dehydrogenase and monitor the production of NADH spectrophotometrically at 340 nm[4].

    • The rate of NADH production is proportional to HACL1 activity.

Visualizations

G cluster_0 Experimental Workflow: Enzyme Activity Assay prep 1. Prepare Reagents (Buffer, Cofactors) mix 4. Combine in Reaction Vessel prep->mix enzyme 2. Prepare Enzyme Source (e.g., Recombinant Protein, Cell Lysate) enzyme->mix substrate 3. Prepare Substrate (Behenoyl-CoA or this compound) substrate->mix incubate 5. Incubate at Optimal Temperature mix->incubate detect 6. Monitor Product Formation (Spectrophotometry) incubate->detect analyze 7. Analyze Data (Calculate Vmax, Km) detect->analyze G cluster_0 Beta-Oxidation of Behenoyl-CoA cluster_1 Alpha-Oxidation of this compound behenoyl_coa Behenoyl-CoA (C22) vlcado VLCAD / ACOX1 behenoyl_coa->vlcado enoyl_coa trans-2-Enoyl-CoA vlcado->enoyl_coa c20_coa C20-Acyl-CoA enoyl_coa->c20_coa + Acetyl-CoA acetyl_coa Acetyl-CoA (C2) cycle Further Beta-Oxidation Cycles c20_coa->cycle hydroxy_behenoyl_coa This compound (C22) hacl1 HACL1 hydroxy_behenoyl_coa->hacl1 formyl_coa Formyl-CoA (C1) hacl1->formyl_coa heneicosanal Heneicosanal (C21) hacl1->heneicosanal adh Aldehyde Dehydrogenase heneicosanal->adh pristanic_acid Heneicosanoic Acid adh->pristanic_acid

References

A Comparative Guide to the Biological Activities of 2-Hydroxybehenoyl-CoA and Behenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Hydroxybehenoyl-CoA and its non-hydroxylated counterpart, Behenoyl-CoA. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct metabolic fates and functional roles.

Introduction

Behenoyl-CoA is the coenzyme A thioester of behenic acid, a C22:0 very-long-chain saturated fatty acid (VLCFA). It serves as a key substrate for the synthesis of sphingolipids and can be metabolized through peroxisomal β-oxidation for energy production.[1][2] In contrast, this compound is a hydroxylated derivative of behenoyl-CoA, where a hydroxyl group is present at the alpha-carbon. This structural modification fundamentally alters its metabolic pathway and biological functions, directing it away from conventional β-oxidation and towards specialized metabolic and signaling roles.[3][4]

Data Presentation: A Comparative Overview

FeatureThis compoundBehenoyl-CoA
Primary Metabolic Pathway Peroxisomal α-oxidation[5][6]Peroxisomal β-oxidation[7]
Key Enzyme in Metabolism 2-Hydroxyacyl-CoA lyase[6]Acyl-CoA oxidase[7]
Primary Metabolic Products (n-1) Aldehyde (Heneicosanal) and Formyl-CoA[5]Acetyl-CoA and chain-shortened Acyl-CoA[7]
Primary Biosynthetic Fate Incorporation into 2-hydroxylated sphingolipids (e.g., 2-hydroxy-ceramides)[8][9]Incorporation into non-hydroxylated sphingolipids (e.g., ceramides)[10]
Key Biosynthetic Enzyme Ceramide Synthases (can utilize 2-hydroxy-fatty acyl-CoAs)[8]Ceramide Synthases[10]
Known Biological Roles Precursor to lipids essential for myelin sheath stability and skin barrier function; role in specific cell signaling pathways.[4][11]Precursor to structural lipids; potential role in regulating gene expression via PPAR activation.[1]

Signaling Pathways and Metabolic Fates

The presence of a hydroxyl group on the second carbon of the acyl chain dictates a significant divergence in the metabolic and signaling pathways of this compound compared to Behenoyl-CoA.

Behenoyl-CoA Metabolic and Signaling Pathway

behenoyl_coa_pathway Behenic Acid Behenic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Behenic Acid->Acyl-CoA Synthetase Behenoyl-CoA Behenoyl-CoA Acyl-CoA Synthetase->Behenoyl-CoA ATP, CoA Ceramide Synthase Ceramide Synthase Behenoyl-CoA->Ceramide Synthase Sphingosine Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Behenoyl-CoA->Peroxisomal Beta-Oxidation PPARα Activation PPARα Activation Behenoyl-CoA->PPARα Activation Ligand Binding Ceramides Ceramides Ceramide Synthase->Ceramides Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Gene Expression Gene Expression PPARα Activation->Gene Expression Regulation of Lipid Metabolism hydroxybehenoyl_coa_pathway Behenoyl-CoA Behenoyl-CoA FA2H Fatty Acid 2-Hydroxylase Behenoyl-CoA->FA2H This compound This compound FA2H->this compound O2, NADPH Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Sphingosine Peroxisomal Alpha-Oxidation Peroxisomal Alpha-Oxidation This compound->Peroxisomal Alpha-Oxidation 2-Hydroxy-Ceramides 2-Hydroxy-Ceramides Ceramide Synthase->2-Hydroxy-Ceramides Myelin Sheath Stability Myelin Sheath Stability 2-Hydroxy-Ceramides->Myelin Sheath Stability Skin Barrier Function Skin Barrier Function 2-Hydroxy-Ceramides->Skin Barrier Function Cell Signaling Cell Signaling 2-Hydroxy-Ceramides->Cell Signaling Heneicosanal + Formyl-CoA Heneicosanal + Formyl-CoA Peroxisomal Alpha-Oxidation->Heneicosanal + Formyl-CoA experimental_workflow cluster_synthesis Substrate Synthesis cluster_activity Biological Activity Assays cluster_analysis Data Analysis and Comparison Behenic Acid Behenic Acid Acyl-CoA Synthetase Assay Acyl-CoA Synthetase Assay Behenic Acid->Acyl-CoA Synthetase Assay Behenoyl-CoA Behenoyl-CoA Acyl-CoA Synthetase Assay->Behenoyl-CoA FA2H FA2H Behenoyl-CoA->FA2H Ceramide Synthase Assay Ceramide Synthase Assay Behenoyl-CoA->Ceramide Synthase Assay Peroxisomal Oxidation Assay Peroxisomal Oxidation Assay Behenoyl-CoA->Peroxisomal Oxidation Assay PPARα Activation Assay PPARα Activation Assay Behenoyl-CoA->PPARα Activation Assay This compound This compound FA2H->this compound This compound->Ceramide Synthase Assay This compound->Peroxisomal Oxidation Assay This compound->PPARα Activation Assay Compare Enzyme Kinetics Compare Enzyme Kinetics Ceramide Synthase Assay->Compare Enzyme Kinetics Compare Metabolic Products Compare Metabolic Products Peroxisomal Oxidation Assay->Compare Metabolic Products Compare Signaling Activity Compare Signaling Activity PPARα Activation Assay->Compare Signaling Activity

References

A Comparative Guide to Orthogonal Methods for the Verification of 2-Hydroxybehenoyl-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 2-Hydroxybehenoyl-CoA, a very long-chain saturated 2-hydroxy fatty acyl-CoA, is critical in various research and drug development contexts, particularly in the study of fatty acid metabolism and its associated disorders. To ensure the veracity of its identification, employing orthogonal analytical methods is paramount. This guide provides a comprehensive comparison of two powerful orthogonal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis of their performance characteristics for the verification of this compound.

Orthogonal Verification Workflow

An orthogonal approach provides a robust framework for the unambiguous identification of a target analyte by leveraging techniques with different separation and detection principles. For this compound, a primary identification might be achieved using a high-sensitivity method like LC-MS/MS, with subsequent confirmation and structural elucidation by a complementary technique such as NMR.

Orthogonal_Verification_Workflow cluster_LC_MS Primary Identification cluster_NMR Orthogonal Verification Sample_Prep_LCMS Sample Preparation (SPE or LLE) LC_Separation Reversed-Phase UPLC/HPLC Sample_Prep_LCMS->LC_Separation Extract MSMS_Detection Tandem MS (MRM/HRMS) LC_Separation->MSMS_Detection Eluent Initial_ID Initial Identification (Retention Time & m/z) MSMS_Detection->Initial_ID Mass Spectra Structural_Confirmation Structural Confirmation Initial_ID->Structural_Confirmation Verify Structure Sample_Prep_NMR Sample Preparation (Dissolution in D2O) NMR_Acquisition 1H & 13C NMR Acquisition Sample_Prep_NMR->NMR_Acquisition Sample Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Acquisition->Spectral_Analysis FID Spectral_Analysis->Structural_Confirmation Spectra

Figure 1: Orthogonal workflow for the verification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the detection and quantification of low-abundance lipids like this compound in complex biological matrices. The method combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract lipids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous organic solution (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

UPLC-MS/MS Parameters

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Predicted: m/z 1124.6
Product Ion (Q3) Predicted: m/z 617.5 (Neutral loss of the acyl chain) and m/z 357.3 (Acyl chain fragment)
Collision Energy Optimized for each transition

Note: The predicted MRM transitions are based on the structure of this compound and typical fragmentation patterns of long-chain acyl-CoAs. These would need to be confirmed with a synthesized standard.

Data Presentation: LC-MS/MS Performance
Performance MetricExpected Value
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantitation (LOQ) 5 - 50 fmol
Linearity (R²) > 0.999
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in the molecule, making it an excellent orthogonal method to confirm the identity of this compound. While less sensitive than LC-MS/MS, NMR is non-destructive and highly quantitative for sufficiently concentrated samples.

Experimental Protocol: NMR

Sample Preparation

  • Purification: The sample containing this compound should be purified to remove interfering substances. This can be achieved through preparative HPLC.

  • Dissolution: Dissolve the purified sample in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for CoA compounds, to a final concentration of at least 1-10 µM for modern NMR instruments.

  • Internal Standard: Add a known amount of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer ≥ 600 MHz≥ 150 MHz
Solvent D₂OD₂O
Temperature 298 K298 K
Pulse Sequence 1D NOESY with presaturationProton-decoupled 1D
Number of Scans 128 - 1024 (depending on concentration)1024 - 8192 (depending on concentration)
Relaxation Delay 5 seconds2 seconds

Predicted ¹H and ¹³C Chemical Shifts for the 2-Hydroxybehenoyl Moiety

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Carbonyl)-~175
C2 (CH-OH)~4.1~70
C3 (CH₂)~1.6~35
C4-C21 (CH₂)~1.2-1.4~25-30
C22 (CH₃)~0.8~14

Note: These are predicted chemical shifts based on known values for similar long-chain hydroxy fatty acids. Actual values may vary depending on the solvent and other experimental conditions.

Data Presentation: NMR Performance
Performance MetricExpected Value
Limit of Detection (LOD) ~1 µM
Limit of Quantitation (LOQ) ~5 µM
Linearity (R²) > 0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) Not directly applicable (quantification is based on integration against a known standard)

Comparison of Orthogonal Methods

FeatureLC-MS/MSNMR Spectroscopy
Principle Separation by liquid chromatography and detection based on mass-to-charge ratio.Detection based on the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Sensitivity Very high (femtomole to attomole range).Lower (micromole to nanomole range).
Specificity High, based on precursor and product ion masses.Very high, provides detailed structural information.
Quantification Highly quantitative with the use of stable isotope-labeled internal standards.Highly quantitative and accurate with an internal standard.
Sample Throughput High.Lower, requires longer acquisition times.
Structural Info. Provides molecular weight and fragmentation patterns.Provides detailed information on molecular structure and connectivity.
Sample Prep. More complex, often requires extraction and purification.Simpler for pure compounds, but requires higher sample purity.

Logical Relationship of Verification

The combination of LC-MS/MS and NMR provides a powerful and comprehensive approach for the verification of this compound.

Logical_Relationship cluster_LCMS LC-MS/MS Analysis cluster_NMR NMR Analysis Analyte This compound in Sample LCMS_ID Retention Time Match Analyte->LCMS_ID LCMS_Mass Precursor/Product Ion Match (m/z 1124.6 -> 617.5, 357.3) Analyte->LCMS_Mass NMR_Structure Characteristic Chemical Shifts (¹H: ~4.1 ppm, ¹³C: ~70 ppm) Analyte->NMR_Structure Verified_ID Verified Identification of This compound LCMS_ID->Verified_ID Confirms Identity LCMS_Mass->Verified_ID Confirms Mass LCMS_Quant Quantitative Data (Concentration) LCMS_Quant->Verified_ID Provides Quantitation NMR_Structure->Verified_ID Confirms Structure NMR_Purity Purity Assessment NMR_Purity->Verified_ID Provides Purity

Figure 2: Logical relationship of data from orthogonal methods for verification.

Conclusion

The verification of this compound identification is most reliably achieved through the synergistic use of orthogonal analytical methods. LC-MS/MS offers unparalleled sensitivity for initial detection and quantification in complex biological samples. NMR spectroscopy, in turn, provides the definitive structural confirmation necessary for unambiguous identification. By employing both techniques, researchers can have high confidence in their analytical results, which is essential for advancing our understanding of the roles of very long-chain 2-hydroxy fatty acyl-CoAs in health and disease.

Safety Operating Guide

Safe Disposal of 2-Hydroxybehenoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 2-Hydroxybehenoyl-CoA are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, should be treated as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste bins.[2][3]

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container made of chemically resistant material. The container should be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name "this compound" and any solvents used.

    • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled container for solid chemical waste.[4] Never mix solid and liquid waste in the same container.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[2][5]

    • Store waste containers in a designated, secondary containment area to prevent spills from spreading.[2]

    • Ensure that incompatible chemicals are not mixed in the same waste container.[2][5]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[2][4]

    • Follow all institutional and local regulations for the storage and disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound's toxicity or environmental impact is not available, the general guidelines for laboratory chemical waste provide clear thresholds for disposal.

Waste TypeDisposal ContainerKey Handling InstructionsDisposal Method
Liquid this compound Waste Labeled, leak-proof, chemically resistant containerKeep container closed. Store in secondary containment. Do not mix with incompatible waste.Collection by institutional EHS for hazardous waste disposal.[2][4]
Solid Waste Contaminated with this compound Labeled, puncture-resistant container or bag for solid chemical wasteSegregate from liquid waste. Seal the container when ready for disposal.Collection by institutional EHS for hazardous waste disposal.[4]

Experimental Protocols

The disposal procedures outlined above are based on standard protocols for handling chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance. For instance, after an enzymatic assay involving this compound, all reaction mixtures and contaminated disposables should be immediately segregated into the appropriate hazardous waste streams as described.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in labeled, leak-proof liquid hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in labeled solid hazardous waste container. is_liquid->solid_waste No (Solid) store Store container in secondary containment. Keep closed. liquid_waste->store solid_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 2-Hydroxybehenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of 2-Hydroxybehenoyl-CoA. The following procedural guidance is based on best practices for handling similar long-chain fatty acyl-CoA compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye Protection Safety glasses with side shields or safety gogglesShould be worn at all times in the laboratory where chemicals are being handled.
Hand Protection Nitrile glovesInspect gloves for integrity before use. Change gloves frequently, especially after direct contact with the substance. For prolonged handling, consider double-gloving.
Body Protection Laboratory coatA standard, long-sleeved lab coat is required to protect skin and personal clothing.
Respiratory Protection Not generally required under normal handling conditionsIf the material is being aerosolized or handled in a way that generates dust, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use of a chemical fume hood is recommended if there is a potential for generating aerosols or dust.

  • Ensure eyewash stations and safety showers are readily accessible.

B. Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin and eyes.

  • Minimize the generation of dust or aerosols. If handling a solid, weigh it out carefully. If in solution, avoid splashing.

  • Wash hands thoroughly with soap and water after handling.

C. Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Avoid exposure to direct sunlight.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Categorization: Treat as a chemical waste. While specific toxicity data is unavailable, it is prudent to handle it as a potentially hazardous substance.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not pour down the drain or discard in regular trash.

IV. Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 Immediate Response cluster_1 Spill Assessment & Cleanup cluster_2 Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1 Isolate Isolate the Spill Alert->Isolate 2 Assess Assess Spill Size & Hazard Isolate->Assess 3 PPE Don Appropriate PPE Assess->PPE 4 Contain Contain the Spill with Absorbent Material PPE->Contain 5 Clean Clean the Affected Area Contain->Clean 6 Dispose Dispose of Contaminated Materials Clean->Dispose 7 Decontaminate Decontaminate PPE & Equipment Dispose->Decontaminate 8 Report Report the Incident Decontaminate->Report 9

Chemical Spill Response Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.